molecular formula C25H21ClN2O B110035 URB447 CAS No. 1132922-57-6

URB447

カタログ番号: B110035
CAS番号: 1132922-57-6
分子量: 400.9 g/mol
InChIキー: KGXYGMKEFDUWNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

URB447 ({ 4-amino-1-(4-chlorobenzyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl methanone}) is a synthetically engineered cannabinoid receptor ligand that functions as a mixed CB1 antagonist and CB2 agonist . This unique pharmacological profile, combined with its predominantly peripheral action, makes it a valuable tool for investigating the endocannabinoid system in various disease models without central side effects . In neuroscience research, this compound has demonstrated significant neuroprotective properties. In preclinical models of neonatal hypoxia-ischemia (HI), administration of this compound strongly reduced brain injury and infarct size, ameliorated white matter demyelination, and reduced markers of astrogliosis and microglial activation . This neuroprotection is observed even when administered post-injury within a clinically relevant therapeutic window . Recent studies further indicate that while this compound is neuroprotective in both sexes, it enhances neurogenesis specifically in females, suggesting important sex-dependent effects . The efficacy of this compound can be augmented in combination therapies; recent research shows that its combination with melatonin provides a dual defense, leading to superior improvement in neurodevelopmental outcomes and reduction of grey and white matter injury after HI compared to either treatment alone . Beyond neuroscience, this compound exhibits promising antitumor and antimetastatic activity. In vitro studies on melanoma and colorectal cancer cells show that this compound dose-dependently reduces cell viability by inducing apoptotic cell death and causing cell cycle arrest in the G0/G1 phase . It also significantly compromises the migratory capacity of these cancer cells, a key step in metastasis . These in vitro findings translate to in vivo efficacy, where daily treatment with this compound was shown to reduce the metastatic burden of melanoma in the liver . This positions this compound as a compelling candidate for foundational research in oncology and cancer pharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYGMKEFDUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649012
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132922-57-6
Record name URB-447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URB-447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

URB447: A Peripherally Restricted Cannabinoid Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

Abstract

URB447 is a synthetic, peripherally restricted cannabinoid receptor modulator characterized by a unique dual-action profile: it functions as an antagonist at the cannabinoid type 1 (CB1) receptor and as an agonist at the cannabinoid type 2 (CB2) receptor.[1][2][3][4] This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies from foundational studies, and visual representations of its signaling pathways. Its peripheral action, limiting its entry into the central nervous system, has positioned it as a compound of interest for therapeutic applications aiming to avoid centrally mediated side effects.[1][2]

Core Mechanism of Action

This compound exerts its effects by modulating the endocannabinoid system, a ubiquitous signaling system involved in a wide array of physiological processes. Its primary mechanism involves the differential modulation of the two main cannabinoid receptors, CB1 and CB2.

  • CB1 Receptor Antagonism: this compound acts as a neutral antagonist at CB1 receptors.[1] These receptors are predominantly expressed in the central nervous system but are also present in peripheral tissues. By blocking the activation of peripheral CB1 receptors, this compound can inhibit responses mediated by endogenous cannabinoids like anandamide. This antagonism is key to its observed effects on reducing food intake and body-weight gain without inducing the adverse psychiatric effects associated with centrally acting CB1 antagonists.[1][2]

  • CB2 Receptor Agonism: In contrast to its action on CB1 receptors, this compound functions as an agonist at CB2 receptors.[1][3] CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammatory and immune responses. Activation of CB2 receptors by this compound is being investigated for its potential therapeutic effects in conditions such as inflammation, neurodegeneration, and cancer.[3][4][5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

ParameterSpecies/SystemValueReference
IC₅₀ (CB1 Receptor) Rat313 nM[6]
IC₅₀ (CB2 Receptor) Human41 nM[6]
EC₅₀ (GTPγS Binding - CB1) Rat Cerebellar Membranes4.9 µM[1][6]
In Vivo Efficacy (Food Intake Reduction) Swiss Mice20 mg/kg (i.p.)[1][6]
Peak Plasma Concentration (Cmax) Swiss Mice (20 mg/kg, i.p.)596 ± 117 nM[1]
Brain Tissue Concentration Swiss Mice (20 mg/kg, i.p.)Not Detected[1]

Signaling Pathways

The dual action of this compound results in the modulation of distinct downstream signaling cascades.

CB1 Receptor Antagonism Pathway

As a CB1 receptor antagonist, this compound blocks the canonical Gαi/o-protein coupled signaling pathway typically activated by endocannabinoids. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), and blocks the modulation of ion channels and MAP kinase pathways.

CB1_Antagonism This compound This compound CB1R Peripheral CB1 Receptor This compound->CB1R Antagonizes G_protein Gαi/o Protein CB1R->G_protein blocks activation AC Adenylyl Cyclase G_protein->AC no inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., maintained neurotransmitter release) PKA->Downstream phosphorylates

Figure 1. this compound signaling as a peripheral CB1 receptor antagonist.

CB2 Receptor Agonism Pathway

Upon binding to and activating CB2 receptors, this compound initiates a Gαi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors such as MAP kinases, which can influence cellular processes like proliferation, migration, and apoptosis.

CB2_Agonism This compound This compound CB2R CB2 Receptor This compound->CB2R Agonist binding G_protein Gαi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAP Kinase Pathway G_protein->MAPK modulates cAMP cAMP AC->cAMP reduced production Downstream Downstream Cellular Effects (e.g., anti-inflammatory, anti-proliferative) cAMP->Downstream reduced signaling MAPK->Downstream

Figure 2. this compound signaling as a CB2 receptor agonist.

Experimental Protocols

Detailed methodologies for key experiments that have elucidated the mechanism of action of this compound are outlined below.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Antagonism

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor.

  • Objective: To assess whether this compound acts as an agonist or antagonist at the CB1 receptor.

  • Methodology:

    • Membrane Preparation: Cerebellar membranes from rats were prepared as a source of CB1 receptors.

    • Assay Buffer: Membranes were incubated in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.

    • Incubation: Membranes were incubated with a fixed concentration of a known CB1 agonist (e.g., WIN55,212-2) to stimulate GTPγS binding, in the presence of varying concentrations of this compound (e.g., 100 nM to 30 µM).[1] The incubation also included GDP and [³⁵S]GTPγS.

    • Termination: The reaction was terminated by rapid filtration through glass fiber filters.

    • Quantification: The amount of [³⁵S]GTPγS bound to the membranes was quantified by liquid scintillation counting.

  • Interpretation: A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound indicates antagonist activity. This compound's failure to inhibit basal GTPγS binding suggests it is a neutral antagonist rather than an inverse agonist.[1]

cAMP Accumulation Assay for CB2 Receptor Agonism

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP.

  • Objective: To determine if this compound acts as an agonist at the CB2 receptor.

  • Methodology:

    • Cell Culture: HEK-293 cells stably expressing mouse CB2 receptors were used.[1]

    • Stimulation: The cells were treated with an agent that stimulates adenylyl cyclase and increases cAMP levels (e.g., isoproterenol).[1]

    • Treatment: Cells were co-incubated with the stimulating agent and this compound (e.g., 1 µM).[1]

    • Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP concentration was measured using a suitable detection kit (e.g., an enzyme-linked immunosorbent assay - ELISA).

  • Interpretation: A reduction in the stimulated accumulation of cAMP in the presence of this compound indicates that it is acting as an agonist at the Gαi/o-coupled CB2 receptor, thereby inhibiting adenylyl cyclase.[1]

In Vivo Food Intake and Body Weight Studies

These experiments assess the physiological effects of this compound in animal models.

  • Objective: To evaluate the effect of this compound on feeding behavior and body weight.

  • Methodology:

    • Animal Model: Male Swiss mice or obese ob/ob mice were used.[6]

    • Acclimatization: Animals were acclimatized to the experimental conditions.

    • Administration: this compound (e.g., 5 or 20 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.[1]

    • Monitoring: Food intake and body weight were monitored at regular intervals over a specified period (e.g., 24 hours or for 2 weeks in chronic studies).[1][6]

    • Statistical Analysis: Data were analyzed using appropriate statistical methods, such as a 2-way repeated measures ANOVA.[1]

  • Interpretation: A significant reduction in cumulative food intake and body-weight gain in the this compound-treated group compared to the vehicle control group demonstrates its anorexic and anti-obesity effects.[1]

Conclusion

This compound is a peripherally restricted, dual-action cannabinoid receptor modulator, acting as a CB1 antagonist and a CB2 agonist. This unique pharmacological profile allows it to influence metabolic processes such as feeding and body weight through peripheral CB1 receptor blockade, while avoiding the central nervous system side effects that have limited the clinical development of other CB1 antagonists.[1][2] Furthermore, its agonistic activity at CB2 receptors opens up potential therapeutic avenues in inflammatory conditions, neuroprotection, and oncology.[3][4][5] The experimental data robustly support its mechanism of action and provide a strong foundation for its continued investigation as a pharmacological tool and a potential therapeutic agent.

References

URB447: A Technical Whitepaper on a Peripherally Restricted Cannabinoid CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of antagonizing the cannabinoid type-1 (CB1) receptor for conditions such as obesity and metabolic disorders has been well-established. However, the clinical application of first-generation CB1 antagonists was terminated due to severe centrally-mediated psychiatric side effects. This has driven the development of novel antagonists that are restricted to the periphery, thereby avoiding the central nervous system (CNS) and its associated adverse effects. URB447, or {--INVALID-LINK-- methanone}, has emerged as a significant pharmacological tool and a potential therapeutic candidate in this class. It is a synthetic, pyrrole-based compound characterized by a unique dual-action profile: it acts as a neutral antagonist at CB1 receptors and as an agonist at cannabinoid type-2 (CB2) receptors. Crucially, preclinical data demonstrates that this compound does not penetrate the brain, thereby preventing centrally-mediated behavioral effects while effectively modulating peripheral CB1 receptor activity. This whitepaper provides an in-depth technical guide on this compound, summarizing its pharmacological data, detailing key experimental protocols, and visualizing its mechanism of action and the rationale for its development.

Introduction: The Rationale for Peripheral CB1 Antagonism

The endocannabinoid system (ECS), comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of numerous physiological processes. The CB1 receptor is one of the most abundant G-protein-coupled receptors in the CNS, but is also expressed in various peripheral tissues, including adipose tissue, liver, pancreas, and skeletal muscle, where it plays a key role in energy balance and metabolism.

Activation of CB1 receptors is known to stimulate appetite and promote energy storage, making its blockade a logical strategy for treating obesity and related metabolic diseases. The first-generation CB1 antagonist, rimonabant, validated this approach by demonstrating significant reductions in body weight and improvements in cardiometabolic risk factors in clinical trials. However, its widespread clinical use was halted due to a significant incidence of anxiety, depression, and other psychiatric adverse events, which were directly linked to the blockade of CB1 receptors in the brain. This experience highlighted a critical need for CB1 antagonists with limited or no brain penetrability. Such peripherally restricted compounds could offer the metabolic benefits of CB1 blockade while circumventing the debilitating central side effects. This compound was developed to meet this need.

This compound: Profile of a Dual-Action, Peripherally Restricted Ligand

This compound is a synthetic cannabinoid ligand built on a pyrrole scaffold. Its chemical structure, {--INVALID-LINK-- methanone}, was designed to interact with cannabinoid receptors while possessing physicochemical properties that limit its passage across the blood-brain barrier.

Its pharmacological profile is distinguished by two key features:

  • CB1 Receptor Antagonism: this compound acts as a neutral antagonist at CB1 receptors, meaning it blocks the receptor from being activated by agonists without affecting its basal (constitutive) activity.

  • CB2 Receptor Agonism: Concurrently, this compound functions as an agonist at CB2 receptors. CB2 receptors are primarily expressed on immune cells and are involved in modulating inflammatory responses. This dual activity could offer synergistic therapeutic effects, particularly in conditions with an inflammatory component.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro and in vivo assays. The quantitative data from these studies are summarized below.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterReceptor/SystemSpeciesValueReference
IC₅₀ CB1 Cannabinoid ReceptorRat313 nM
IC₅₀ CB2 Cannabinoid ReceptorHuman41 nM
EC₅₀ Inhibition of WIN55,212-2 induced [³⁵S]GTPγS bindingRat (Cerebellar Membranes)4.9 µM
Functional Activity Inhibition of Isoproterenol-induced cAMP accumulationHek-293 cells (expressing mouse CB2)Agonist activity at 1 µM
Table 2: In Vivo Pharmacokinetics (Single Dose)
ParameterSpeciesDose & RouteTissue/FluidValueReference
Cₘₐₓ Swiss Mice20 mg/kg, i.p.Plasma596 ± 117 nM
Cₘₐₓ Swiss Mice20 mg/kg, i.p.Liver4.3 ± 0.7 nmol/g
Cₘₐₓ Swiss Mice20 mg/kg, i.p.White Adipose Tissue42 ± 12.2 nmol/g
Brain Penetration Swiss Mice20 mg/kg, i.p.BrainNot Detected (LOD: 10 pmol/g)
Table 3: Summary of In Vivo Efficacy
Therapeutic AreaModelSpeciesDose & RouteKey FindingReference
Obesity Free-feeding miceSwiss Mice20 mg/kg, i.p.Drastically reduced total food consumption over 24h.
Obesity Diet-induced obesityob/ob Mice20 mg/kg, i.p. (daily, 2 weeks)Reduced food consumption and body-weight gain.
Pain/Analgesia Formalin plantar testSwiss Mice20 mg/kg, i.p.Blocked peripheral analgesia induced by (R)-methanandamide.
Neuroprotection Hypoxia-Ischemia (HI)Neonatal Rats1 mg/kg, i.p.Significantly reduced brain injury when given pre- or post-HI.
Oncology Melanoma liver metastasisMice1 mg/kg, i.p. (daily)Impaired metastatic growth in the liver by 25%.

Visualization of Core Concepts

Diagrams generated using

URB447: A Technical Guide to its CB2 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cannabinoid receptor 2 (CB2) agonist activity of URB447. This compound is a synthetic cannabinoid ligand recognized for its dual functionality as a CB2 receptor agonist and a cannabinoid receptor 1 (CB1) antagonist.[1][2] This unique pharmacological profile, particularly its peripherally restricted action, has positioned this compound as a compound of interest for therapeutic applications targeting the immune system and peripheral tissues without the psychoactive effects associated with CB1 receptor activation.[1][3] This document details the quantitative binding and functional data, experimental methodologies, and the core signaling pathways modulated by this compound's interaction with the CB2 receptor.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB2 receptor.

ParameterSpeciesReceptorValueAssay TypeReference
IC50 HumanCB241 nMNot Specified*
Binding Affinity Not SpecifiedCB1 & CB2SubmicromolarNot Specified[4][5]
Selectivity Ratio (CB2/CB1) Not SpecifiedCB1 & CB2< 10Not Specified[4]

Note: While a specific IC50 value for the human CB2 receptor has been reported, the primary literature often refers to a general submicromolar affinity. Further studies are needed to establish a comprehensive binding profile with Ki values from radioligand binding assays.

Core Signaling Pathways

Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] Beyond the canonical cAMP pathway, CB2 receptor activation also modulates other significant signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are crucial for regulating cellular processes like proliferation, survival, and inflammation.[8][9]

CB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CB2R CB2 Receptor This compound->CB2R Agonist Binding G_protein Gαi/βγ CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_cascade MAPK/ERK Pathway G_protein->MAPK_cascade Activation PI3K_cascade PI3K/Akt Pathway G_protein->PI3K_cascade Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA cAMP->PKA Activation Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) PKA->Transcription_Factors Regulation MAPK_cascade->Transcription_Factors Regulation PI3K_cascade->Transcription_Factors Regulation Cellular_Response Cellular Response (↓ Inflammation, ↓ Proliferation, ↑ Apoptosis) Transcription_Factors->Cellular_Response Gene Expression

Caption: this compound-mediated CB2 receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CB2 receptor agonist activity of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to displace a known radiolabeled CB2 ligand.

Workflow Diagram:

Radioligand_Binding_Workflow prep Prepare CB2 Receptor Membranes (from cells or tissue) incubation Incubate Membranes with: - Radioligand (e.g., [3H]CP55,940) - Varying concentrations of this compound - Non-specific binding control prep->incubation filtration Separate Bound and Free Radioligand (Rapid vacuum filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells) to high confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the CB2 receptor membrane preparation to each well.

    • For total binding, add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).

    • For non-specific binding, add the radioligand and a saturating concentration of a known unlabeled CB2 ligand (e.g., WIN 55,212-2).

    • For the competition curve, add the radioligand and serially diluted concentrations of this compound.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the CB2 receptor, confirming its agonist activity.

Workflow Diagram:

cAMP_Assay_Workflow cell_plating Plate CB2-expressing cells in a 384-well plate compound_addition Add varying concentrations of this compound and a reference agonist cell_plating->compound_addition stimulation Stimulate adenylyl cyclase with forskolin compound_addition->stimulation incubation Incubate at room temperature stimulation->incubation detection Lyse cells and add cAMP detection reagent incubation->detection measurement Measure luminescence detection->measurement analysis Data Analysis (Calculate EC50 value) measurement->analysis

Caption: Workflow for a cAMP functional assay.

Methodology:

  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing the human CB2 receptor.

    • Plate the cells in a 384-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a known CB2 agonist (e.g., CP-55,940) as a positive control.

    • Add the diluted compounds to the respective wells of the cell plate.

  • Forskolin Stimulation and Incubation:

    • Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels using a commercially available kit (e.g., a luminescence-based assay).[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with the forskolin-stimulated signal representing 0% inhibition and the maximum inhibition by the reference agonist as 100%.

    • Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration to determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal effect).

In Vivo Tumor Growth and Metastasis Model

This protocol describes a general framework for evaluating the anti-tumor and anti-metastatic effects of this compound in a murine cancer model.[1][11]

Workflow Diagram:

InVivo_Cancer_Model_Workflow cell_culture Culture murine cancer cells (e.g., B16 melanoma or MCA38 colon carcinoma) tumor_induction Induce tumor growth or metastasis in mice (e.g., subcutaneous or intrasplenic injection) cell_culture->tumor_induction treatment Administer this compound or vehicle control (e.g., daily intraperitoneal injections) tumor_induction->treatment monitoring Monitor tumor growth and animal health treatment->monitoring endpoint Sacrifice animals at a defined endpoint monitoring->endpoint analysis Analyze tumor size, weight, and/or metastatic burden in relevant organs endpoint->analysis

Caption: Workflow for an in vivo cancer model.

Methodology:

  • Cell Culture and Animal Model:

    • Culture appropriate murine cancer cell lines (e.g., B16-F10 melanoma or MCA38 colon carcinoma).[1]

    • Use syngeneic mice (e.g., C57BL/6J) for tumor implantation.

  • Tumor Induction:

    • For a subcutaneous tumor model, inject a suspension of cancer cells into the flank of the mice.

    • For a liver metastasis model, inject the cancer cells into the spleen.[12]

  • This compound Treatment:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound (e.g., 1 mg/kg) or vehicle control to the mice daily via intraperitoneal injection, starting at a predefined time point after tumor cell injection.[1]

  • Monitoring and Endpoint:

    • Monitor the health of the animals and measure the size of subcutaneous tumors regularly.

    • At a predetermined endpoint (e.g., 14 days post-injection for the metastasis model), humanely euthanize the animals.[12]

  • Analysis:

    • For subcutaneous models, excise and weigh the tumors.

    • For metastasis models, excise the relevant organs (e.g., liver) and quantify the metastatic burden (e.g., by counting metastatic nodules or by analyzing the percentage of the organ surface covered by tumors).

Conclusion

This compound presents a compelling profile as a CB2 receptor agonist with potential therapeutic applications in inflammatory conditions and oncology. Its ability to selectively activate the CB2 receptor, leading to the modulation of key signaling pathways such as cAMP, MAPK/ERK, and PI3K/Akt, underscores its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel CB2 receptor modulators. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

URB447: A Technical Guide to its Chemical Structure, Properties, and Dual-Action Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, scientifically known as {--INVALID-LINK-- methanone}, is a synthetic, peripherally restricted cannabinoid receptor ligand with a unique pharmacological profile. It functions as a potent antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor. This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a compelling molecule for therapeutic investigation, particularly in areas where peripheral cannabinoid receptor modulation is desired without the central nervous system side effects associated with direct CB1 receptor agonists. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacology of this compound, including its mechanism of action, downstream signaling pathways, and a summary of its effects in various experimental models. Detailed protocols for key in vitro assays are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is a pyrrole-based compound with a distinct substitution pattern that dictates its interaction with cannabinoid receptors.

Chemical Structure:

IUPAC Name: {--INVALID-LINK-- methanone}[1]

Molecular Formula: C₂₅H₂₁ClN₂O[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 400.9 g/mol [2]
Melting Point 128–130 °C[1]
Appearance Yellow solid[1]
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml)[2]
Lipophilicity (estimated LogP) 6.39[1]
Polar Surface Area (PSA) 48.02 Ų[1]

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action, acting as a peripherally restricted antagonist at the CB1 receptor and an agonist at the CB2 receptor. This unique profile allows for the selective modulation of peripheral endocannabinoid signaling.

Cannabinoid Receptor Binding and Functional Activity

This compound demonstrates significant affinity for both CB1 and CB2 receptors, with a preference for the CB2 receptor.

Table 2: In Vitro Pharmacological Data for this compound

AssayReceptorSpeciesSystemValueReference
Binding Affinity (IC₅₀) CB1RatCerebellar membranes313 nM[3]
Binding Affinity (IC₅₀) CB2HumanCHO-K1 cells41 nM[3]
Functional Activity (EC₅₀) CB1 (Antagonist activity)RatCerebellar membranes (WIN55,212-2-induced GTPγS binding)4.9 µM[4]
Downstream Signaling Pathways

The dual pharmacology of this compound results in distinct downstream signaling cascades depending on the receptor engaged.

As a CB1 receptor antagonist, this compound blocks the signaling initiated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) or synthetic CB1 agonists. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Antagonism by this compound prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic adenosine monophosphate (cAMP) levels that would otherwise be suppressed by agonist binding. This blockade of CB1 signaling can influence a variety of physiological processes in the periphery, including energy metabolism and nociception.

CB1_Antagonist_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates This compound This compound This compound->CB1 Antagonizes Endocannabinoid Endocannabinoid (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Modulates CB2_Agonist_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/o CB2->G_protein Activates This compound This compound This compound->CB2 Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Production Reduced Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) MAPK->Cellular_Response Modulates PI3K_Akt->Cellular_Response Modulates MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (and vehicle control) Start->Treat Incubate_Treatment Incubate (24-48h) Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate Cell Viability Read->Analyze

References

URB447: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of URB447, a peripherally restricted cannabinoid CB1 receptor antagonist and CB2 receptor agonist. The information compiled herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Synthesis of this compound

The synthesis of this compound, chemically known as --INVALID-LINK--methanone, is a multi-step process starting from (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone. The overall synthetic workflow is depicted below.

G cluster_synthesis This compound Synthesis Workflow A Starting Material: (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone B Condensation with 4-chlorobenzaldehyde A->B p-toluenesulfonic acid, toluene C Formation of Imine Intermediate B->C D N1-Alkylation with 4-chlorobenzylchloride C->D E Hydrolysis D->E 10% HCl in DMF F Purification: Column Chromatography & Recrystallization E->F G Final Product: This compound F->G

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

The synthesis of this compound is achieved through the following key steps.[1]

Step 1: Imine Formation

  • A solution of (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone (0.5 mmol) and 4-chlorobenzaldehyde is prepared in toluene.

  • p-Toluenesulfonic acid is added as a catalyst.

  • The mixture is refluxed to drive the condensation reaction and form the corresponding imine intermediate.

Step 2: N¹-Alkylation

  • The resulting imine is then N¹-alkylated using 4-chlorobenzylchloride.

Step 3: Hydrolysis

  • To a solution of the N¹-alkylated imine intermediate (0.5 mmol) in dimethylformamide (DMF) (2.5 mL), 10% hydrochloric acid (1.3 mL) is added slowly at room temperature. An exothermic reaction will be observed.

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The mixture is then poured into a 2 N sodium carbonate solution and extracted with dichloromethane.

  • The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated.

Step 4: Purification

  • The crude residue is purified by column chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.

  • Further purification is achieved by recrystallization from ethyl acetate-petroleum ether to yield this compound as a yellow solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

PropertyValue
Appearance Yellow Solid[1][2]
Melting Point 128–130 °C[1]
Molecular Formula C₂₅H₂₁ClN₂O[1]
Molecular Weight 400.90 g/mol [1]
Mass Spectrometry (EI) m/z 400 (M⁺), 275 (100)[1]
¹H NMR (CDCl₃) δ 1.82 (s, 3H), 4.29 (br s, 2H), 4.97 (s, 2H), 6.84 (d, 2H), 7.24–7.51 (m, 10H), 7.68 (m, 2H) ppm[1]
Infrared (nujol) 3444, 3359, 1605, 1595 cm⁻¹[1]
Elemental Analysis Calculated: C, 73.84%; H, 5.48%; N, 6.62%. Found: C, 74.03%; H, 5.21%; N, 6.90%[1]
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: ¹H NMR spectra are recorded on a standard NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is used as the solvent.

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) mass spectrometry is utilized.

  • Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and the base peak are reported.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample is prepared as a nujol mull.

  • Data Reporting: The characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

Elemental Analysis

  • Method: Standard combustion analysis is performed to determine the elemental composition (C, H, N).

  • Data Reporting: The calculated and found percentages for each element are reported.

Mechanism of Action and Signaling Pathway

This compound is characterized as a mixed CB1 antagonist and CB2 agonist.[1][3][4] This dual activity allows it to modulate the endocannabinoid system in a unique manner, primarily in the periphery, as it does not readily cross the blood-brain barrier.[1][5]

Signaling Pathway

The signaling mechanism of this compound involves the differential modulation of G-protein coupled cannabinoid receptors CB1 and CB2.

G cluster_pathway This compound Signaling Pathway cluster_cb1 CB1 Receptor (Antagonism) cluster_cb2 CB2 Receptor (Agonism) This compound This compound CB1 CB1 Receptor This compound->CB1 Blocks Agonist CB2 CB2 Receptor This compound->CB2 GTP_binding_inhibition Inhibition of GTPγS Binding CB1->GTP_binding_inhibition Prevents Activation CB1_agonist CB1 Agonist (e.g., WIN55,212-2) CB1_agonist->CB1 AC Adenylate Cyclase CB2->AC Inhibits cAMP_inhibition Inhibition of cAMP Accumulation Isoproterenol Isoproterenol Isoproterenol->AC Activates AC->cAMP_inhibition Leads to

Figure 2: Signaling pathway of this compound at CB1 and CB2 receptors.
Experimental Protocols: Signaling Assays

GTPγS Binding Assay (CB1 Antagonism) [1]

  • Rat cerebellar membrane preparations are used as a source of CB1 receptors.

  • Membranes are incubated with the CB agonist WIN55,212-2 (1 μM) to stimulate GTPγS binding.

  • Increasing concentrations of this compound (100 nM–30 μM) are added to determine its inhibitory effect on agonist-induced GTPγS binding.

  • The amount of bound [³⁵S]GTPγS is quantified to determine the EC₅₀ value for this compound's antagonist activity.

  • To confirm neutral antagonism, this compound (100 nM–10 μM) is also tested in the absence of an agonist to ensure it does not inhibit basal GTPγS binding.

cAMP Accumulation Assay (CB2 Agonism) [1]

  • Hek-293 cells stably expressing mouse CB2 receptors are utilized.

  • Cells are stimulated with the β-adrenergic agonist isoproterenol (10 μM) to induce cAMP accumulation.

  • This compound (e.g., 1 μM) is co-incubated to assess its ability to inhibit isoproterenol-induced cAMP accumulation.

  • The levels of cAMP are measured to determine the agonistic activity of this compound at the CB2 receptor.

Biological Activity

This compound has been shown to reduce food intake and body-weight gain in mice with an efficacy comparable to the reference CB1 antagonist, rimonabant.[1] Notably, these effects are achieved without central nervous system-mediated side effects, as this compound does not readily penetrate the brain.[1][5] Its peripheral action makes it a valuable tool for investigating the role of peripheral cannabinoid receptors in energy balance and a potential starting point for the development of anti-obesity agents with improved safety profiles.[1][6] More recently, this compound has also been investigated for its neuroprotective effects in neonatal hypoxia-ischemia and its potential antitumor and antimetastatic properties in melanoma and colon cancer.[3][4]

References

In Vitro Binding Affinity of URB447 to Cannabinoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand.[1] It has been characterized as a peripherally restricted mixed antagonist for the cannabinoid type 1 (CB1) receptor and an agonist for the cannabinoid type 2 (CB2) receptor.[1][2][3] This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a significant tool for investigating the peripheral endocannabinoid system and a potential lead compound for therapeutic development, particularly in areas such as obesity and inflammation.[1][4] This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to cannabinoid receptors, detailing the quantitative binding data and the experimental protocols used for its characterization.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound for cannabinoid receptors has been determined through competitive radioligand binding assays. The data, presented as IC50 values, quantify the concentration of this compound required to displace 50% of a specific radioligand from the CB1 and CB2 receptors.

CompoundReceptorRadioligandTissue/Cell LineIC50 (nM)
This compound Rat CB1[3H]WIN55,212-2Rat cerebellar membranes313[1][4]
This compound Human CB2[3H]WIN55,212-2CHO-K1 cells expressing human CB2 receptors41[1][4]

Experimental Protocols

The following sections detail the methodologies employed to characterize the in vitro interaction of this compound with cannabinoid receptors.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Membrane Preparation: [5]

  • CB1 Receptors: Membranes are prepared from the cerebella of adult male Sprague-Dawley rats. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subjected to centrifugation to pellet the cell debris and isolate the membrane fraction.[1][5]

  • CB2 Receptors: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB2 receptor are cultured and harvested. The cells are then homogenized and centrifuged to prepare the membrane fraction.[1][5]

b. Binding Assay Protocol: [1][6][7]

  • The membrane preparations (containing either CB1 or CB2 receptors) are incubated in a buffer solution.

  • A fixed concentration of the radioligand, [3H]WIN55,212-2, is added to the incubation mixture.

  • Varying concentrations of the unlabeled test compound, this compound, are also added to compete with the radioligand for receptor binding.

  • The mixture is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis: [5]

  • Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.

  • Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled standard ligand to saturate the receptors.

  • Specific Binding: Calculated by subtracting non-specific binding from total binding.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

[35S]GTPγS Binding Assay (for CB1 Functional Activity)

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the activation of G-proteins coupled to the receptor.

a. Assay Principle: [8][9][10]

GPCR activation by an agonist promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation.

b. Protocol for this compound as a CB1 Antagonist: [1]

  • Rat cerebellar membranes are incubated in an assay buffer containing GDP.

  • The CB1 receptor agonist WIN55,212-2 is added to stimulate G-protein activation.

  • Increasing concentrations of this compound are added to the mixture to assess its ability to inhibit the agonist-induced G-protein activation.

  • [35S]GTPγS is added to the reaction.

  • The incubation is carried out to allow for [35S]GTPγS binding to the activated G-proteins.

  • The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.

c. Data Interpretation: [1]

  • An agonist will stimulate [35S]GTPγS binding.

  • An antagonist, like this compound, will inhibit the agonist-induced stimulation of [35S]GTPγS binding. The EC50 value represents the concentration of this compound that produces 50% of the maximal inhibition of the agonist response.[1]

  • An inverse agonist would decrease the basal [35S]GTPγS binding in the absence of an agonist.

Forskolin-Stimulated cAMP Accumulation Assay (for CB2 Functional Activity)

This assay is employed to determine the functional activity of ligands at Gαi-coupled receptors, such as CB2, by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

a. Assay Principle: [11][12][13][14][15]

The CB2 receptor is coupled to the inhibitory G-protein, Gαi, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels, making the inhibitory effect of a CB2 agonist more readily measurable.

b. Protocol for this compound as a CB2 Agonist: [1]

  • HEK-293 cells stably expressing the mouse CB2 receptor are cultured.

  • The cells are treated with forskolin to elevate intracellular cAMP levels.

  • This compound is added to the cells at various concentrations.

  • The cells are incubated to allow for the modulation of cAMP production.

  • The cells are then lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

c. Data Interpretation: [1]

  • A CB2 agonist, such as this compound, will inhibit the forskolin-stimulated accumulation of cAMP.

  • The potency of the agonist is determined by generating a dose-response curve and calculating the EC50 value.

Visualizations

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CB1 or CB2) Incubation Incubate Components: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]WIN55,212-2) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligands Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding & Determine IC50 Counting->Analysis

Caption: Workflow for Radioligand Competitive Binding Assay.

GTP_gamma_S_Assay_Workflow GTPγS Binding Assay Workflow (CB1 Antagonism) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Membranes CB1 Receptor Membranes Incubation Incubate: Membranes + Agonist + this compound + [35S]GTPγS Membranes->Incubation Agonist CB1 Agonist (WIN55,212-2) Agonist->Incubation Antagonist This compound Antagonist->Incubation GTPgS [35S]GTPγS GTPgS->Incubation Filtration Filtration Incubation->Filtration Quantification Quantify Bound [35S]GTPγS Filtration->Quantification Analysis Determine Inhibition of Agonist-Stimulated Binding (EC50) Quantification->Analysis

Caption: Workflow for GTPγS Binding Assay to determine CB1 antagonism.

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow (CB2 Agonism) cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Analysis Cells HEK-293 Cells (expressing CB2) Forskolin Add Forskolin to Increase Basal cAMP Cells->Forskolin This compound Add this compound Forskolin->this compound Lysis Cell Lysis This compound->Lysis cAMP_Measurement Measure Intracellular cAMP (e.g., ELISA) Lysis->cAMP_Measurement Analysis Determine Inhibition of Forskolin-Stimulated cAMP (EC50) cAMP_Measurement->Analysis

Caption: Workflow for cAMP Accumulation Assay to determine CB2 agonism.

Conclusion

The in vitro pharmacological profile of this compound demonstrates a significant and selective interaction with cannabinoid receptors. Its submicromolar affinity, characterized by an IC50 of 313 nM for the rat CB1 receptor and 41 nM for the human CB2 receptor, underscores its potency.[1][4] Functional assays confirm its role as a CB1 receptor antagonist and a CB2 receptor agonist.[1] The detailed experimental protocols provided in this guide offer a comprehensive framework for the in vitro assessment of this compound and other related compounds, facilitating further research into their therapeutic potential.

References

URB447: An In-Depth Technical Guide to its Cannabinoid Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile. It has been characterized as a peripherally restricted, mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2][3][4][5] This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a valuable research tool for investigating the peripheral endocannabinoid system and a potential lead compound for therapeutic development, particularly in areas where central nervous system side effects of cannabinoid receptor modulation are a concern.[1][5] This technical guide provides a comprehensive overview of the selectivity of this compound for CB1 versus CB2 receptors, including quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on Receptor Selectivity

The selectivity of this compound for cannabinoid receptors has been primarily determined through competitive radioligand binding assays. The following table summarizes the available quantitative data for the interaction of this compound with rat CB1 and human CB2 receptors. It is important to note that the primary literature has reported these values as half-maximal inhibitory concentrations (IC50), which are dependent on the specific experimental conditions.

Compound Receptor Target IC50 (nM) Selectivity (CB1/CB2)
This compoundRat Cannabinoid Receptor 1 (CB1)313~7.6-fold for CB2
Human Cannabinoid Receptor 2 (CB2)41

Data sourced from LoVerme J, et al. (2009).[1]

Experimental Protocols

The characterization of this compound's selectivity for CB1 and CB2 receptors involves a series of in vitro assays to determine both its binding affinity and its functional activity at each receptor. The following are detailed protocols for the key experiments.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of this compound at rat CB1 and human CB2 receptors.

Materials:

  • Membrane Preparations:

    • Rat cerebellar membranes (for CB1 receptors).[1]

    • Membranes from Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human CB2 receptors.[1]

  • Radioligand: [3H]WIN55,212-2 (a high-affinity CB1/CB2 agonist).[1]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Thaw the rat cerebellar and CHO-hCB2 membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and vehicle (DMSO).

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM WIN55,212-2).

    • This compound Competition: Assay buffer, radioligand, and serial dilutions of this compound.

  • Radioligand Addition: Add [3H]WIN55,212-2 to all wells at a final concentration close to its Kd value (typically 1-5 nM).

  • Initiation of Reaction: Add the diluted membrane preparations to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes with gentle agitation.

  • Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

[35S]GTPγS Binding Assay for CB1 Receptor Antagonism

This functional assay determines the ability of this compound to antagonize the activation of G-proteins by a CB1 receptor agonist.

Objective: To determine the functional antagonist activity of this compound at the rat CB1 receptor.

Materials:

  • Membrane Preparations: Rat cerebellar membranes.[1]

  • Radioligand: [35S]GTPγS.

  • CB1 Agonist: WIN55,212-2.[1]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • GDP: Guanosine 5'-diphosphate.

  • Scintillation cocktail and counter.

  • Filtration apparatus and glass fiber filters.

Procedure:

  • Membrane and Reagent Preparation: Thaw rat cerebellar membranes on ice. Prepare solutions of WIN55,212-2, this compound, GDP, and [35S]GTPγS in assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the membranes (typically 10-20 µg protein/well) with GDP (typically 10-30 µM) and varying concentrations of this compound (or vehicle) for 15-20 minutes at 30°C.

  • Agonist Stimulation: Add the CB1 agonist WIN55,212-2 at a concentration that elicits a submaximal response (e.g., EC80) to the appropriate wells. For determining antagonist activity, this compound is added prior to the agonist. To test for inverse agonist activity, this compound would be added in the absence of an agonist.[1]

  • Initiation of Reaction: Initiate the reaction by adding [35S]GTPγS (typically 0.05-0.1 nM) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

  • Scintillation Counting: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS binding against the concentration of this compound in the presence of the CB1 agonist.

    • Determine the EC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

cAMP Accumulation Assay for CB2 Receptor Agonism

This functional assay measures the ability of this compound to act as an agonist at the Gαi-coupled CB2 receptor by inhibiting adenylyl cyclase activity.

Objective: To determine the functional agonist activity of this compound at the mouse CB2 receptor.

Materials:

  • Cells: HEK-293 cells stably expressing the mouse CB2 receptor.[1]

  • Adenylyl Cyclase Stimulator: Forskolin or a β-adrenergic agonist like isoproterenol.[1]

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium and Reagents.

  • 96-well or 384-well plates.

Procedure:

  • Cell Culture and Seeding: Culture the HEK-293-mCB2 cells under standard conditions. Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of this compound (or vehicle for control) to the cells.

    • Add the adenylyl cyclase stimulator (e.g., 10 µM isoproterenol) to all wells except the basal control.[1]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP assay kit being used.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the percentage of inhibition of stimulated cAMP accumulation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP accumulation).

Visualization of Pathways and Workflows

Signaling Pathways of CB1 and CB2 Receptors

The following diagram illustrates the canonical signaling pathways for CB1 and CB2 receptors, highlighting the antagonistic action of this compound at CB1 and its agonistic action at CB2.

G CB1 and CB2 Receptor Signaling Pathways cluster_0 CB1 Receptor Signaling cluster_1 CB2 Receptor Signaling CB1 CB1 Receptor G_alpha_i_CB1 Gαi/o CB1->G_alpha_i_CB1 Agonist Activation AC_CB1 Adenylyl Cyclase G_alpha_i_CB1->AC_CB1 Inhibition cAMP_CB1 cAMP AC_CB1->cAMP_CB1 ATP to cAMP PKA_CB1 PKA cAMP_CB1->PKA_CB1 Activation URB447_CB1 This compound (Antagonist) URB447_CB1->CB1 Blocks Agonist Binding CB2 CB2 Receptor G_alpha_i_CB2 Gαi/o CB2->G_alpha_i_CB2 Agonist Activation AC_CB2 Adenylyl Cyclase G_alpha_i_CB2->AC_CB2 Inhibition cAMP_CB2 cAMP AC_CB2->cAMP_CB2 ATP to cAMP PKA_CB2 PKA cAMP_CB2->PKA_CB2 Activation URB447_CB2 This compound (Agonist) URB447_CB2->CB2 Activates

Caption: Signaling pathways of CB1 and CB2 receptors and the action of this compound.

Experimental Workflow for Determining this compound Selectivity

This diagram outlines the logical flow of experiments to characterize the selectivity of a compound like this compound for CB1 and CB2 receptors.

G Experimental Workflow for this compound Selectivity Profiling start Start: Synthesized this compound binding_assay Competitive Radioligand Binding Assay start->binding_assay cb1_binding CB1 Receptor Binding (Rat Cerebellar Membranes) binding_assay->cb1_binding cb2_binding CB2 Receptor Binding (hCB2-expressing cells) binding_assay->cb2_binding ic50_determination Determine IC50 Values for CB1 and CB2 cb1_binding->ic50_determination cb2_binding->ic50_determination selectivity_calc Calculate CB1/CB2 Selectivity Ratio ic50_determination->selectivity_calc functional_assays Functional Assays selectivity_calc->functional_assays cb1_functional CB1 Functional Assay ([35S]GTPγS Binding) functional_assays->cb1_functional cb2_functional CB2 Functional Assay (cAMP Accumulation) functional_assays->cb2_functional cb1_activity Determine CB1 Activity (Antagonist/Inverse Agonist) cb1_functional->cb1_activity cb2_activity Determine CB2 Activity (Agonist) cb2_functional->cb2_activity profile Pharmacological Profile: Mixed CB1 Antagonist/ CB2 Agonist cb1_activity->profile cb2_activity->profile

Caption: Workflow for characterizing the CB1/CB2 selectivity of this compound.

Conclusion

This compound exhibits a distinct and compelling pharmacological profile, acting as a neutral antagonist at the CB1 receptor and an agonist at the CB2 receptor.[1] Its approximately 7.6-fold higher potency for the human CB2 receptor over the rat CB1 receptor, as determined by IC50 values, underscores this selectivity. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of such mixed-activity ligands. The unique, peripherally restricted nature of this compound's activity continues to make it an important tool for dissecting the complex roles of the endocannabinoid system in peripheral tissues and a foundational molecule for the development of novel therapeutics with improved side-effect profiles.

References

URB447: A Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile.[1][2] It acts as a peripherally restricted antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor.[1][3] This dual activity has positioned this compound as a compound of interest for therapeutic applications where peripheral CB1 blockade is desired without the central nervous system (CNS) side effects associated with first-generation CB1 antagonists.[1][2] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of this compound, intended to inform further research and development. A comprehensive literature search indicates that detailed information on the oral bioavailability, plasma half-life, and clearance of this compound is not extensively documented in publicly available scientific literature. The existing data is primarily derived from studies involving intraperitoneal administration in rodent models.

Pharmacokinetics

The pharmacokinetic profile of this compound has been partially characterized in mice following intraperitoneal (i.p.) administration. The available data highlights its distribution in peripheral tissues and its notable lack of penetration into the central nervous system.

Absorption and Distribution

Following a single intraperitoneal injection of 20 mg/kg in Swiss mice, this compound is absorbed and distributed to various tissues. Peak plasma concentrations (Cmax) were observed 30 minutes post-injection.[1] The compound shows significant distribution to the liver and particularly high accumulation in white adipose tissue, with maximal tissue levels reached 15 minutes post-injection in these tissues.[1]

Crucially, this compound was not detected in the brain tissue at any time point following systemic administration, with a detection limit of 10 pmol/g.[1] This peripheral restriction is a key characteristic of the molecule. While the precise mechanisms are not experimentally confirmed, it is hypothesized that its lack of CNS penetration could be due to high clearance by efflux transporters such as P-glycoprotein (P-gp) or rapid metabolism by cytochrome P450 enzymes within the astrocytes of the blood-brain barrier.[1]

Table 1: Pharmacokinetic Parameters of this compound in Swiss Mice following a Single 20 mg/kg Intraperitoneal Injection [1]

ParameterPlasmaLiverWhite Adipose FatBrain
Cmax 596 ± 117 nM4.3 ± 0.7 nmol/g42 ± 12.2 nmol/gNot Detected
Tmax 30 min15 min15 minN/A
Bioavailability

Based on an extensive review of the available scientific literature, there is no published data on the oral bioavailability of this compound. The existing research has focused on parenteral routes of administration, primarily intraperitoneal injections.[1][4] Further studies are required to determine the extent of oral absorption and first-pass metabolism of this compound to evaluate its potential for oral drug delivery.

Metabolism and Excretion

Detailed studies on the metabolism and excretion pathways of this compound are not currently available in the public domain. As mentioned, rapid metabolism by cytochrome P450 enzymes is a speculative reason for its peripheral restriction, but the specific metabolites and clearance rates have not been characterized.[1]

Mechanism of Action and In Vitro Activity

This compound exhibits a dual mechanism of action, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1] This profile has been confirmed through various in vitro assays.

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

AssayReceptorSpeciesPreparationResult
Radioligand BindingCB1RatCerebellar MembranesIC50: 313 nM[4][5]
Radioligand BindingCB2HumanCHO-K1 CellsIC50: 41 nM[4][5]
[35S]GTPγS BindingCB1RatCerebellar MembranesEC50: 4.9 µM (inhibition of WIN55,212-2 induced binding)[1][4]
cAMP AccumulationCB2MouseHek-293 CellsAgonist activity (inhibited isoproterenol-induced cAMP accumulation)[1][4]

The following diagram illustrates the dual signaling pathway of this compound.

URB447_Mechanism_of_Action cluster_CB1 Peripheral CB1 Receptor cluster_CB2 CB2 Receptor This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes CB2 CB2 Receptor This compound->CB2 Agonizes G_protein_CB1 Gi/o Protein CB1->G_protein_CB1 Activates AC_CB1 Adenylate Cyclase G_protein_CB1->AC_CB1 Inhibits cAMP_CB1 cAMP Production AC_CB1->cAMP_CB1 Decreases Downstream_CB1 Cellular Response (e.g., Reduced Neurotransmitter Release) cAMP_CB1->Downstream_CB1 Leads to G_protein_CB2 Gi/o Protein CB2->G_protein_CB2 Activates AC_CB2 Adenylate Cyclase G_protein_CB2->AC_CB2 Inhibits cAMP_CB2 cAMP Production AC_CB2->cAMP_CB2 Decreases Downstream_CB2 Cellular Response (e.g., Anti-inflammatory Effects) cAMP_CB2->Downstream_CB2 Leads to

Dual mechanism of action of this compound.

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacokinetics and pharmacodynamics of this compound.

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the tissue distribution of this compound after systemic administration.

  • Animal Model: Male Swiss mice.[1]

  • Drug Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg.[1]

  • Sample Collection: Blood, liver, white adipose fat, and brain tissues were collected at various time points post-injection.

  • Analytical Method: The concentration of this compound in plasma and tissue homogenates was quantified using a validated analytical method (details of the specific assay, such as LC-MS/MS, are not provided in the primary reference).

  • Data Analysis: The peak concentration (Cmax) and time to reach peak concentration (Tmax) were determined for each tissue.[1]

In Vivo Anti-Obesity Study in Mice
  • Objective: To evaluate the effect of this compound on food intake and body weight gain.

  • Animal Model: Male Swiss mice or genetically obese ob/ob mice.[1]

  • Drug Administration: this compound was administered via i.p. injection at doses of 5 or 20 mg/kg daily for 2 weeks in ob/ob mice.[1][4]

  • Measurements: Cumulative food intake and body weight were monitored over the study period.

  • Statistical Analysis: A two-way repeated measures ANOVA followed by a Bonferroni post-hoc test was used to analyze the data.[1]

The following diagram outlines the experimental workflow for the anti-obesity study.

Anti_Obesity_Study_Workflow start Start: Acclimatize ob/ob mice grouping Randomly assign mice to treatment groups: - Vehicle - this compound (20 mg/kg) - Rimonabant (20 mg/kg) start->grouping treatment Administer daily i.p. injections for 2 weeks grouping->treatment monitoring Monitor and record: - Daily food intake - Daily body weight treatment->monitoring data_analysis Analyze data using 2-way repeated measures ANOVA monitoring->data_analysis end End: Evaluate anti-obesity effects data_analysis->end

Workflow for assessing anti-obesity effects.
In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

  • Preparations:

    • CB1: Rat cerebellar membranes.[1]

    • CB2: CHO-K1 cells overexpressing human CB2 receptors.[1]

  • Method: A competitive radioligand binding assay was performed using [3H]WIN55,212-2 as the radioligand.

  • Procedure: Membranes or cells were incubated with the radioligand in the presence of increasing concentrations of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

In Vitro [35S]GTPγS Functional Assay
  • Objective: To determine the functional activity of this compound at the CB1 receptor.

  • Preparation: Rat cerebellar membrane preparations.[1]

  • Method: A [35S]GTPγS binding assay was used to measure G-protein activation.

  • Procedure: Membranes were incubated with the CB agonist WIN55,212-2 (1 µM) in the presence of increasing concentrations of this compound (100 nM–30 µM).[1]

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of agonist-stimulated [35S]GTPγS binding (EC50) was determined.[1]

Preclinical Efficacy

Beyond its effects on appetite and body weight, this compound has demonstrated potential therapeutic effects in other preclinical models.

  • Oncology: In models of melanoma and colon cancer, this compound has been shown to reduce cancer cell viability, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase.[6] In vivo, daily treatment with 1 mg/kg this compound reduced the metastatic burden in a melanoma model of liver metastasis.[6]

  • Neuroprotection: In a neonatal rat model of hypoxia-ischemia, this compound administered before or after the ischemic insult significantly reduced brain injury and white matter damage.[3][7]

Conclusion

This compound is a peripherally restricted CB1 antagonist and CB2 agonist with demonstrated efficacy in preclinical models of obesity, cancer, and neuroprotection. The available pharmacokinetic data in mice, following intraperitoneal administration, confirms its distribution to peripheral tissues and its inability to cross the blood-brain barrier. However, a significant data gap exists regarding its oral bioavailability, metabolism, and excretion. Further pharmacokinetic and toxicological studies are essential to fully characterize the disposition of this compound and to support its potential development as a therapeutic agent for a range of peripheral disorders.

References

URB447 and the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB447, a synthetic cannabinoid ligand, is characterized as a mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2] A critical determinant of its therapeutic potential, particularly concerning central nervous system (CNS) applications, is its ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence to provide a definitive answer: under normal physiological conditions, this compound is a peripherally restricted compound with negligible brain penetration.[3] However, in instances of BBB disruption, such as brain injury, this compound can access the CNS and exert pharmacological effects.[4][5] This document provides a detailed overview of the pharmacokinetic data, experimental methodologies employed in these assessments, and the proposed mechanisms governing its distribution.

Pharmacokinetic Profile and Brain Penetration

Comprehensive analysis of this compound's distribution in vivo has demonstrated its limited capacity to cross the BBB in healthy adult animal models.[3] Despite possessing physicochemical properties—molecular weight, lipophilicity, and polar surface area—that would theoretically permit passive diffusion into the brain, experimental data indicate otherwise.[3]

Quantitative Analysis of Tissue Distribution

The following table summarizes the peak plasma and tissue concentrations of this compound following intraperitoneal administration in mice. Notably, the compound was undetectable in brain tissue.[3]

ParameterValueUnits
Dose Administered (i.p.) 20mg/kg
Peak Plasma Concentration (Cmax) 596 ± 117nM
Time to Peak Plasma Concentration30minutes
Peak Liver Concentration (Cmax) 4.3 ± 0.7nmol/g
Time to Peak Liver Concentration15minutes
Peak White Adipose Fat Concentration (Cmax) 42 ± 12.2nmol/g
Time to Peak White Adipose Fat Concentration15minutes
Brain Tissue Concentration Not Detected-
Assay Detection Limit10pmol/g

Table 1: Peak concentrations of this compound in plasma and various tissues following a 20 mg/kg intraperitoneal injection in mice. Data are presented as mean ± SEM.[3]

The stark absence of detectable this compound in the brain, even at peak plasma concentrations, strongly supports its classification as a peripherally restricted agent.[3] This characteristic is pivotal to its development as a potential therapeutic that avoids the centrally mediated side effects associated with brain-penetrant CB1 receptor antagonists.[2][3]

Experimental Protocols

The determination of this compound's brain penetrability is primarily based on pharmacokinetic studies in mice. The following methodology is representative of the key experiments conducted.

In Vivo Distribution Study in Mice
  • Animal Model: Swiss mice were used for the in vivo distribution analysis.[3]

  • Drug Administration: this compound was administered via an intraperitoneal (i.p.) injection at a dose of 20 mg/kg.[3]

  • Sample Collection: Blood plasma, liver, white adipose tissue, and brain tissue were collected at various time points post-injection.[3]

  • Analytical Method: The concentration of this compound in the collected tissues was quantified using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS), although the specific technique is not detailed in the provided source. The limit of detection in brain tissue was reported as 10 pmol/g.[3]

Proposed Mechanisms for Lack of Blood-Brain Barrier Penetration

The discrepancy between this compound's predicted and observed brain penetration suggests the involvement of active transport mechanisms at the BBB.

cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain URB447_blood This compound BBB Endothelial Cell P-glycoprotein (P-gp) MRP1-6 BCRP Astrocyte URB447_blood->BBB Passive Diffusion (Predicted) BBB:p_gp->URB447_blood Efflux BBB:mrp->URB447_blood Efflux BBB:bcrp->URB447_blood Efflux URB447_brain This compound (Not Detected)

Caption: Proposed mechanism for this compound's lack of BBB penetration.

The leading hypothesis for the lack of CNS penetration of this compound, despite favorable physicochemical properties, is its active removal from the brain endothelial cells by efflux transporters.[3] These transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRP1-6), and breast cancer resistance protein (BCRP), are expressed on the luminal side of the BBB and function to expel a wide range of xenobiotics from the brain back into the bloodstream.[3] An alternative, or possibly concurrent, mechanism is rapid metabolism of this compound by cytochrome P450 enzymes located within the astrocytes that ensheath the cerebral vasculature.[3]

Penetration Under Pathological Conditions

A critical exception to the peripheral restriction of this compound occurs when the integrity of the BBB is compromised. In a neonatal rat model of hypoxia-ischemia, a condition known to cause BBB leakage, this compound administered post-injury was found to be neuroprotective.[4][5] This finding strongly suggests that this compound can enter the CNS when the barrier is permeable and interact with its central targets, namely the CB1 and CB2 receptors on neuronal, glial, and microglial cells.[4][5]

cluster_workflow Experimental Workflow: Hypoxia-Ischemia Model HI Hypoxia-Ischemia (HI) in Neonatal Rats BBB_leakage Blood-Brain Barrier Leakage HI->BBB_leakage CNS_entry This compound Enters CNS BBB_leakage->CNS_entry URB447_admin This compound Administration (Post-Injury) URB447_admin->CNS_entry Neuroprotection Neuroprotective Effects (Reduced Brain Injury) CNS_entry->Neuroprotection

Caption: this compound CNS entry under pathological BBB disruption.

Dual Receptor Activity and Signaling Implications

This compound exhibits a dual activity profile, acting as a neutral antagonist at CB1 receptors and an agonist at CB2 receptors.[1][3] In peripheral tissues, this profile is responsible for its effects on reducing food intake and body weight gain without the adverse psychiatric effects of centrally-acting CB1 antagonists.[3] In the context of a compromised BBB, this dual action could be therapeutically advantageous, with CB1 antagonism and CB2 agonism contributing to neuroprotection.[4][6][7]

cluster_cb1 CB1 Receptor Signaling cluster_cb2 CB2 Receptor Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes CB2 CB2 Receptor This compound->CB2 Activates GTP_binding GTPγS Binding CB1->GTP_binding Induces CB1_agonist CB1 Agonist (e.g., WIN55,212-2) CB1_agonist->CB1 Activates cAMP cAMP Accumulation CB2->cAMP Inhibits Isoproterenol Isoproterenol Isoproterenol->cAMP Induces

Caption: Dual signaling pathways of this compound at CB1 and CB2 receptors.

Conclusion

The available scientific literature definitively indicates that this compound does not cross the intact blood-brain barrier in adult animals.[3] Its peripheral restriction is likely due to active efflux mechanisms at the BBB.[3] This property makes it an attractive candidate for therapeutic applications targeting peripheral cannabinoid receptors without inducing CNS-related side effects. However, it is crucial for researchers and drug developers to recognize that in pathological states associated with BBB breakdown, such as stroke or traumatic brain injury, this compound can penetrate the brain and exert central effects.[4][8] This context-dependent CNS accessibility is a key consideration for its therapeutic development and potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Therapeutic Potential of URB447

Abstract: this compound, a novel synthetic cannabinoid, presents a unique pharmacological profile as a peripherally restricted antagonist of the cannabinoid type 1 (CB1) receptor and a potent agonist of the cannabinoid type 2 (CB2) receptor. This dual activity, combined with its limited brain penetration, positions this compound as a promising therapeutic candidate for a range of pathologies by potentially avoiding the centrally-mediated side effects associated with global CB1 receptor modulation. Preclinical evidence highlights its potential in metabolic disorders, oncology, and neuroprotection. This document provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action

This compound, chemically identified as {--INVALID-LINK-- methanone}, functions as a synthetic cannabinoid ligand with a distinct, mixed pharmacological profile.[1][2] Its primary mechanism involves the simultaneous antagonism of CB1 receptors and agonism of CB2 receptors.[1][2][3] A critical feature of this compound is its peripheral restriction; pharmacokinetic studies in mice have shown that after systemic administration, the compound is not detected in brain tissue.[2] This suggests that this compound's therapeutic effects are mediated by its action on peripheral cannabinoid receptors, which could circumvent the adverse psychiatric side effects (such as anxiety and depression) that have hindered the clinical development of brain-penetrant CB1 antagonists.[2][3][4]

Caption: Mechanism of Action of this compound.

Potential Therapeutic Applications & Preclinical Data

Obesity and Metabolic Disorders

The blockade of peripheral CB1 receptors is a key strategy for treating obesity. This compound has demonstrated significant potential in this area. In preclinical mouse models, systemic administration of this compound reduces food intake and subsequent body-weight gain with an efficacy comparable to the first-generation CB1 antagonist, rimonabant.[2] Unlike rimonabant, this compound does not induce centrally-mediated effects, such as hypothermia or catalepsy, confirming its lack of CNS activity.[2] The anorexic effects are attributed to the blockade of CB1 receptors in peripheral organs like the gastrointestinal tract.[2]

Oncology

Emerging evidence points to the therapeutic potential of this compound in cancer, specifically melanoma and colorectal carcinoma.[1][5] The proposed antitumor mechanism is mediated through its dual action on cannabinoid receptors, particularly the agonism of CB2 receptors, which are expressed in various cancer cells.[1]

  • In Vitro Efficacy: Studies on mouse melanoma (B16-F10) and colon carcinoma (MCA38) cell lines show that this compound induces a dose-dependent reduction in cell viability, promotes apoptosis, causes cell cycle arrest in the G0/G1 phase, and significantly impairs cell migration.[1][5][6][7]

  • In Vivo Efficacy: In a mouse model of melanoma, daily treatment with this compound (1 mg/kg) was shown to reduce the metastatic burden in the liver by 25%, highlighting its potential as an antimetastatic agent.[1]

Neuroprotection in Hypoxic-Ischemic Brain Injury

While peripherally restricted under normal conditions, this compound can cross a compromised blood-brain barrier, such as one occurring after a brain injury.[8][9] This has led to investigations into its neuroprotective capabilities. In a neonatal rat model of hypoxia-ischemia (HI), this compound strongly reduces brain injury and associated white matter damage.[8][9] Notably, the therapeutic effect is maintained even when the drug is administered up to three hours post-injury, a clinically significant therapeutic window.[8][9] This neuroprotection is believed to result from the combined effects of CB1 antagonism and CB2 agonism on neuronal, glial, and microglial cells within the injured CNS.[8] Further studies have confirmed these neuroprotective effects in both male and female rats and suggest this compound may also enhance neurogenesis in females post-injury.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding & Functional Activity

Parameter Receptor Species Value Assay Type Source
IC₅₀ CB1 Rat 313 nM Not Specified [11]
EC₅₀ CB1 Rat 4.9 ± 0.8 µM GTPγS Binding (Antagonist) [2]
IC₅₀ CB2 Human 41 nM Not Specified [11]

| Functional Activity | CB2 | Mouse | Inhibition of cAMP at 1 µM | cAMP Accumulation (Agonist) |[2] |

Table 2: In Vitro Anticancer Effects (24-48h Treatment)

Cell Line Parameter 10 µM 25 µM 50 µM Source
B16-F10 Melanoma Viability Reduction (48h) ~10% ~40% ~60% [7]
Apoptosis Increase (24h) Slight Increase Slight Increase 3-fold [1]
Migration Reduction (24h) Not Significant ~30% ~50% [1][7]
MCA38 Colon Cancer Viability Reduction (48h) ~10% ~40% ~67-70% [1][5]
Apoptosis Increase (24h) 2.5-fold 4-fold 4-fold [1]

| | Migration Reduction (24h) | ~20% | ~30% | ~60% |[1][7] |

Table 3: In Vivo Dosing & Pharmacokinetics

Application Model Dose Route Key Finding Source
Anti-Obesity Swiss Mice 20 mg/kg i.p. Reduced food intake [2]
Antimetastatic Melanoma Mice 1 mg/kg (daily) Not specified 25% reduction in liver metastasis [1]
Neuroprotection Neonatal Rats (HI) 1 mg/kg i.p. Significant reduction in brain injury [8][9]

| Pharmacokinetics | Mice | 20 mg/kg | i.p. | Plasma Cₘₐₓ: 596 ± 117 nM; Not detected in brain |[2] |

Experimental Protocols & Methodologies

This section details the methodologies used in key preclinical studies of this compound.

Cannabinoid Receptor Functional Assays
  • CB1 Receptor Antagonism (GTPγS Binding Assay): The antagonist properties of this compound at CB1 receptors were determined in rat cerebellar membrane preparations. The assay measured the inhibition of GTPγS binding induced by the CB agonist WIN55,212-2 (1 µM) across a this compound concentration range of 100 nM to 30 µM. This compound was shown to act as a neutral antagonist as it did not inhibit basal GTPγS binding in the absence of an agonist.[2]

  • CB2 Receptor Agonism (cAMP Accumulation Assay): Agonist activity at CB2 receptors was assessed in Hek-293 cells stably expressing mouse CB2 receptors. The ability of this compound (1 µM) to inhibit cAMP accumulation induced by the β-adrenergic agonist isoproterenol (10 µM) was measured.[2]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models a1 Cancer Cell Culture (B16-F10, MCA38) a2 Dose-Response Treatment (10, 25, 50 µM this compound) a1->a2 a3 Viability Assay (Prestoblue™, 24/48h) a2->a3 a4 Apoptosis Assay (Flow Cytometry, 24h) a2->a4 a5 Migration Assay (Wound Healing, 24h) a2->a5 b1 Animal Model Selection (e.g., Tumor-bearing mice) a5->b1 Proceed if In Vitro Efficacy is Shown b2 Daily Treatment (1 mg/kg this compound) b1->b2 b3 Endpoint Analysis (e.g., Liver Metastasis Quantification) b2->b3

Caption: Preclinical Oncology Experimental Workflow.

In Vitro Oncology Studies
  • Cell Lines and Reagents: Mouse malignant melanoma B16-F10 and colon carcinoma MCA38 cells were used. This compound was dissolved in DMSO for cell treatment.[1]

  • Cell Viability Assay: 3 x 10⁵ cells were cultured in 6-well plates. After 18 hours, cells were treated with this compound (10, 25, and 50 µM) for 24 and 48 hours. Cell viability was quantified using the Prestoblue™ viability assay.[1]

  • Apoptosis Determination: Cells were treated with this compound for 24 hours. Both floating and attached cells were collected, stained (details not specified), and analyzed via flow cytometry to quantify early and late apoptotic populations.[1]

  • Cell Migration Assay (Wound Healing): A "scratch" or wound was created in a confluent monolayer of cancer cells. The ability of cells to migrate and close the wound over 24 hours was monitored and quantified in the presence of different concentrations of this compound.[1]

In Vivo Animal Models
  • Anti-Obesity Model: Male Swiss mice were administered this compound (5 or 20 mg/kg, i.p.) or vehicle 30 minutes before the dark onset. Cumulative food intake was then monitored for 24 hours.[2]

  • Neuroprotection Model: A model of hypoxia-ischemia (HI) was induced in neonatal rats. This compound (1 mg/kg, i.p.) was administered either 1 hour before the insult or at various time points (30 min, 3 hours) after the insult. Brain injury was evaluated 7 days post-HI.[8][9]

  • Pharmacokinetic Analysis: Following a single i.p. injection of this compound (20 mg/kg), drug levels were measured at various time points in plasma, liver, white adipose tissue, and brain to determine concentration and biodistribution.[2]

cluster_pathway Proposed Intracellular Signaling This compound This compound CB2 CB2 Receptor This compound->CB2 Agonist CB1 Peripheral CB1 Receptor This compound->CB1 Antagonist Apoptosis_Pathway Pro-Apoptotic Pathways (e.g., Caspase Activation, Bcl-2 Reduction) CB2->Apoptosis_Pathway CellCycle_Pathway Cell Cycle Regulation (e.g., Cyclin/CDK Inhibition) CB2->CellCycle_Pathway Migration_Pathway Migration Inhibition CB2->Migration_Pathway Metabolic_Pathway Metabolic Regulation (Anorexic Effect) CB1->Metabolic_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis G1_Arrest G0/G1 Arrest CellCycle_Pathway->G1_Arrest Reduced_Migration Reduced Migration & Metastasis Migration_Pathway->Reduced_Migration Reduced_Food_Intake Reduced Food Intake Metabolic_Pathway->Reduced_Food_Intake

Caption: this compound Therapeutic Signaling Pathways.

Conclusion and Future Directions

This compound is a compelling drug candidate with a multifaceted therapeutic potential stemming from its unique, peripherally restricted CB1 antagonist and CB2 agonist profile. Preclinical data strongly support its further investigation for obesity, cancer, and neuroprotection. Future research should focus on elucidating the precise downstream signaling pathways of its dual receptor activity in different disease contexts, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in other inflammation-driven or metabolic diseases. The development of peripherally restricted cannabinoids like this compound represents a significant step toward harnessing the therapeutic benefits of the endocannabinoid system while minimizing undesirable central nervous system side effects.

References

Methodological & Application

URB447: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447 is a synthetic cannabinoid ligand characterized by its dual activity as a potent antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor.[1] This unique pharmacological profile makes this compound a valuable tool for investigating the roles of the endocannabinoid system in various physiological and pathological processes. Notably, this compound is reported to be peripherally restricted, meaning it has limited ability to cross the blood-brain barrier, which can be advantageous in studies aiming to dissect peripheral versus central cannabinoid receptor-mediated effects.[1] These application notes provide detailed protocols for in vivo studies using this compound in models of neuroprotection, cancer, and pain, based on published research.

Mechanism of Action

This compound exerts its effects by modulating two key components of the endocannabinoid system:

  • CB1 Receptor Antagonism: The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. By blocking this receptor, this compound can inhibit signaling pathways typically activated by endogenous or exogenous CB1 agonists.[2] This action is primarily mediated through the inhibition of Gi/o protein coupling, which leads to a decrease in the production of the second messenger cyclic adenosine monophosphate (cAMP) by adenylyl cyclase and modulation of downstream effectors like mitogen-activated protein (MAP) kinases.[3]

  • CB2 Receptor Agonism: CB2 receptors are primarily found on immune cells and are involved in modulating inflammation and immune responses.[4] As a CB2 agonist, this compound activates these receptors, initiating a signaling cascade that also involves Gi/o proteins. This activation typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, as well as the activation of the MAPK pathway, contributing to its anti-inflammatory properties.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies with this compound.

Table 1: In Vitro Receptor Binding and Activity

ParameterReceptorSpeciesValueReference
IC50CB1Rat313 nM[6]
IC50CB2Human41 nM[6]
EC50 (GTPγS binding inhibition)CB1Rat4.9 µM[1]

Table 2: In Vivo Pharmacokinetics (Mice)

ParameterDoseRouteMatrixValueTime PointReference
Cmax20 mg/kgi.p.Plasma596 ± 117 nM30 min[1]
Cmax20 mg/kgi.p.Liver4.3 ± 0.7 nmol/g15 min[1]
Cmax20 mg/kgi.p.Adipose Tissue42 ± 12.2 nmol/g15 min[1]
Brain Concentration20 mg/kgi.p.BrainNot DetectedVarious[1]

Table 3: In Vivo Efficacy in Disease Models

ModelSpeciesDoseRouteKey FindingReference
Hypoxia-IschemiaNeonatal Rat1 mg/kgi.p.Reduced brain injury by ~65%[5]
Melanoma Liver MetastasisMouse1 mg/kgi.p.Impaired metastatic growth by 25%[7]
Food IntakeMouse20 mg/kgi.p.Drastically reduced total food consumption[1]
Formalin-Induced PainMouse20 mg/kgi.p.Blocked analgesic effects of methanandamide[1]

Experimental Protocols

Protocol 1: Neuroprotection in a Neonatal Hypoxia-Ischemia Model

This protocol is adapted from a study investigating the neuroprotective effects of this compound in a neonatal rat model of brain injury.[5]

1.1. Animal Model:

  • Seven-day-old rat pups are used.

  • Hypoxia-ischemia (HI) is induced by unilateral common carotid artery ligation followed by exposure to a hypoxic environment (8% oxygen) for a specified duration.

1.2. Drug Preparation and Administration:

  • Dissolve this compound in a vehicle of 1:9 phosphate-buffered saline (PBS) to dimethyl sulfoxide (DMSO).[5]

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[5]

  • For pre-treatment studies, administer this compound one hour before the induction of HI.[5]

  • For post-treatment studies, a clinically relevant time point is administration 3 hours after the HI insult.[8]

1.3. Experimental Groups:

  • Sham Group: Animals undergo the surgical procedure without artery ligation or hypoxia and receive a vehicle injection.

  • HI + Vehicle Group: Animals are subjected to HI and receive a vehicle injection.

  • HI + this compound Group: Animals are subjected to HI and receive a 1 mg/kg dose of this compound.

1.4. Outcome Measures:

  • Infarct Volume Assessment: At a designated time point post-HI (e.g., 7 days), euthanize the animals and perfuse the brains. Brains are then sectioned and stained (e.g., with cresyl violet) to visualize and quantify the infarct volume.

  • White Matter Injury Assessment: Use immunohistochemistry for myelin basic protein (MBP) to assess the extent of white matter damage.[5]

  • Neuroinflammation Assessment: Perform immunohistochemistry for markers of astrogliosis (e.g., Glial Fibrillary Acidic Protein - GFAP) and microglial activation (e.g., Ionized calcium-binding adapter molecule 1 - Iba1).[5]

1.5. Statistical Analysis:

  • Data can be analyzed using appropriate statistical tests such as one-way ANOVA followed by a post-hoc test for multiple comparisons.[5]

Protocol 2: Anti-Metastatic Effects in a Murine Cancer Model

This protocol is based on a study evaluating the effect of this compound on melanoma and colon cancer liver metastasis.[7]

2.1. Animal Model:

  • Use an appropriate mouse strain for the cancer model (e.g., C57BL/6J for B16-F10 melanoma or MCA38 colon carcinoma cells).

  • Induce liver metastasis by intrasplenic injection of cancer cells.

2.2. Drug Preparation and Administration:

  • Prepare this compound in a vehicle of 3% DMSO in PBS.[9]

  • Administer this compound daily via i.p. injection at a dose of 1 mg/kg.[7]

2.3. Experimental Groups:

  • Control Group: Mice receive daily i.p. injections of the vehicle.

  • This compound Treatment Group: Mice receive daily i.p. injections of 1 mg/kg this compound.

2.4. Experimental Timeline:

  • Begin daily treatment with this compound one day after tumor cell inoculation and continue for a specified period (e.g., 10 days).[9]

  • Euthanize the mice at a predetermined endpoint (e.g., 14 days after inoculation) to assess metastatic burden.[7]

2.5. Outcome Measures:

  • Metastatic Burden: Excise the livers and quantify the metastatic area and the number of visible tumor foci.

  • In Vitro Correlates: To complement the in vivo findings, assess the effects of this compound on cancer cell viability, apoptosis, cell cycle, and migration in vitro.[7]

Protocol 3: Analgesic Effects in a Neuropathic Pain Model (Representative Protocol)

3.1. Animal Model:

  • Induce neuropathic pain in rats or mice using a model such as chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL).[10]

  • Allow animals to recover for a set period for the development of neuropathic pain symptoms.

3.2. Drug Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., 1:1:18 ratio of ethanol:cremophor:saline or 1:9 PBS:DMSO).

  • Administer this compound via i.p. injection. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended to determine the optimal analgesic dose.[1]

3.3. Behavioral Testing:

  • Assess mechanical allodynia using von Frey filaments.

  • Measure thermal hyperalgesia using a plantar test or tail-flick test.

  • Establish a baseline response before drug administration and then test at various time points after injection to determine the onset and duration of the analgesic effect.

3.4. Experimental Groups:

  • Sham + Vehicle Group: Sham-operated animals receiving the vehicle.

  • Neuropathic + Vehicle Group: Animals with nerve injury receiving the vehicle.

  • Neuropathic + this compound Group(s): Animals with nerve injury receiving different doses of this compound.

Visualizations

Signaling Pathways

URB447_Signaling_Pathway cluster_CB1 CB1 Receptor Antagonism cluster_CB2 CB2 Receptor Agonism URB447_CB1 This compound CB1 CB1 Receptor URB447_CB1->CB1 Blocks G_protein_CB1 Gαi/o Protein CB1->G_protein_CB1 Inhibition of Activation AC_CB1 Adenylyl Cyclase G_protein_CB1->AC_CB1 Inhibition of Activation MAPK_CB1 MAPK Pathway G_protein_CB1->MAPK_CB1 Modulation cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Inhibition of Conversion URB447_CB2 This compound CB2 CB2 Receptor URB447_CB2->CB2 Activates G_protein_CB2 Gαi/o Protein CB2->G_protein_CB2 AC_CB2 Adenylyl Cyclase G_protein_CB2->AC_CB2 MAPK_CB2 MAPK Pathway G_protein_CB2->MAPK_CB2 cAMP_CB2 cAMP AC_CB2->cAMP_CB2 Inhibits Conversion Anti_Inflammatory Anti-inflammatory Effects MAPK_CB2->Anti_Inflammatory URB447_InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model 1. Animal Model Induction (e.g., Hypoxia-Ischemia, Cancer, Neuropathic Pain) Drug_Prep 2. This compound Preparation (Dissolve in appropriate vehicle) Grouping 3. Randomize into Experimental Groups Drug_Prep->Grouping Administration 4. Drug Administration (e.g., Intraperitoneal Injection) Grouping->Administration Monitoring 5. Monitoring and Behavioral Testing (if applicable) Administration->Monitoring Euthanasia 6. Euthanasia and Tissue Collection Monitoring->Euthanasia Outcome_Measures 7. Outcome Measures (e.g., Histology, Immunohistochemistry, Biochemical Assays) Euthanasia->Outcome_Measures Data_Analysis 8. Statistical Analysis Outcome_Measures->Data_Analysis

References

Application Notes and Protocols: URB447 for Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447 is a synthetic cannabinoid receptor ligand characterized as a peripherally restricted mixed CB1 receptor antagonist and CB2 receptor agonist.[1][2][3][4] Its unique pharmacological profile, particularly its limited ability to cross the blood-brain barrier, makes it a compound of interest for investigating the role of peripheral cannabinoid receptors in metabolic regulation.[1][2][4][5] Unlike centrally acting CB1 antagonists that have been associated with neuropsychiatric side effects, this compound offers a potential therapeutic strategy for obesity and related metabolic disorders by targeting peripheral pathways.[1][2][4][6]

These application notes provide a comprehensive overview of the use of this compound in mouse models of obesity, including detailed dosage information, experimental protocols, and insights into its mechanism of action.

Mechanism of Action

This compound exhibits a dual mechanism of action. It acts as a neutral antagonist at cannabinoid receptor type 1 (CB1) and as an agonist at cannabinoid receptor type 2 (CB2).[1][3] The anti-obesity effects of this compound are primarily attributed to its antagonism of peripheral CB1 receptors, which are involved in the regulation of food intake and energy balance.[1][6] By blocking these peripheral CB1 receptors, this compound has been shown to reduce food consumption and subsequent body weight gain in mice.[1][2][4][5] Its agonistic activity at CB2 receptors may also contribute to its overall pharmacological profile, though its role in obesity is less defined.

Data Presentation: Quantitative Summary of this compound Effects in Mice

The following tables summarize the key quantitative data from studies using this compound in mouse models of obesity.

Table 1: this compound Dosage and Efficacy in Swiss Mice

ParameterVehicle ControlThis compound (5 mg/kg)This compound (20 mg/kg)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Effect on Food Intake No effectNo significant effectDrastic reduction

Data extracted from LoVerme et al., 2009.[1]

Table 2: Chronic this compound Treatment in Genetically Obese (ob/ob) Mice

ParameterVehicle ControlThis compound (20 mg/kg)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Treatment Duration 2 weeks (daily)2 weeks (daily)
Effect on Food Intake BaselineSignificant reduction
Effect on Body Weight Gain BaselineSignificant attenuation

Data extracted from LoVerme et al., 2009.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to mouse models of obesity.

Protocol 1: Acute Food Intake Study in Swiss Mice

Objective: To assess the acute effects of this compound on food consumption.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

  • Swiss mice

  • Standard laboratory chow

  • Metabolic cages for monitoring food intake

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate male Swiss mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Ensure free access to food and water.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. For a 20 mg/kg dose in a 25g mouse, you would need 0.5 mg of this compound. The final injection volume should be standardized (e.g., 10 ml/kg).

  • Dosing: 30 minutes before the dark phase (the primary feeding time for mice), administer this compound (5 mg/kg or 20 mg/kg, i.p.) or vehicle to the respective groups of mice.[1]

  • Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard laboratory chow. Monitor and record the amount of food consumed by each mouse over a 24-hour period.[1]

  • Data Analysis: Calculate the total food intake (in grams) for each mouse. Compare the food intake between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Chronic Body Weight Study in ob/ob Mice

Objective: To evaluate the long-term effects of this compound on body weight gain in a genetic model of obesity.

Materials:

  • This compound

  • Vehicle

  • Genetically obese (ob/ob) mice

  • Standard laboratory chow

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate male ob/ob mice to individual housing and handling for at least one week before the start of the study.

  • This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle.

  • Baseline Measurements: Record the initial body weight of each mouse at the beginning of the study (Day 0).

  • Chronic Dosing: Administer this compound (20 mg/kg, i.p.) or vehicle to the respective groups of mice once daily for a period of 2 weeks.[1]

  • Body Weight Monitoring: Measure and record the body weight of each mouse daily, prior to the daily injection.

  • Food Intake Monitoring (Optional): If desired, daily food intake can also be monitored as described in Protocol 1.

  • Data Analysis: Calculate the percentage change in body weight from Day 0 for each mouse throughout the 2-week treatment period. Compare the body weight gain between the vehicle-treated and this compound-treated groups using statistical methods appropriate for repeated measures (e.g., 2-way repeated measures ANOVA).[1]

Visualizations

Signaling Pathway

URB447_Signaling_Pathway cluster_peripheral Peripheral Tissues This compound This compound CB1R Peripheral CB1 Receptor This compound->CB1R Antagonist CB2R Peripheral CB2 Receptor This compound->CB2R Agonist FoodIntake Reduced Food Intake CB1R->FoodIntake Inflammation Modulation of Inflammation CB2R->Inflammation BodyWeight Decreased Body Weight Gain FoodIntake->BodyWeight Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Analysis Animal_Model Select Mouse Model (e.g., Swiss or ob/ob mice) Acclimation Acclimate Mice to Housing Animal_Model->Acclimation Preparation Prepare this compound Solution Acclimation->Preparation Administration Administer this compound (i.p.) (Acute or Chronic Dosing) Preparation->Administration Measure_Food Measure Food Intake Administration->Measure_Food Measure_Weight Measure Body Weight Administration->Measure_Weight Data_Analysis Statistical Analysis of Results Measure_Food->Data_Analysis Measure_Weight->Data_Analysis

References

Application Notes and Protocols for URB447 in Neonatal Hypoxia-Ischemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neonatal hypoxia-ischemia (HI) is a significant cause of brain injury in newborns, often leading to severe neurological disabilities.[1][2] The endocannabinoid system has emerged as a promising therapeutic target for neuroprotection due to its role in modulating key pathological processes like excitotoxicity, oxidative stress, and inflammation.[3][[“]][5][6] URB447 is a synthetic cannabinoid with a unique dual-action profile: it acts as a CB1 receptor antagonist and a CB2 receptor agonist.[3][[“]][7] This profile makes it a compelling candidate for mitigating brain injury in neonatal HI, as it may offer neuroprotection by reducing inflammation via CB2 activation while avoiding potential psychoactive effects associated with CB1 agonism.[8][9]

Mechanism of Action

This compound's neuroprotective effects in neonatal HI are attributed to its bimodal interaction with the cannabinoid receptors CB1 and CB2.[3][[“]]

  • CB1 Receptor Antagonism: In the context of HI, excessive activation of CB1 receptors can be detrimental. By antagonizing the CB1 receptor, this compound is thought to prevent these harmful effects, contributing to neuroprotection.[3][[“]] This antagonism may help in maintaining cerebral autoregulation.[10]

  • CB2 Receptor Agonism: The activation of CB2 receptors, which are primarily expressed on immune cells, is a key mechanism for this compound's anti-inflammatory effects.[2][3] This leads to a reduction in microglial activation and the release of pro-inflammatory cytokines, thereby dampening the inflammatory cascade that exacerbates brain injury following HI.[[“]][11]

The following diagram illustrates the proposed signaling pathways through which this compound exerts its neuroprotective effects.

URB447_Mechanism cluster_HI Hypoxia-Ischemia Insult cluster_this compound This compound Intervention cluster_CB1 CB1 Antagonism cluster_CB2 CB2 Agonism HI Neonatal Hypoxia-Ischemia Excitotoxicity Excitotoxicity HI->Excitotoxicity Inflammation Neuroinflammation (Microglial Activation) HI->Inflammation Neuronal_Damage Neuronal Damage & Demyelination Excitotoxicity->Neuronal_Damage Inflammation->Neuronal_Damage Anti_Inflammatory Reduced Cytokines & Microglial Activation Neuroprotection Neuroprotection (Reduced Brain Injury) This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes CB2R CB2 Receptor (on Microglia) This compound->CB2R Activates CB1R->Excitotoxicity Modulates CB1R->Neuroprotection CB2R->Inflammation Inhibits CB2R->Neuroprotection

This compound's dual-action mechanism in neonatal HI.

Data Presentation: Efficacy of this compound

The neuroprotective effects of this compound have been quantified in several studies. The tables below summarize the key findings.

Table 1: Neuroprotection with this compound Monotherapy

Treatment GroupAdministration TimeOutcome MeasureResult (% of HI Control)Reference
This compound (1 mg/kg)1 hour before HIResidual Brain Injury (Whole Hemisphere)16.3%[3][12]
This compound (1 mg/kg)1 hour before HIResidual Brain Injury (Cerebral Cortex)7.3%[3][12]
This compound (1 mg/kg)1 hour before HIResidual Brain Injury (Hippocampus)16.0%[3][12]
This compound30 minutes after HICerebral Infarction Reduction95.7%[9]
This compound3 hours after HICerebral Infarction Reduction88%[9]

Table 2: this compound in Combination Therapy with Therapeutic Hypothermia (TH)

Treatment GroupOutcome MeasureResultReference
This compound before THNeuroprotection (Brain Hemisphere)95.8%[1]
TH onlyNeuroprotection (Brain Hemisphere)72.93%[1]
This compound after THNeuroprotection (Brain Hemisphere)50.93%[1]
This compound before THNeuroprotection (Hippocampus)98.54%[1]
TH onlyNeuroprotection (Hippocampus)45.49%[1]
This compound after THNeuroprotection (Hippocampus)40.29%[1]
This compound before THTissue Loss9.51%[1]
TH onlyTissue Loss27.56%[1]
This compound after THTissue Loss29.70%[1]
This compound before THMyelin Basic Protein (MBP) Ratio1.01 (similar to sham)[1]
Non-treatedMyelin Basic Protein (MBP) Ratio0.34[1]
This compound after THMyelin Basic Protein (MBP) Ratio0.69[1]

Table 3: this compound in Combination Therapy with Melatonin

Treatment GroupOutcome MeasureResultReference
Melatonin + this compoundSensorimotor PerformanceImproved vs. non-treated HI[13]
Melatonin onlySensorimotor PerformanceNo improvement[13]
This compound onlySensorimotor PerformanceNo improvement[13]
Melatonin + this compoundGlobal Neuropathological ScoreImproved[13]
Melatonin + this compoundWhite Matter Injury (Cingulum)Improved[13]

Experimental Protocols

Protocol 1: Neonatal Hypoxia-Ischemia Model (Rice-Vannucci)

This protocol describes the induction of HI in postnatal day 7 (P7) rat pups, a widely used model to mimic neonatal brain injury.[7][11][14][15]

Rice_Vannucci_Workflow P7 1. Animal Preparation (P7 Rat Pups) Anesthesia 2. Anesthesia (e.g., Isoflurane) P7->Anesthesia Ligation 3. Unilateral Carotid Artery Ligation (Left Common Carotid) Anesthesia->Ligation Recovery 4. Recovery (Return to Dam, ~1 hour) Ligation->Recovery Hypoxia 5. Hypoxic Exposure (8% O2 / 92% N2 for 1-3 hours at 37°C) Recovery->Hypoxia Post_Hypoxia 6. Post-Hypoxic Care (Return to Dam) Hypoxia->Post_Hypoxia Assessment 7. Outcome Assessment (e.g., at P14) Post_Hypoxia->Assessment

Experimental workflow for the Rice-Vannucci HI model.

Materials:

  • P7 Sprague-Dawley or Wistar rat pups

  • Isoflurane anesthesia system

  • Heating pad with temperature control

  • Surgical microscope or loupes

  • Fine surgical instruments

  • 8-0 silk sutures

  • Hypoxia chamber with oxygen and nitrogen gas supplies

  • Incubator

Procedure:

  • Anesthesia: Anesthetize P7 rat pups using isoflurane (e.g., 4% for induction, 2-2.5% for maintenance). Confirm anesthetic depth by lack of response to a toe pinch.

  • Surgical Procedure:

    • Place the pup on a heating pad to maintain body temperature at 37°C.

    • Make a small midline incision on the neck.

    • Carefully dissect the tissues to expose the left common carotid artery, separating it from the vagus nerve.

    • Ligate the artery with two knots using 8-0 silk suture.

    • Suture the incision.

  • Recovery: Allow the pups to recover from anesthesia and return them to their dam for approximately 1 hour.

  • Hypoxic Exposure:

    • Place the pups in a hypoxia chamber partially submerged in a 37°C water bath to maintain a constant temperature.

    • Expose the pups to a humidified gas mixture of 8% oxygen and 92% nitrogen for a duration of 1 to 3 hours.

  • Post-Hypoxic Care: After the hypoxic period, return the pups to their dam.

  • Sham Control: Sham-operated animals should undergo the same surgical procedure (neck incision and artery exposure) without ligation and be exposed to normoxic conditions.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation and intraperitoneal (IP) injection of this compound.

Materials:

  • This compound powder (e.g., from Cayman Chemical)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or similar for neonatal injections)

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing PBS and DMSO in a 1:9 ratio (e.g., 100 µL PBS and 900 µL DMSO).[1][7][14]

  • This compound Solution Preparation:

    • Dissolve the this compound powder in the 1:9 PBS:DMSO vehicle to achieve a final concentration suitable for a 1 mg/kg dose.

    • The volume of injection should be calculated based on the weight of each pup.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Administration:

    • Administer the this compound solution via intraperitoneal (IP) injection.

    • The timing of administration is critical and should be based on the experimental design (e.g., 1 hour before HI, or 30 minutes to 3 hours after HI).[3][[“]][9]

    • Control animals should receive an equivalent volume of the vehicle solution.

Protocol 3: Assessment of Brain Injury

This protocol outlines a common method for quantifying the extent of brain injury 7 days post-HI (at P14).

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Vibratome or cryostat

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin & Eosin (H&E) or Cresyl Violet)

  • Imaging system with analysis software

Procedure:

  • Tissue Collection: At P14, deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.

  • Brain Extraction and Post-fixation: Carefully remove the brains and post-fix them in 4% PFA.

  • Sectioning: Cut coronal sections of the brain (e.g., 20-40 µm thick) using a vibratome or cryostat.

  • Staining: Mount the sections on slides and stain with H&E or Cresyl Violet to visualize brain structures and identify areas of damage.

  • Image Analysis:

    • Capture images of the stained sections.

    • Use image analysis software to measure the area of the ipsilateral (injured) and contralateral (uninjured) hemispheres, as well as specific regions like the cortex and hippocampus.

    • Calculate the percentage of tissue loss or residual injury in the ipsilateral hemisphere relative to the contralateral hemisphere.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of neonatal HI, reducing brain injury and white matter damage when administered both pre- and post-insult.[3][[“]][5] Its efficacy is particularly enhanced when administered prior to therapeutic hypothermia.[1] The dual mechanism of CB1 antagonism and CB2 agonism presents a promising therapeutic strategy by mitigating excitotoxicity and neuroinflammation.[3][[“]][10] Further research is warranted to fully elucidate the downstream signaling pathways and to optimize dosing and treatment windows for potential clinical translation. These protocols and data provide a foundational resource for researchers investigating the therapeutic utility of this compound in neonatal brain injury.

References

Application Notes and Protocols for URB447 Treatment in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of URB447, a synthetic cannabinoid, on colon cancer cell lines. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its anti-cancer properties.

Introduction

This compound is a synthetic compound that acts as a dual modulator of the endocannabinoid system, exhibiting antagonist activity at the cannabinoid receptor 1 (CB1) and agonist activity at the cannabinoid receptor 2 (CB2).[1][2][3] The endocannabinoid system is increasingly recognized for its role in regulating various physiological processes, including cell proliferation and apoptosis, making it a potential target for cancer therapy.[1] In the context of colorectal cancer (CRC), studies have shown that the CB2 receptor is often highly expressed in tumor tissue.[4] this compound has demonstrated anti-tumor effects in preclinical models of colon cancer, suggesting its potential as a therapeutic agent.[2][5] These notes summarize the key findings and provide the necessary methodologies to study the effects of this compound on colon cancer cell lines, particularly the murine colon carcinoma cell line MCA38.[2][5]

Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer cells primarily through the activation of the CB2 receptor.[2] This activation triggers a cascade of downstream signaling events that ultimately lead to reduced cell viability, induction of apoptosis (programmed cell death), and cell cycle arrest.[2][3] The pro-apoptotic effects are mediated, at least in part, by the induction of ceramide de novo synthesis.[4] Ceramide, a bioactive lipid, plays a crucial role in the mitochondrial intrinsic pathway of apoptosis.[5] Activation of the CB2 receptor by this compound is also associated with a reduction in the anti-apoptotic protein Bcl-2, further promoting cell death.[4] Additionally, this compound treatment leads to an arrest of the cell cycle in the G0/G1 phase.[2]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the MCA38 colon cancer cell line.

ParameterConcentrationTime PointResultReference
Cell Viability 10 µM48 hours~10% reduction[2]
25 µM48 hours~40% reduction[2]
50 µM48 hours~67% reduction[2]
IC50 (Estimated) ~30-35 µM48 hoursN/ACalculated based on[2]
Apoptosis 10 µM24 hours2.5-fold increase in apoptotic cells[2]
25 µM24 hours4-fold increase in early apoptotic cells[2]
50 µM24 hours4-fold increase in early apoptotic cells[2]
Cell Cycle 25 µM24 hoursSignificant increase in G0/G1 phase arrest[2]
50 µM24 hoursSignificant increase in G0/G1 phase arrest[2]
Cell Migration 10 µM24 hours~20% reduction in wound closure[2]
25 µM24 hours~30% reduction in wound closure[2]
50 µM24 hours~60% reduction in wound closure[2]

Mandatory Visualizations

URB447_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway in Colon Cancer Cells This compound This compound CB2R CB2 Receptor This compound->CB2R Binds to & Activates Ceramide Ceramide Synthesis CB2R->Ceramide Stimulates Bcl2 Bcl-2 (Anti-apoptotic) CB2R->Bcl2 Inhibits Mitochondrion Mitochondrion Ceramide->Mitochondrion Acts on Caspases Caspase Activation Mitochondrion->Caspases Activates Bcl2->Mitochondrion Regulates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: this compound signaling pathway in colon cancer cells.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Seed_Cells Seed MCA38 Colon Cancer Cells Treat_this compound Treat with this compound (10, 25, 50 µM) Seed_Cells->Treat_this compound Viability Cell Viability Assay (MTT) Treat_this compound->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat_this compound->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Treat_this compound->CellCycle Migration Wound Healing Assay Treat_this compound->Migration Analyze Analyze & Quantify Results Viability->Analyze Apoptosis->Analyze CellCycle->Analyze Migration->Analyze

Caption: Workflow for this compound experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of colon cancer cells.

Materials:

  • MCA38 colon cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed MCA38 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should range from 0 µM (vehicle control) to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in this compound-treated colon cancer cells using flow cytometry.

Materials:

  • MCA38 colon cancer cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCA38 cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of colon cancer cells.

Materials:

  • MCA38 colon cancer cells

  • 6-well cell culture plates

  • This compound stock solution

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat MCA38 cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay

This protocol is for assessing the effect of this compound on the migration of colon cancer cells.

Materials:

  • MCA38 colon cancer cells

  • 6-well cell culture plates

  • This compound stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed MCA38 cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plates at 37°C and 5% CO₂.

  • Capture images of the same wound area at subsequent time points (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time. The wound closure is indicative of cell migration.

References

Application Notes and Protocols for URB447 in Melanoma Metastasis Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of URB447, a synthetic cannabinoid, in the study of melanoma metastasis. The protocols outlined below are based on established research and are intended to facilitate the investigation of this compound's anti-tumor and anti-metastatic properties.

Introduction

This compound is a synthetic cannabinoid that acts as a CB2 receptor agonist and a CB1 receptor antagonist.[1][2][3] Research has demonstrated its potential in cancer therapy, particularly in melanoma, by influencing key processes involved in metastasis.[1][4] Studies have shown that this compound can reduce the viability of melanoma cells, induce apoptosis (programmed cell death), cause cell cycle arrest, and impair cell migration, all of which are critical steps in the metastatic cascade.[1][4][5] In vivo studies have further substantiated these findings, showing a reduction in the metastatic burden in animal models of melanoma.[1][4][5]

Mechanism of Action

This compound exerts its anti-melanoma effects primarily through the modulation of the endocannabinoid system. By acting as an agonist for the CB2 receptor, it can trigger signaling pathways that lead to a decrease in cell proliferation and survival.[1] Concurrently, its antagonistic activity at the CB1 receptor may also contribute to its anti-tumor effects.[1][3] The downstream effects of this compound treatment in melanoma cells include the induction of apoptosis and arrest of the cell cycle at the G0/G1 phase, thereby preventing cell division.[1][5] Furthermore, this compound has been shown to significantly impede the migratory capabilities of melanoma cells, a crucial factor in the metastatic process.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melanoma cells from in vitro studies.

Table 1: Effect of this compound on B16-F10 Melanoma Cell Migration (Wound Healing Assay) [5]

This compound ConcentrationReduction in Cell Migration (24h)
10 µMNo significant effect
25 µM~30%
50 µM~50%

Table 2: Pro-apoptotic Effect of this compound on B16-F10 Melanoma Cells (24h) [5]

This compound ConcentrationIncrease in Early Apoptotic Cells
10 µMSlight increase
25 µMSlight increase
50 µM~3-fold increase

Table 3: Effect of this compound on B16-F10 Melanoma Cell Cycle (24h) [5]

This compound ConcentrationEffect on Cell Cycle
10 µM9% increase in G0/G1 phase
25 µMBlocked in G0/G1 phase
50 µMBlocked in G0/G1 phase, reduced S phase

Table 4: In Vivo Effect of this compound on Melanoma Liver Metastasis [5][6]

Treatment (daily)Reduction in Metastatic Area
1 mg/kg this compound25%

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on melanoma metastasis are provided below.

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on the viability of melanoma cells.

Materials:

  • B16-F10 mouse melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • PrestoBlue™ cell viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed B16-F10 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) should also be prepared.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or the vehicle control.

  • Incubate the plates for 24 and 48 hours.

  • Add PrestoBlue™ reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the fluorescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol assesses the effect of this compound on the migratory capacity of melanoma cells.

Materials:

  • B16-F10 cells

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 200 µl pipette tip or a wound healing tool

  • Microscope with a camera

Procedure:

  • Seed B16-F10 cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µl pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates for 24 hours.

  • Capture images of the same scratch area at 24 hours.

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure to determine the extent of cell migration.

Protocol 3: Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis in melanoma cells following this compound treatment.

Materials:

  • B16-F10 cells

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed B16-F10 cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound or a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark as per the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).

Protocol 4: Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of this compound on the cell cycle distribution of melanoma cells.

Materials:

  • B16-F10 cells

  • Complete cell culture medium

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed B16-F10 cells and treat them with this compound or a vehicle control for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vivo Liver Metastasis Model

This protocol evaluates the effect of this compound on the formation of melanoma metastases in the liver of mice. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

Materials:

  • C57BL/6J mice

  • B16-F10 melanoma cells

  • This compound

  • Vehicle solution (for injection)

  • Surgical instruments for intrasplenic injection

Procedure:

  • Harvest B16-F10 cells and resuspend them in a sterile solution suitable for injection.

  • Anesthetize the mice and perform an intrasplenic injection of the B16-F10 cell suspension. This route allows the cancer cells to travel to the liver.

  • Divide the mice into a treatment group and a vehicle control group.

  • Administer daily intraperitoneal (i.p.) injections of this compound (e.g., 1 mg/kg) or the vehicle solution.

  • Monitor the health of the mice regularly.

  • After a predetermined period (e.g., 14 days), euthanize the mice and harvest the livers.

  • Fix the livers and analyze them for the presence and size of metastatic nodules.

  • Quantify the metastatic burden by measuring the total metastatic area in the liver.

Visualizations

URB447_Signaling_Pathway This compound This compound CB2 CB2 Receptor This compound->CB2 Agonist Signaling Intracellular Signaling Cascade CB2->Signaling Apoptosis Induction of Apoptosis Signaling->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Signaling->CellCycleArrest MigrationInhibition Inhibition of Cell Migration Signaling->MigrationInhibition Metastasis Reduced Melanoma Metastasis Apoptosis->Metastasis CellCycleArrest->Metastasis MigrationInhibition->Metastasis

Caption: Signaling pathway of this compound in reducing melanoma metastasis.

Experimental_Workflow CellCulture Melanoma Cell Culture (B16-F10) Treatment This compound Treatment (Various Concentrations) CellCulture->Treatment Viability Cell Viability Assay Treatment->Viability Migration Wound Healing Assay Treatment->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle AnimalModel Liver Metastasis Model (Mice) Injection Intrasplenic Injection of B16-F10 Cells AnimalModel->Injection InVivoTreatment Daily this compound Treatment (i.p.) Injection->InVivoTreatment Analysis Analysis of Liver Metastasis InVivoTreatment->Analysis

Caption: Experimental workflow for studying this compound's effect on melanoma.

References

Application Notes and Protocols for Intraperitoneal Injection of URB447 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of URB447 in rodents, a peripherally restricted cannabinoid CB1 receptor antagonist and CB2 receptor agonist. The information compiled here, including detailed protocols and quantitative data from preclinical studies, is intended to guide researchers in designing and executing experiments to investigate the effects of this compound.

Overview of this compound

This compound is a synthetic cannabinoid ligand that exhibits a unique pharmacological profile by acting as an antagonist at the cannabinoid receptor type 1 (CB1) and an agonist at the cannabinoid receptor type 2 (CB2).[1][2] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral tissues.[2] This property makes it a valuable tool for dissecting the peripheral versus central roles of the endocannabinoid system in various physiological and pathological processes.

Data Presentation: Quantitative Effects of this compound in Rodents

The following tables summarize the quantitative data from studies investigating the effects of intraperitoneally administered this compound in rodents.

Table 1: Effects of this compound on Motor Activity (Open Field Test)

SpeciesDose (mg/kg, i.p.)VehicleKey FindingsReference
Mouse20Not specifiedDid not alter motor activity.[2]

Table 2: Effects of this compound on Pain Perception (Formalin Test)

SpeciesDose (mg/kg, i.p.)VehicleExperimental ModelKey FindingsReference
Mouse20Not specifiedMethanandamide-induced analgesiaCompletely blocked the analgesic effects of methanandamide.[2]

Experimental Protocols

The following are detailed protocols for the intraperitoneal injection of this compound and subsequent behavioral assays commonly used to assess its effects.

Protocol for Intraperitoneal (i.p.) Injection of this compound

This protocol outlines the standard procedure for the intraperitoneal administration of this compound to rodents.

Materials:

  • This compound

  • Vehicle (e.g., 1:9 PBS:DMSO, 3% DMSO in PBS)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[3]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Drug Preparation:

    • Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 1 mg/mL or as required for the target dose). Ensure the solution is homogenous.

    • Warm the solution to room temperature before injection to minimize discomfort to the animal.[1]

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the rodent to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique or wrapping in a towel may be necessary for secure and safe handling.[3][4]

  • Injection Site:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[5][6]

    • Clean the injection site with a 70% ethanol wipe.[1]

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[1]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.[5]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended i.p. injection volume is typically 10 mL/kg.[3]

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.[3]

Protocol for Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video recording and tracking system (optional, but recommended for accurate data collection)

  • 70% ethanol for cleaning

Procedure:

  • Habituation:

    • Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Testing:

    • Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore the arena freely for a predetermined period (typically 5-15 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Analyze the recordings to quantify parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Number of entries into the center zone

      • Rearing frequency

      • Grooming duration

Protocol for Hot Plate Test

The hot plate test is a common method for assessing thermal pain sensitivity.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglass cylinder to confine the animal to the hot surface

  • Timer

Procedure:

  • Apparatus Setup:

    • Set the hot plate to a constant, noxious temperature (typically 50-55°C).[7]

  • Habituation:

    • Acclimate the animals to the testing room for at least 30-60 minutes prior to the experiment.

  • Testing:

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.

    • Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis:

    • The primary measure is the latency to the first nociceptive response.

Visualizations

Signaling Pathway of this compound

URB447_Signaling cluster_CB1 CB1 Receptor (Antagonist) cluster_CB2 CB2 Receptor (Agonist) This compound This compound CB1 CB1 Receptor This compound->CB1 CB2 CB2 Receptor This compound->CB2 G_protein_CB1 Gi/o Protein CB1->G_protein_CB1 Blocks Activation AC_CB1 Adenylyl Cyclase G_protein_CB1->AC_CB1 Inhibition (blocked) cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Conversion (maintained) G_protein_CB2 Gi/o Protein CB2->G_protein_CB2 Activates AC_CB2 Adenylyl Cyclase G_protein_CB2->AC_CB2 Inhibits MAPK_CB2 MAPK Pathway G_protein_CB2->MAPK_CB2 Activates cAMP_CB2 cAMP AC_CB2->cAMP_CB2 Conversion (reduced) Immune_Response Modulation of Immune Response MAPK_CB2->Immune_Response

Caption: Signaling pathway of this compound at CB1 and CB2 receptors.

Experimental Workflow for Behavioral Testing

Experimental_Workflow start Start acclimation Animal Acclimation (30-60 min) start->acclimation injection Intraperitoneal Injection of this compound or Vehicle acclimation->injection waiting Waiting Period (e.g., 30 min) injection->waiting behavioral_testing Behavioral Testing waiting->behavioral_testing open_field Open Field Test behavioral_testing->open_field Anxiety/ Locomotion hot_plate Hot Plate Test behavioral_testing->hot_plate Pain data_collection Data Collection open_field->data_collection hot_plate->data_collection data_analysis Data Analysis data_collection->data_analysis end End data_analysis->end

References

Preparing URB447 Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of URB447 solutions for use in cell culture experiments. This compound is a synthetic cannabinoid ligand that acts as a dual-function molecule, exhibiting antagonism at the cannabinoid receptor 1 (CB1) and agonism at the cannabinoid receptor 2 (CB2).[1][2] This unique pharmacological profile makes it a valuable tool for investigating the roles of the endocannabinoid system in various physiological and pathological processes. Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₁ClN₂O[3]
Molecular Weight 400.90 g/mol [3]
Appearance Yellow solid[3]
Purity >98% (recommended)-
Storage (Powder) -20°C for up to 3 years, 4°C for up to 2 years[4]

Handling Precautions:

  • This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Preparation of this compound Stock Solution

The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 4.01 mg of this compound powder using an analytical balance. To minimize handling of small quantities, it is advisable to prepare a larger initial stock.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 10-30 minutes can aid dissolution if necessary.[5]

  • Sterilization: While DMSO is bactericidal, for stringent aseptic applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Preparation of Working Solutions

Working solutions of this compound are prepared by diluting the stock solution in cell culture medium to the desired final concentration. In most cell-based assays, this compound has been shown to be effective in the concentration range of 10 µM to 50 µM.[6][7]

Protocol for Preparing a 10 µM Working Solution:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: In a sterile tube, perform a serial dilution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle vortexing.

  • Final DMSO Concentration: It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[5] The vehicle control for experiments should contain the same final concentration of DMSO as the this compound-treated samples.[6]

  • Application: Add the freshly prepared working solution to your cell cultures.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use cluster_control Control weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute working Working Solution (e.g., 10-50 µM) dilute->working vehicle Prepare Vehicle Control (DMSO in Medium) dilute->vehicle treat Treat Cells working->treat treat_control Treat Control Cells vehicle->treat_control

Caption: Workflow for this compound solution preparation and use in cell culture.

Signaling Pathways of this compound

This compound's dual activity allows for the simultaneous investigation of CB1 receptor blockade and CB2 receptor activation.

  • CB1 Receptor Antagonism: As an antagonist, this compound blocks the CB1 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins.[8] This antagonism can prevent the downstream signaling cascades initiated by endocannabinoids or other CB1 agonists. Blockade of CB1 signaling has been shown to inhibit pathways involving ERK, Akt, FAK, and JNK.[9]

  • CB2 Receptor Agonism: As an agonist for the CB2 receptor, another Gi/o-coupled GPCR, this compound activates downstream signaling.[10] This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][11] Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[11][12]

The following diagram illustrates the dual signaling pathways affected by this compound.

G cluster_this compound This compound cluster_cb1 CB1 Receptor cluster_cb2 CB2 Receptor This compound This compound cb1 CB1 Receptor This compound->cb1 Antagonist cb2 CB2 Receptor This compound->cb2 Agonist ac_cb1 Adenylyl Cyclase cb1->ac_cb1 inhibition erk_cb1 ERK cb1->erk_cb1 activation camp_down cAMP ac_cb1->camp_down cAMP ↑ downstream_cb1 Cellular Response erk_cb1->downstream_cb1 Downstream Effects ac_cb2 Adenylyl Cyclase cb2->ac_cb2 inhibition erk_cb2 ERK cb2->erk_cb2 activation camp_up cAMP ac_cb2->camp_up cAMP ↓ downstream_cb2 Cellular Response erk_cb2->downstream_cb2 Downstream Effects

Caption: Dual signaling pathways of this compound as a CB1 antagonist and CB2 agonist.

References

Application Notes and Protocols for URB447 in Peripheral Cannabinoid System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447, chemically identified as --INVALID-LINK--methanone, is a synthetic cannabinoid ligand with a unique pharmacological profile.[1][2] It functions as a peripherally restricted antagonist of the cannabinoid type 1 (CB1) receptor and an agonist of the cannabinoid type 2 (CB2) receptor.[1][2] This dual activity, combined with its limited ability to cross the blood-brain barrier, makes this compound a valuable tool for investigating the role of the peripheral cannabinoid system in various physiological and pathological processes, without the confounding psychoactive effects associated with central CB1 receptor modulation.[3][4][5]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo models relevant to the study of the peripheral cannabinoid system.

Mechanism of Action

This compound exhibits a dual modulatory effect on the two primary cannabinoid receptors:

  • CB1 Receptor Antagonism: this compound acts as a neutral antagonist at CB1 receptors.[3] In peripheral tissues, this action blocks the effects of endogenous cannabinoids like anandamide, which are involved in processes such as energy balance and nociception.[3][6] By antagonizing peripheral CB1 receptors, this compound can reduce food intake and inhibit peripheral pain signaling.[3][7]

  • CB2 Receptor Agonism: Conversely, this compound functions as an agonist at CB2 receptors.[3] CB2 receptors are predominantly expressed on immune cells and are also found in other peripheral tissues.[2] Activation of CB2 receptors is generally associated with anti-inflammatory and immunomodulatory effects.[2] This agonistic activity may contribute to the therapeutic potential of this compound in inflammatory conditions and certain types of cancer.[1][8]

The peripheral restriction of this compound is a key characteristic, preventing it from significantly engaging with the high density of CB1 receptors in the central nervous system (CNS) and thus avoiding the psychoactive side effects that have limited the clinical development of other CB1 antagonists.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Receptor Binding and Activity
ParameterReceptorSpeciesValueReference
IC50 CB1Rat313 nM[7]
IC50 CB2Human41 nM[7]
EC50 (GTPγS binding inhibition) CB1Rat4.9 µM[3]
Table 2: In Vivo Efficacy and Pharmacokinetics
ModelSpeciesDoseEffectReference
Feeding Behavior Mouse20 mg/kg, i.p.Significant reduction in food consumption.[3][7]
Analgesia (Formalin Test) Mouse20 mg/kg, i.p.Blocked analgesic effects of a CB agonist.[7]
Pharmacokinetics Mouse20 mg/kg, i.p.Plasma Cmax: 596 nM. Not detected in brain tissue.[3]
Anti-Metastatic Effect Mouse1 mg/kg, i.p. dailyReduced liver metastatic area by 25% in a melanoma model.[8]
Table 3: In Vitro Cellular Effects
Cell LineAssayConcentrationEffectReference
B16 Melanoma Cell Viability10 µM (48h)~10% decrease[8]
B16 Melanoma Cell Viability25 µM (48h)~40% decrease[8]
B16 Melanoma Cell Viability50 µM (48h)~60% decrease[8]
B16 Melanoma Apoptosis50 µM (24h)3-fold increase in early apoptotic cells.[8]
MCA38 Colon Cancer Cell Migration50 µM (24h)~60% reduction in migration.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

URB447_Signaling cluster_CB1 Peripheral CB1 Receptor cluster_CB2 Peripheral CB2 Receptor CB1 CB1 Receptor G_alpha_i_1 Gαi AC1 Adenylyl Cyclase cAMP1 cAMP CB2 CB2 Receptor G_alpha_i_2 Gαi AC2 Adenylyl Cyclase cAMP2 cAMP

Experimental Workflow: In Vitro Anti-Cancer Studies

experimental_workflow cluster_assays Functional Assays start Seed Cancer Cells (e.g., B16 Melanoma) culture Culture to Confluence (24-48 hours) start->culture treatment Treat with this compound (Varying Concentrations) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability migration Cell Migration Assay (e.g., Scratch Assay) treatment->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis data_analysis Data Acquisition & Analysis viability->data_analysis migration->data_analysis apoptosis->data_analysis

Detailed Experimental Protocols

In Vivo Feeding Behavior Study in Mice

This protocol is designed to assess the effect of peripherally administered this compound on food intake.

Materials:

  • Adult male Swiss mice (or other appropriate strain).

  • This compound.

  • Vehicle solution (e.g., 1:1:18 mixture of ethanol, Kolliphor, and saline).

  • Standard laboratory chow.

  • Metabolic cages or single housing with wire-mesh floors.

  • Analytical balance.

Procedure:

  • Acclimation: Individually house mice for at least 2-3 days before the experiment for acclimation to the new environment.[10] Maintain a standard 12:12 hour light-dark cycle.

  • Fasting (Optional but common): To standardize hunger levels, mice may be fasted for a period (e.g., 18 hours) with free access to water before the experiment.[10]

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., for doses of 5 mg/kg and 20 mg/kg).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the dark phase (the primary feeding period for mice).[3]

  • Food Presentation: Provide a pre-weighed amount of standard chow to each mouse at the onset of the dark cycle.

  • Measurement: Measure the amount of remaining food and any spillage at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) to calculate cumulative food intake.[10]

  • Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., two-way repeated measures ANOVA).[3]

In Vivo Formalin-Induced Nociception Test in Mice

This model assesses the analgesic potential of this compound in a model of inflammatory pain.[9][11]

Materials:

  • Adult male mice.

  • This compound.

  • Vehicle solution.

  • Formalin solution (e.g., 1-2.5% in saline).[11][12]

  • Observation chambers (e.g., clear Plexiglas cylinders).

  • Timer.

Procedure:

  • Acclimation: Place mice individually in the observation chambers for at least 30-60 minutes to allow them to acclimate.[12]

  • Pre-treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.[7]

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[11]

  • Observation: Immediately after injection, return the mouse to the chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw.[11] The observation period is typically divided into two phases:

    • Phase 1 (Early/Acute Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[11][13]

    • Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection, involving inflammatory processes and central sensitization.[11][13]

  • Data Analysis: Compare the duration of licking/biting behavior in each phase between the this compound-treated and vehicle-treated groups using statistical methods like a t-test or ANOVA.

In Vitro Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the viability and metabolic activity of adherent cancer cells.[14]

Materials:

  • Cancer cell line of interest (e.g., B16 melanoma, MCA38 colon cancer).

  • Complete culture medium.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[15]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control.[8]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][16]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used for background subtraction.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vitro Cell Migration (Scratch) Assay

This method evaluates the effect of this compound on the collective migration of a cell monolayer.[17][18]

Materials:

  • Adherent cancer cell line.

  • Complete culture medium.

  • This compound dissolved in a suitable solvent.

  • 6-well or 12-well plates.

  • Sterile 200 µL pipette tip.

  • Phosphate-Buffered Saline (PBS).

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[17]

  • Creating the Scratch: Once the monolayer is confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.[17][19]

  • Washing: Gently wash the wells 2-3 times with PBS to remove detached cells and debris.[17]

  • Treatment: Replace the PBS with fresh culture medium (can be low-serum to minimize proliferation) containing the desired concentrations of this compound or vehicle.

  • Imaging: Immediately after adding the treatment, capture an initial image (t=0) of the scratch in defined regions of each well. Continue to capture images of the same regions at regular intervals (e.g., every 6, 12, or 24 hours).

  • Data Analysis: Measure the area of the scratch in the images from each time point. Calculate the percentage of wound closure relative to the initial scratch area. Compare the rate of closure between this compound-treated and control groups.

References

Application Notes and Protocols for URB447 in Neuroinflammation and Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB447 is a synthetic cannabinoid ligand with a unique pharmacological profile, acting as a potent antagonist for the cannabinoid receptor type 1 (CB1) and an agonist for the cannabinoid receptor type 2 (CB2).[1] This dual activity makes this compound a compelling compound for investigating neuroinflammation and neuroprotection. The endocannabinoid system is deeply implicated in modulating key pathological processes in the central nervous system, including excitotoxicity, oxidative stress, and inflammation.[1][2][3][4][5] this compound's ability to simultaneously block CB1 receptors, which are abundant in the brain, and activate CB2 receptors, primarily expressed on immune cells, offers a targeted approach to mitigating neuronal damage and calming inflammatory responses within the CNS.[4][6]

These application notes provide a summary of the quantitative effects of this compound, detailed protocols for in vivo and in vitro studies, and visualizations of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the neuroprotective and anti-inflammatory effects of this compound.

Table 1: In Vivo Neuroprotective Efficacy of this compound in a Neonatal Hypoxia-Ischemia (HI) Rat Model

Treatment GroupDoseAdministration TimeBrain Region% Reduction in Brain Injury vs. VehicleReference
This compound1 mg/kg (IP)1 hour before HIWhole Hemisphere65.0%[4]
This compound1 mg/kg (IP)1 hour before HICerebral Cortex89.0%[4]
This compound1 mg/kg (IP)1 hour before HIHippocampus68.8%[4]
This compound1 mg/kg (IP)3 hours after HINot SpecifiedSignificant Neuroprotection[2][3]

Data derived from Carloni et al., 2020.[4]

Table 2: In Vitro Anti-inflammatory Potential of Cannabinoid Receptor Modulation in Microglia

Cell TypeStimulantTreatmentConcentrationEffect on Pro-inflammatory MarkersReference
BV-2 MicrogliaLPS (100 ng/mL)FAAH Inhibitor (URB597)10 µMSignificant reduction in TNF-α and IL-1β mRNA[3]
Rat Primary MicrogliaLPSVarious CannabinoidsN/AReduced mRNA for IL-1α, IL-1β, IL-6, and TNF-α[7]
Human PBMCsLPSCB2 Agonist (JT11)N/AReduced release of TNF-α, IL-1β, IL-6, and IL-8[8]

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective and anti-inflammatory effects are believed to be mediated by its dual action on CB1 and CB2 receptors.

URB447_Mechanism cluster_0 Neuroprotective Effects (CB1 Antagonism) cluster_1 Anti-inflammatory Effects (CB2 Agonism) URB447_N This compound CB1R CB1 Receptor URB447_N->CB1R Antagonizes Excitotoxicity Glutamate Excitotoxicity CB1R->Excitotoxicity Blocks Pathological Signaling Neuroprotection Neuroprotection CB1R->Neuroprotection Promotes Neuronal Survival URB447_A This compound CB2R CB2 Receptor (on Microglia) URB447_A->CB2R Agonist Signaling Intracellular Signaling (e.g., ↓NF-κB, ↓ERK) CB2R->Signaling Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Inhibits Production Inflammation Neuroinflammation Cytokines->Inflammation Reduces

Caption: Dual mechanism of this compound action.

Experimental Protocols

In Vivo Model of Hypoxia-Ischemia in Neonatal Rats

This protocol is adapted from the methodology used to generate the data in Table 1 and is designed to assess the neuroprotective effects of this compound in a clinically relevant model of perinatal brain injury.[4]

Materials:

  • This compound

  • Vehicle (e.g., 1:9 PBS:DMSO)

  • 7-day-old rat pups

  • Isoflurane anesthetic

  • Hypoxic chamber (8% oxygen)

  • Surgical tools for carotid artery ligation

  • Histology equipment and reagents (e.g., formalin, paraffin, microtome, H&E stain)

  • Immunohistochemistry reagents (e.g., antibodies against NeuN, GFAP, Iba-1)

Procedure:

  • Animal Preparation: Acclimatize 7-day-old rat pups and their dam.

  • Drug Administration: Administer this compound (1 mg/kg) or vehicle via intraperitoneal (IP) injection. For pre-treatment studies, inject 1 hour before the hypoxic-ischemic insult. For post-treatment studies, inject at a clinically relevant time point, such as 3 hours after the insult.

  • Surgical Procedure: Anesthetize the pups with isoflurane. Make a midline cervical incision and permanently ligate the left common carotid artery. Suture the incision.

  • Hypoxia: Allow the pups to recover for 1-2 hours. Place them in a hypoxic chamber with 8% oxygen at 37°C for a duration determined by pilot studies (e.g., 60-90 minutes).

  • Recovery: Return the pups to their dam.

  • Tissue Collection and Analysis: At a predetermined endpoint (e.g., 7 days post-HI), euthanize the pups and perfuse with saline followed by 4% paraformaldehyde.

  • Histology: Embed the brains in paraffin and section them. Perform Hematoxylin and Eosin (H&E) staining to assess the extent of the brain lesion.

  • Immunohistochemistry: Perform staining for neuronal markers (e.g., NeuN) to quantify neuronal loss, and for markers of neuroinflammation such as astrogliosis (GFAP) and microglial activation (Iba-1).

  • Quantification: Measure the infarct volume and quantify the staining intensity or cell counts for the immunohistochemical markers.

InVivo_Workflow start P7 Rat Pups drug_admin This compound (1 mg/kg) or Vehicle IP Injection start->drug_admin surgery Left Common Carotid Artery Ligation drug_admin->surgery hypoxia Hypoxia (8% O2) surgery->hypoxia recovery Return to Dam (7 days) hypoxia->recovery euthanasia Euthanasia and Brain Extraction recovery->euthanasia analysis Histological and Immunohistochemical Analysis euthanasia->analysis

Caption: Workflow for in vivo evaluation of this compound.

In Vitro Model of Neuroinflammation in Microglial Cells

This protocol provides a framework for assessing the anti-inflammatory effects of this compound on microglial cells, which are key mediators of neuroinflammation. It is based on standard methodologies for in vitro neuroinflammation studies.

Materials:

  • BV-2 murine microglial cell line (or primary microglia)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α and IL-6

  • Reagents for immunocytochemistry (e.g., antibodies against NF-κB)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed the cells in 96-well plates (for viability and ELISA) or on coverslips in 24-well plates (for immunocytochemistry) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) for a specified period (e.g., 1-2 hours). Include a vehicle control group.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group).

  • Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).

  • Cell Viability Assay (MTT): At the end of the incubation, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity of the compound.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Immunocytochemistry: For cells grown on coverslips, fix and permeabilize them. Stain for key inflammatory signaling proteins, such as the p65 subunit of NF-κB, to visualize its nuclear translocation as a marker of activation.

InVitro_Workflow cluster_assays Endpoint Assays start Seed BV-2 Microglial Cells pretreat Pre-treat with this compound or Vehicle start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (4-24h) stimulate->incubate viability MTT Assay (Cell Viability) incubate->viability elisa ELISA (TNF-α, IL-6) incubate->elisa icc Immunocytochemistry (e.g., NF-κB) incubate->icc

Caption: Workflow for in vitro neuroinflammation assay.

Conclusion

This compound represents a promising pharmacological tool for the study of neuroinflammation and neuroprotection. Its dual activity as a CB1 antagonist and CB2 agonist allows for the targeted modulation of pathways involved in neuronal injury and immune responses in the CNS. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of this compound in various models of neurological disorders characterized by an inflammatory component. Further research, particularly in quantifying its in vitro anti-inflammatory potency and elucidating the downstream signaling cascades, will be crucial in fully understanding its mechanism of action.

References

Troubleshooting & Optimization

URB447 solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of URB447 in dimethyl sulfoxide (DMSO) and ethanol, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on published research, this compound is soluble in dimethyl sulfoxide (DMSO). It has been successfully used in experimental settings when dissolved in a mixture of DMSO and phosphate-buffered saline (PBS).[1][2][3][4]

Q2: Is there specific quantitative data on the solubility of this compound in DMSO and ethanol?

A2: While specific solubility limits (e.g., mg/mL) for this compound in pure DMSO or ethanol are not explicitly detailed in the available literature, successful preparation of this compound solutions has been reported using DMSO as a primary solvent, often diluted with aqueous solutions like PBS. For instance, a common vehicle used is a 1:9 ratio of PBS to DMSO.[1][2][3][4] Another study utilized a solution of 3% this compound in DMSO with 97% PBS.[5]

Q3: Can I dissolve this compound in ethanol?

A3: The available research primarily documents the use of DMSO for dissolving this compound. While ethanol is a common solvent in pharmacology, there is no specific information in the provided search results regarding the solubility of this compound in ethanol. It is recommended to first attempt dissolution in DMSO.

Q4: How should I store this compound solutions?

A4: For this compound powder, storage at -20°C for up to 3 years is recommended. When in a solvent, it is advised to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.

Solubility Data Summary

For easy reference, the following table summarizes the solvent systems that have been successfully used to dissolve this compound in published studies.

Solvent/Vehicle CompositionApplicationReference
1:9 PBS:DMSOIn vivo injections in neonatal rats[1][2][3][4]
3% DMSO in PBSIn vivo injections in mice[5]
0.1% DMSO (final concentration) in mediumIn vitro cell culture experiments[5]

Experimental Protocol: Preparation of this compound for In Vivo Administration

This protocol is based on methodologies reported in peer-reviewed literature.[1][2][3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder. For a 1:9 PBS:DMSO final solution, this will be 90% of your final volume.

  • Vortexing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if difficulties arise.

  • Addition of PBS: Slowly add the required volume of sterile PBS to the DMSO-URB447 solution while vortexing to prevent precipitation.

  • Final Concentration: The resulting solution will have a vehicle composition of 10% DMSO and 90% PBS.

  • Sterilization: If required for your experiment, the final solution can be sterile-filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Use the solution immediately or store it at -80°C for long-term storage or -20°C for short-term storage.

Troubleshooting Guide

Encountering issues when dissolving this compound? Follow this troubleshooting guide to resolve common problems.

Problem: this compound is not dissolving completely in DMSO.

  • Possible Cause: Insufficient solvent volume or low temperature.

  • Troubleshooting Steps:

    • Ensure the correct volume of DMSO is added.

    • Try gentle warming of the solution in a 37°C water bath for a few minutes.

    • Increase the vortexing time.

    • If the compound still does not dissolve, sonication for a short period may be helpful.

Problem: Precipitate forms after adding PBS.

  • Possible Cause: The compound is crashing out of the solution due to the addition of the aqueous buffer.

  • Troubleshooting Steps:

    • Add the PBS slowly to the DMSO solution while continuously vortexing.

    • Ensure that the initial dissolution in DMSO is complete before adding PBS.

    • Consider preparing a more concentrated stock solution in pure DMSO and then diluting it further in your final aqueous medium.

Problem: Inconsistent results between experiments.

  • Possible Cause: Degradation of this compound in solution or improper storage.

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment.

    • Ensure proper storage of stock solutions at -80°C.

    • Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use.

Visual Guides

Experimental Workflow for this compound Solution Preparation

G A Weigh this compound Powder B Add DMSO A->B C Vortex until Dissolved B->C D Gently Warm (if needed) C->D if needed E Add PBS Slowly C->E D->C F Vortex Continuously E->F G Sterile Filter (optional) F->G H Use Immediately or Store at -80°C G->H

References

potential off-target effects of URB447

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of URB447. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

On-Target Pharmacological Profile

This compound is characterized as a peripherally restricted antagonist of the Cannabinoid Type 1 (CB1) receptor and an agonist of the Cannabinoid Type 2 (CB2) receptor.[1][2][3] Its primary mechanism of action involves the modulation of these two receptors in the endocannabinoid system.

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound at its primary targets.

TargetSpeciesAssay TypeMeasured Value
CB1 ReceptorRatRadioligand BindingIC50: 313 nM[2]
CB2 ReceptorHumanRadioligand BindingIC50: 41 nM[2]
CB1 ReceptorRatGTPγS Binding (in cerebellar membranes)EC50: 4.9 µM (as an antagonist)[2]

Troubleshooting Guide & FAQs

This section addresses potential issues and frequently asked questions related to the use of this compound in experimental settings.

Q1: I am observing an unexpected physiological response in my animal model that doesn't seem to be mediated by peripheral CB1 antagonism or CB2 agonism. Could this be an off-target effect?

A1: While specific broad off-target screening data for this compound is not publicly available, any unexpected physiological response should be carefully investigated. It is crucial to consider the possibility of interactions with other receptors, enzymes, or ion channels.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for any newly identified targets or signaling pathways associated with this compound or structurally similar compounds.

  • Control Experiments:

    • Include control groups treated with vehicle only to rule out any effects of the delivery vehicle.

    • If possible, use a structurally related but inactive compound as a negative control.

    • Employ selective antagonists for suspected off-target receptors to see if the unexpected effect is blocked.

  • Dose-Response Analysis: Characterize the dose-response relationship of the unexpected effect. This can help determine if it is a specific, receptor-mediated event.

  • Consider On-Target Effects in Different Tissues: Remember that CB1 and CB2 receptors are expressed in various tissues. The observed effect might be a downstream consequence of on-target activity in a tissue you hadn't initially considered.

Q2: How can I be sure that the effects I'm seeing in my cell-based assay are specifically due to CB1 antagonism or CB2 agonism?

A2: Ensuring target engagement and specificity in in vitro systems is critical.

Troubleshooting Steps:

  • Use of Specific Modulators:

    • To confirm CB1 antagonism, pre-treat your cells with a known CB1 agonist. The effect of the agonist should be blocked by this compound.

    • To confirm CB2 agonism, the effects of this compound should be blocked by a selective CB2 antagonist.

  • Receptor Expression Analysis: Verify the expression levels of CB1 and CB2 receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. Low or absent expression of the intended targets would suggest any observed effect is off-target.

  • Signaling Pathway Analysis: Investigate downstream signaling pathways known to be modulated by CB1 and CB2 receptors. For example, as a CB2 agonist, this compound would be expected to inhibit adenylyl cyclase and decrease cAMP levels.[1]

Q3: I am concerned about the potential for this compound to have central nervous system (CNS) side effects in my long-term animal study. Is this likely?

A3: this compound is designed to be peripherally restricted, meaning it has limited ability to cross the blood-brain barrier.[1][2] This is a key feature intended to reduce the centrally mediated side effects associated with first-generation CB1 antagonists. However, in certain experimental conditions or with very high doses, some CNS penetration, although minimal, might occur.

Troubleshooting/Monitoring Steps:

  • Behavioral Monitoring: Carefully observe the animals for any behavioral changes that could indicate CNS effects, such as altered locomotion, anxiety-like behaviors, or changes in feeding patterns beyond what is expected from peripheral CB1 antagonism.

  • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to measure the concentration of this compound in the brain tissue of your animal model to confirm its peripheral restriction under your experimental conditions.

Experimental Protocols

GTPγS Binding Assay for CB1 Receptor Antagonism

This assay is used to determine the functional antagonism of this compound at the CB1 receptor.

  • Preparation of Membranes: Cerebellar tissue from rats is homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the CB1 receptors.

  • Assay Conditions: The membranes are incubated with a known concentration of a CB1 agonist (e.g., WIN 55,212-2) to stimulate the binding of [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • This compound Treatment: The assay is performed in the presence of varying concentrations of this compound.

  • Measurement: The amount of [35S]GTPγS bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to calculate its EC50 value as an antagonist.

cAMP Accumulation Assay for CB2 Receptor Agonism

This assay determines the agonistic activity of this compound at the CB2 receptor.

  • Cell Culture: HEK-293 cells stably expressing the mouse CB2 receptor are used.[1]

  • Assay Principle: CB2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Forskolin Stimulation: The cells are typically stimulated with forskolin to increase basal cAMP levels.

  • This compound Treatment: The cells are treated with varying concentrations of this compound in the presence of forskolin.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The concentration-dependent decrease in cAMP levels in response to this compound is used to determine its efficacy and potency as a CB2 agonist.

Visualizations

Signaling Pathway of this compound

URB447_Signaling This compound On-Target Signaling Pathway cluster_CB1 Peripheral CB1 Receptor cluster_CB2 CB2 Receptor CB1 CB1 G_protein_CB1 Gi/o CB1->G_protein_CB1 Antagonized by this compound AC_CB1 Adenylyl Cyclase G_protein_CB1->AC_CB1 Inhibition cAMP_CB1 cAMP AC_CB1->cAMP_CB1 Conversion CB2 CB2 G_protein_CB2 Gi/o CB2->G_protein_CB2 Activated by this compound AC_CB2 Adenylyl Cyclase G_protein_CB2->AC_CB2 Inhibition cAMP_CB2 cAMP AC_CB2->cAMP_CB2 Conversion This compound This compound This compound->CB1 Antagonist This compound->CB2 Agonist Off_Target_Workflow General Workflow for Off-Target Profiling Compound Test Compound (e.g., this compound) Screening Broad Receptor/Enzyme Screen (e.g., CEREP Panel) Compound->Screening Hit_ID Identify 'Hits' (% Inhibition > Threshold) Screening->Hit_ID Dose_Response Dose-Response Assays for 'Hits' Hit_ID->Dose_Response Functional_Assay Secondary Functional Assays Dose_Response->Functional_Assay Risk_Assessment Assess Physiological Relevance and Potential for Side Effects Functional_Assay->Risk_Assessment

References

URB447 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of URB447. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Summary of Quantitative Data

For ease of reference, the following tables summarize the key quantitative data regarding this compound solubility and storage.

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol10 mg/mL

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDuration
Crystalline Solid-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Protocol: Assessing this compound Solution Stability

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials to minimize freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • Analytical Method: At each time point, analyze an aliquot from each storage condition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • HPLC Analysis: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid). Detection can be performed using a UV detector at the λmax of this compound (287 nm).

  • Data Analysis: Compare the peak area of the this compound parent compound at each time point to the initial (time 0) peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

  • Biological Activity Assay: In parallel, the biological activity of the stored this compound can be assessed using a relevant in vitro assay, such as a cannabinoid receptor binding assay, to confirm that the compound retains its functional integrity.

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: this compound is soluble in DMF, DMSO, and ethanol at a concentration of 10 mg/mL.[1] DMSO is a common choice for in vitro studies. For in vivo applications, some studies have reported dissolving this compound in a mixture of PBS and DMSO.

  • Q2: How should I store the solid this compound compound?

    • A2: The solid, crystalline form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to three years.[2]

  • Q3: What are the recommended storage conditions for this compound in solution?

    • A3: For optimal stability, stock solutions of this compound should be stored at -80°C, which is suitable for up to six months.[2] For shorter-term storage, -20°C is acceptable for up to one month.[2]

  • Q4: How many times can I freeze and thaw my this compound stock solution?

    • A4: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The effect of multiple freeze-thaw cycles on this compound stability has not been publicly documented, but this practice can lead to degradation of many small molecules.

  • Q5: I observed precipitation in my this compound solution after thawing. What should I do?

    • A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, sonication in a water bath for a short period may help. Always ensure the compound is fully dissolved before use in experiments.

  • Q6: My this compound solution has changed color. Is it still usable?

    • A6: A change in color can be an indication of chemical degradation. It is recommended to discard the solution and prepare a fresh stock from solid material. To minimize degradation, protect solutions from light and store them as recommended.

  • Q7: How can I check if my stored this compound solution is still active?

    • A7: The most definitive way to confirm the activity of your this compound solution is to perform a biological activity assay, such as a receptor binding or functional assay, alongside a freshly prepared standard. A significant decrease in potency would indicate degradation.

Visual Guides

Diagram 1: Recommended Workflow for this compound Handling and Storage

G cluster_preparation Solution Preparation cluster_aliquoting Aliquoting cluster_storage Storage cluster_usage Experimental Use start Weigh Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO at 10 mg/mL) start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use vials vortex->aliquot storage_long Long-term Storage -80°C (up to 6 months) aliquot->storage_long For long-term storage_short Short-term Storage -20°C (up to 1 month) aliquot->storage_short For short-term thaw Thaw aliquot at room temperature storage_long->thaw storage_short->thaw use Use in experiment thaw->use

Caption: Recommended workflow for preparing, aliquoting, storing, and using this compound solutions.

Diagram 2: Troubleshooting Guide for this compound Solution Issues

G cluster_precipitation Precipitation After Thawing cluster_color_change Color Change in Solution cluster_loss_of_activity Loss of Biological Activity issue Issue Observed with this compound Solution precip_cause Cause: Low temperature reduces solubility issue->precip_cause Precipitation color_cause Cause: Potential degradation issue->color_cause Color Change activity_cause Cause: Degradation due to improper storage or multiple freeze-thaw cycles issue->activity_cause Loss of Activity precip_solution Solution: 1. Warm to room temperature. 2. Vortex thoroughly. 3. Sonicate if necessary. precip_cause->precip_solution color_solution Solution: 1. Discard the solution. 2. Prepare a fresh stock. 3. Protect from light. color_cause->color_solution activity_solution Solution: 1. Prepare fresh aliquots. 2. Avoid repeated freeze-thaw cycles. 3. Verify storage temperature. activity_cause->activity_solution

Caption: Troubleshooting guide for common issues encountered with this compound solutions.

References

URB447 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing URB447 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vivo studies with this compound.

Question Answer & Troubleshooting Steps
1. Why am I not observing the expected anorexic effect of this compound? Several factors could contribute to a lack of anorexic effect. Dosage: Ensure the correct dosage is being administered. Studies have shown that a dose of 20 mg/kg (i.p.) significantly reduces food intake in mice, while a 5 mg/kg dose may not have a significant effect.[1] Route of Administration: Intraperitoneal (i.p.) injection is a commonly used and effective route.[1] Verify your administration technique. Animal Model: The anorexic effects have been demonstrated in Swiss mice and obese ob/ob mice. Ensure your animal model is appropriate. Acclimation: Ensure animals are properly acclimated to the experimental conditions to minimize stress-induced alterations in feeding behavior.
2. Is this compound crossing the blood-brain barrier (BBB) in my experiment? This compound is designed as a peripherally restricted CB1 antagonist, meaning it should not cross the intact BBB.[2][3] Studies have shown that even at a high dose (20 mg/kg, i.p.), this compound was not detected in brain tissue. However, in models of brain injury, such as neonatal hypoxia-ischemia, the BBB may be compromised, allowing for central nervous system (CNS) penetration.[4][5] If you suspect BBB crossing, consider including a positive control for central CB1 antagonism (e.g., rimonabant) to compare behavioral or physiological outcomes.[1]
3. I am observing unexpected behavioral side effects. What could be the cause? This compound is specifically designed to avoid the central side effects associated with brain-penetrant CB1 antagonists.[2][3] If you observe unexpected behavioral changes, consider the following: Off-Target Effects: While not extensively documented for this compound, off-target effects are a possibility with any pharmacological agent. A thorough literature search for potential off-target interactions of pyrrole-based cannabimimetics may be warranted. Vehicle Effects: Ensure the vehicle used to dissolve this compound is not causing the observed effects. Conduct control experiments with vehicle-only administration. A common vehicle is a 1:9 PBS:DMSO solution.[4] Animal Health: Rule out any underlying health issues in your experimental animals that could manifest as behavioral changes.
4. How should I prepare this compound for in vivo administration? Proper solubilization is critical for accurate dosing. This compound is soluble in DMF, DMSO, and Ethanol at a concentration of 10 mg/ml.[6] For in vivo use, it has been dissolved in a mixture of PBS and DMSO (1:9 ratio).[4] It is crucial to ensure complete dissolution before administration. If you experience precipitation, gentle warming or sonication may help. Always prepare fresh solutions for each experiment to ensure stability.
5. What is the expected pharmacokinetic profile of this compound? Following a 20 mg/kg i.p. injection in Swiss mice, plasma levels of this compound peak approximately 30 minutes post-injection, with a maximum concentration (Cmax) of around 596 nM.[1] Maximal tissue levels in the liver and white adipose fat are reached about 15 minutes after injection. This information is critical for designing time-course experiments and correlating drug exposure with pharmacological effects.
6. Am I using the correct dose for my cancer metastasis model? For studies investigating the anti-metastatic effects of this compound in a melanoma model of liver metastasis, a daily treatment of 1 mg/kg has been shown to be effective in reducing the metastatic burden.[7] In vitro studies on melanoma and colon carcinoma cells have shown dose-dependent effects on cell viability, apoptosis, and migration at concentrations ranging from 10 µM to 50 µM.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound on Food Intake and Body Weight

Parameter Animal Model Dose (Route) Effect Reference
Cumulative Food IntakeSwiss Mice20 mg/kg (i.p.)Significant reduction over 24 hours[1]
Cumulative Food IntakeSwiss Mice5 mg/kg (i.p.)No significant effect[1]
Food Intakeob/ob Mice20 mg/kg (i.p., daily for 2 weeks)Significant reduction[1]
Body Weightob/ob Mice20 mg/kg (i.p., daily for 2 weeks)Significant reduction in weight gain[1]

Table 2: Pharmacokinetic Parameters of this compound in Swiss Mice

Parameter Dose (Route) Value Time to Peak Reference
Cmax (Plasma)20 mg/kg (i.p.)596 ± 117 nM30 minutes[1]
Cmax (Liver)20 mg/kg (i.p.)4.3 ± 0.7 nmol/g15 minutes[1]
Cmax (White Adipose Fat)20 mg/kg (i.p.)42 ± 12.2 nmol/g15 minutes[1]
Brain Penetration20 mg/kg (i.p.)Not Detected-[1]

Table 3: In Vivo Efficacy of this compound in Disease Models

Disease Model Animal Model Dose (Route) Primary Outcome Effect Reference
Melanoma Liver MetastasisC57BL/6J Mice1 mg/kg (daily)Metastatic Growth in Liver25% reduction[7]
Neonatal Hypoxia-IschemiaNeonatal Rats1 mg/kg (i.p., pre-HI)Brain InjurySignificant reduction[4][5][9][10]
Neonatal Hypoxia-IschemiaNeonatal Rats1 mg/kg (i.p., 3h post-HI)Neurodegeneration & White Matter DamageSignificant reduction[4][5][9][10]

Experimental Protocols

General this compound Solution Preparation for In Vivo Administration
  • Vehicle Preparation: Prepare a vehicle solution of phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) in a 1:9 ratio.

  • Dissolution: Weigh the desired amount of this compound and dissolve it in the prepared vehicle to the final desired concentration (e.g., 1 mg/ml or as required for dosing).

  • Ensure Complete Solubilization: Vortex and gently warm the solution if necessary to ensure complete dissolution. Visually inspect for any precipitate before administration.

  • Administration: Administer the solution via the desired route (e.g., intraperitoneal injection).

Protocol for Assessing Anorexic Effects in Mice
  • Animals: Use male Swiss mice or ob/ob mice.

  • Acclimation: House the animals individually and allow them to acclimate for a sufficient period.

  • Dosing: Administer this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the dark phase (the primary feeding period for rodents).

  • Food Intake Measurement: Measure cumulative food intake at various time points over 24 hours.

  • Body Weight Measurement: For chronic studies, measure body weight daily.

  • Data Analysis: Analyze the data using appropriate statistical methods, such as a 2-way repeated measures ANOVA followed by a Bonferroni post-hoc test.[1]

Visualizations

Signaling Pathway of this compound

URB447_Signaling_Pathway cluster_peripheral Peripheral Tissues cluster_effects Physiological Effects This compound This compound CB1_peripheral CB1 Receptor (Peripheral) This compound->CB1_peripheral Antagonist CB2_peripheral CB2 Receptor (Peripheral) This compound->CB2_peripheral Agonist Anorexia Reduced Food Intake CB1_peripheral->Anorexia WeightLoss Reduced Body Weight Gain CB1_peripheral->WeightLoss AntiMetastatic Anti-Metastatic Effects CB2_peripheral->AntiMetastatic Neuroprotection Neuroprotection (in compromised BBB) CB2_peripheral->Neuroprotection

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: Hypothesis acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups acclimation->grouping administration Drug/Vehicle Administration (e.g., i.p.) grouping->administration vehicle_prep Vehicle Preparation drug_prep This compound Solution Preparation vehicle_prep->drug_prep drug_prep->administration observation Observation & Data Collection (e.g., Food Intake, Body Weight, Tumor Size) administration->observation analysis Statistical Analysis observation->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for an in vivo study with this compound.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic rect_node rect_node start Unexpected Results Observed? check_dose Dosage & Administration Correct? start->check_dose check_dose->rect_node Correct Dose & Administration Technique check_prep Drug Preparation (Solubility, Stability) OK? check_dose->check_prep Yes check_prep->rect_node Prepare Fresh Solution, Ensure Solubility check_vehicle Vehicle Control Shows No Effect? check_prep->check_vehicle Yes check_vehicle->rect_node Investigate Vehicle Effects check_model Animal Model Appropriate? check_vehicle->check_model Yes check_model->rect_node Re-evaluate Model Suitability check_health Animal Health Status Normal? check_model->check_health Yes check_health->rect_node Consult Veterinary Staff consider_off_target Consider Off-Target Effects or Novel Mechanism check_health->consider_off_target Yes

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Technical Support Center: URB447 Formulation for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with URB447 in animal models.

Troubleshooting Guide

Issue: this compound is not dissolving in the vehicle.

  • Question: My this compound is not fully dissolving, and I see particulate matter in my solution. What should I do?

    • Answer: Ensure you are using a sufficient concentration of Dimethyl sulfoxide (DMSO) in your vehicle. This compound is a synthetic cannabinoid with limited aqueous solubility. For in vivo studies, a common practice is to first dissolve the compound in a small amount of DMSO before diluting it with a saline solution like Phosphate-Buffered Saline (PBS). If precipitation occurs upon addition of the aqueous component, try increasing the initial DMSO concentration or gently warming the solution. However, be cautious with heating as it may degrade the compound. Always ensure the final DMSO concentration is within a tolerable range for the animal model and administration route to avoid toxicity.

  • Question: Can I use a different solvent system?

    • Answer: While other solvent systems might be possible, the published literature on this compound for in vivo studies consistently reports the use of a DMSO and PBS mixture.[1][2][3][4] Using an established vehicle formulation is recommended to ensure comparability with existing data and to minimize potential confounding effects from the solvent. If you must use an alternative, thorough validation and toxicity studies for the new vehicle are essential.

Frequently Asked Questions (FAQs)

  • Question: What is the recommended vehicle for dissolving this compound for animal administration?

    • Answer: Based on published research, a common and effective vehicle for this compound is a mixture of DMSO and PBS.[1][2][3][4] Specific ratios mentioned in the literature include 1:9 PBS:DMSO and a solution of 3% DMSO in PBS.[1][2][4]

  • Question: What is the typical route of administration for this compound in animal studies?

    • Answer: The most frequently reported route of administration for this compound in rodent models is intraperitoneal (i.p.) injection.[1][2][4][5]

  • Question: Are there any known stability issues with this compound solutions?

    • Answer: While the provided search results do not detail long-term stability, it is best practice to prepare fresh solutions for each experiment to ensure compound integrity and accurate dosing. If storage is necessary, it should be done under conditions that protect the solution from light and at a low temperature, with a stability test performed prior to use.

Quantitative Data Summary

ParameterValueSource
Vehicle Composition 1 1:9 PBS:DMSO[1][2][3]
Vehicle Composition 2 3% DMSO in PBS[4]
Route of Administration Intraperitoneal (i.p.) Injection[1][2][4][5]
Reported Dose 1 mg/kg[1][2][4]

Experimental Protocol: Preparation of this compound for Intraperitoneal Injection

This protocol is based on methodologies reported in peer-reviewed literature.[1][2][3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

  • Initial Dissolution in DMSO: Add the weighed this compound to a sterile tube. Pipette the appropriate volume of DMSO to achieve the desired stock concentration. For a 1:9 PBS:DMSO final solution, you would initially dissolve the this compound in the DMSO portion. For a 3% DMSO in PBS solution, you would use a small volume of DMSO to dissolve the compound before adding the PBS.

  • Vortexing: Vortex the tube thoroughly to ensure the this compound is completely dissolved in the DMSO. The solution should be clear with no visible particulates.

  • Dilution with PBS: Slowly add the required volume of sterile PBS to the DMSO-URB447 solution while vortexing to prevent precipitation.

  • Final Mixing: Continue to vortex the final solution until it is homogeneous.

  • Administration: The solution is now ready for intraperitoneal injection into the study animals.

This compound Solution Preparation Workflow

URB447_Preparation cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_end End start Weigh this compound Powder dissolve_dmso Add DMSO start->dissolve_dmso Transfer powder vortex1 Vortex until dissolved dissolve_dmso->vortex1 Ensure clear solution add_pbs Add PBS vortex1->add_pbs Slowly add vortex2 Vortex to mix add_pbs->vortex2 Homogenize end Ready for Injection vortex2->end

Caption: Workflow for preparing this compound solution for animal studies.

References

Technical Support Center: URB447 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with URB447. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic cannabinoid ligand with a dual mechanism of action. It functions as a peripherally restricted antagonist for the cannabinoid type 1 (CB1) receptor and an agonist for the cannabinoid type 2 (CB2) receptor.[1][2][3] Its chemical name is --INVALID-LINK--methanone.[1][2] Due to its inability to cross the blood-brain barrier, this compound's effects are primarily localized to the periphery, which minimizes the central nervous system side effects often associated with other CB1 receptor antagonists.[1][2][4]

Q2: What are the primary research applications of this compound?

This compound is utilized in several research areas, including:

  • Obesity and Metabolic Disorders: By blocking peripheral CB1 receptors, this compound has been shown to reduce food intake and body-weight gain in animal models.[1][2][4]

  • Neuroprotection: It has demonstrated neuroprotective effects in models of neonatal hypoxia-ischemia, reducing brain injury and white matter demyelination.[3][5]

  • Cancer Research: this compound has been investigated for its antitumor and antimetastatic effects in melanoma and colon cancer models.[6][7][8]

Q3: How should this compound be prepared for in vivo administration?

For intraperitoneal (i.p.) injection in animal models, this compound can be dissolved in a vehicle solution of phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO). A common ratio described in the literature is 1:9 PBS:DMSO.[3][5] It is crucial to ensure the compound is fully dissolved before administration.

Q4: What are typical dosages for this compound in animal studies?

Dosages can vary depending on the research application and animal model. Some reported effective doses include:

  • Obesity studies in mice: 5 or 20 mg/kg via i.p. injection. The 20 mg/kg dose was shown to significantly reduce food consumption.[1]

  • Neuroprotection studies in neonatal rats: 1 mg/kg via i.p. injection.[3][5]

  • Cancer studies in mice: Daily treatment with 1 mg/kg has been used to study its effect on liver metastasis.[6]

Troubleshooting Guide

Q5: I am observing inconsistent results in my feeding studies. What could be the cause?

Inconsistent results in feeding studies can arise from several factors:

  • Drug Solubility and Administration: Ensure this compound is completely dissolved in the vehicle before each injection. Incomplete dissolution can lead to inaccurate dosing.

  • Timing of Administration: The timing of drug administration relative to the dark/light cycle (and thus the animals' natural feeding times) is critical. For instance, administering the drug 30 minutes before the dark onset has been reported.[1]

  • Animal Acclimation: Ensure that the animals are properly acclimated to the experimental conditions and handling to minimize stress-induced variations in feeding behavior.

Q6: My in vitro cancer cell viability assays are showing high variability. What should I check?

High variability in cell-based assays can be due to:

  • Compound Concentration and Stability: Verify the final concentration of this compound in your culture medium. It's also important to consider the stability of the compound in the culture medium over the duration of the experiment.

  • Cell Seeding Density: Inconsistent cell seeding can lead to significant variations in viability readouts. Ensure a uniform cell number is plated in each well.

  • Apoptosis vs. Necrosis: this compound has been shown to induce apoptosis in cancer cells.[6] Consider using assays that can distinguish between apoptotic and necrotic cell death to better understand the mechanism of action.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of this compound

ReceptorSpeciesAssay TypeValueReference
CB1RatIC50313 nM[4]
CB2HumanIC5041 nM[4]
CB1RatEC50 (GTPγS binding inhibition)4.9 µM[1]

Table 2: Summary of In Vivo Dosages and Effects

Research AreaAnimal ModelDosageRouteKey FindingReference
ObesitySwiss Mice20 mg/kgi.p.Reduced total food consumption[1]
Obesityob/ob Mice20 mg/kg (daily for 2 weeks)i.p.Reduced food consumption and body-weight gain[4]
NeuroprotectionNeonatal Rats1 mg/kgi.p.Significantly reduced brain injury after hypoxia-ischemia[3][5]
CancerMice (Melanoma)1 mg/kg (daily)i.p.Decreased development of liver metastasis[6][8]

Experimental Protocols

Protocol 1: In Vivo Administration for Obesity Studies in Mice

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution with PBS to the final desired concentration. A common vehicle ratio is 1 part PBS to 9 parts DMSO.[3][5] For a 20 mg/kg dose in a 25g mouse, you would need to inject 0.5 mg of this compound.

  • Animal Handling:

    • Use male Swiss mice, for example, and allow them to acclimate to the housing conditions.

  • Administration:

    • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.

    • A common time for administration is 30 minutes before the onset of the dark cycle, which is the active feeding period for mice.[1]

  • Data Collection:

    • Monitor and measure cumulative food intake at various time points over a 24-hour period.[1]

Protocol 2: In Vitro Cancer Cell Viability Assay

  • Cell Culture:

    • Culture murine colon carcinoma MCA38 cells or B16-F10 melanoma cells in appropriate media and conditions.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM).[7] Include a vehicle-only control (DMSO).

  • Incubation:

    • Incubate the treated cells for a specified period, for example, 24 or 48 hours.[6][7]

  • Viability Assessment:

    • Assess cell viability using a standard method such as MTT or crystal violet staining.

  • Apoptosis Analysis (Optional):

    • To further investigate the mechanism of cell death, perform flow cytometry analysis using Annexin V and Propidium Iodide staining to quantify apoptotic and necrotic cells.[6]

Mandatory Visualization

URB447_Signaling_Pathway cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonist CB2 CB2 Receptor This compound->CB2 Agonist BBB Blood-Brain Barrier This compound->BBB Does not cross Downstream_CB1 Downstream Signaling (e.g., reduced appetite) CB1->Downstream_CB1 Inhibition Downstream_CB2 Downstream Signaling (e.g., anti-inflammatory, anti-tumor effects) CB2->Downstream_CB2 Activation

Caption: Dual mechanism of action of this compound in peripheral tissues.

Experimental_Workflow_In_Vivo_Obesity start Start prep Prepare this compound (e.g., 20 mg/kg in PBS:DMSO) start->prep admin Administer this compound or Vehicle (i.p. injection, 30 min before dark cycle) prep->admin monitor Monitor Food Intake (over 24 hours) admin->monitor analyze Analyze and Compare Cumulative Food Intake monitor->analyze end End analyze->end

Caption: Workflow for in vivo obesity studies using this compound.

References

interpreting dose-dependent effects of URB447

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for URB447. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the dose-dependent effects of this compound and troubleshooting potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic cannabinoid ligand.[1] It exhibits a dual mechanism of action, functioning as a peripherally restricted antagonist for the cannabinoid receptor 1 (CB1) and an agonist for the cannabinoid receptor 2 (CB2).[2][3][4] Its chemical name is {--INVALID-LINK-- methanone}.[1][3] This dual activity allows it to modulate the endocannabinoid system, making it a valuable tool for research in areas such as oncology and neuroscience.[1][5][6]

Q2: What are the observed dose-dependent effects of this compound in cancer cell lines?

A2: In melanoma and colorectal cancer cell lines, this compound has been shown to exert several dose-dependent anti-tumor effects. These include:

  • Reduced Cell Viability: A dose-dependent decrease in cell viability has been reported in both melanoma and colorectal cancer cells.[1][7]

  • Induction of Apoptosis: this compound promotes apoptotic cell death in a dose-dependent manner. For instance, in B16-F10 melanoma cells, a 50 µM concentration significantly increases apoptosis.[1]

  • Cell Cycle Arrest: The compound can induce a G0/G1 phase cell cycle arrest, particularly at concentrations of 25 µM and 50 µM.[1]

  • Impaired Cell Migration: this compound has been shown to reduce cancer cell migration in a dose-dependent fashion.[1][8]

Q3: What are the typical in vitro and in vivo dosage ranges for this compound?

A3: Based on published studies, the following dosage ranges are commonly used:

  • In Vitro : For cell culture experiments, concentrations typically range from 10 µM to 50 µM.[1][9]

  • In Vivo : In animal models, such as mice, dosages have ranged from 1 mg/kg to 20 mg/kg administered intraperitoneally (i.p.).[1][2][5]

Q4: Is this compound brain-penetrant?

A4: this compound is described as a peripherally restricted CB1 antagonist, meaning it is designed to have limited entry into the brain.[2][3][4][10] This property is advantageous for studying peripheral cannabinoid receptor effects without the central nervous system side effects associated with brain-penetrant CB1 antagonists.[2][3][4] However, some studies suggest that in cases of a compromised blood-brain barrier, such as after hypoxic-ischemic injury, this compound may enter the central nervous system.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no effect at expected doses Compound Instability: this compound, like many small molecules, may be susceptible to degradation under certain storage or experimental conditions.Store this compound as a solid powder under recommended conditions (typically cool and dry). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11][12]
Solubility Issues: The compound may not be fully dissolved in the experimental media, leading to a lower effective concentration.Ensure complete dissolution of the this compound stock solution in the final culture medium. A final DMSO concentration of <0.1% is generally recommended to avoid solvent-induced artifacts. Sonication or gentle warming may aid dissolution, but stability under these conditions should be verified.
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in CB1 and CB2 receptor expression levels or other cellular factors.Perform a dose-response curve for each new cell line to determine the optimal effective concentration range. Consider quantifying CB1 and CB2 receptor expression levels in your cell line of interest.
High background or off-target effects Non-specific Binding: At higher concentrations, this compound may exhibit off-target effects unrelated to CB1 or CB2 receptor modulation.Use the lowest effective concentration determined from your dose-response studies. Include appropriate controls, such as treating cells with a structurally related but inactive compound, or using CB1/CB2 receptor antagonists to confirm the specificity of the observed effects.
Difficulty replicating in vivo results Pharmacokinetic Variability: Factors such as animal strain, age, and sex can influence the absorption, distribution, metabolism, and excretion (ADME) of this compound.Standardize the animal model and experimental conditions as much as possible. Consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific model.[13]
Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own biological effects.Always include a vehicle-treated control group in your in vivo experiments. A common vehicle for in vivo administration of cannabinoids is a mixture of ethanol, Emulphor, and saline.[5]

Data Presentation

Table 1: Summary of Dose-Dependent In Vitro Effects of this compound on Cancer Cells [1][9]

Effect Cell Line 10 µM 25 µM 50 µM
Cell Viability Reduction MCA38 Colon Carcinoma~10% decrease~40% decrease~70% decrease
Apoptosis Induction B16-F10 MelanomaSlight increaseSlight increase~3-fold increase
MCA38 Colon Carcinoma~2.5-fold increase~4-fold increase~4-fold increase
G0/G1 Cell Cycle Arrest B16-F10 Melanoma9% increaseSignificant arrestSignificant arrest
MCA38 Colon CarcinomaNo significant changeSignificant arrestSignificant arrest
Migration Impairment B16-F10 MelanomaReduction observed~30% decrease~50% decrease
MCA38 Colon CarcinomaReduction observed~30% decrease~60% decrease

Table 2: Summary of In Vivo Dosing and Effects of this compound

Model Dose Effect Reference
Melanoma Liver Metastasis in Mice1 mg/kg dailyDecreased metastatic growth[1]
Feeding Behavior in Mice5 mg/kg i.p.No effect on food intake[2]
Feeding Behavior in Mice20 mg/kg i.p.Reduced food consumption and body-weight gain[2]
Neonatal Hypoxia-Ischemia in Rats1 mg/kg i.p.Reduced brain injury[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for the desired time period (e.g., 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Seed 3x10⁵ cells in 6-well plates and allow them to attach overnight.[1]

  • Treat cells with different concentrations of this compound for 24 hours.[1]

  • Harvest the cells by trypsinization and wash twice with cold PBS.[1]

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

URB447_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonist CB2 CB2 Receptor This compound->CB2 Agonist G_protein_i Gi/o Protein CB1->G_protein_i Blocks Inhibition CB2->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Dual mechanism of this compound on cannabinoid receptors.

Experimental_Workflow_Apoptosis start Seed Cells treatment Treat with this compound (10, 25, 50 µM) start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for assessing apoptosis induced by this compound.

Dose_Response_Logic cluster_low Low Dose (e.g., 10 µM) cluster_medium Medium Dose (e.g., 25 µM) cluster_high High Dose (e.g., 50 µM) Dose This compound Concentration Low_Effect Slight biological effect (e.g., minor decrease in viability) Dose->Low_Effect Medium_Effect Moderate biological effect (e.g., significant apoptosis, cell cycle arrest) Dose->Medium_Effect High_Effect Strong biological effect (e.g., profound apoptosis, migration impairment) Dose->High_Effect

Caption: Logical relationship of this compound dose and cellular effect.

References

URB447 toxicity and side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with URB447 in animal models.

Frequently Asked Questions (FAQs)

Q1: We are administering this compound to our rodent models and are not observing the typical behavioral side effects associated with cannabinoid receptor antagonists (e.g., anxiety, depression-like behaviors). Is our compound active?

A1: The absence of centrally mediated side effects is an expected outcome when working with this compound. This compound is designed to be peripherally restricted, meaning it does not readily cross the blood-brain barrier.[1][2] Its therapeutic effects, such as reduced food intake and body-weight gain, are mediated by its action on peripheral CB1 receptors.[1][2] Therefore, the lack of central nervous system (CNS) side effects is a key feature of this molecule, not an indication of inactivity. To confirm its activity, you should assess peripheral markers or effects relevant to your experimental model, such as changes in feeding behavior or metabolic parameters.[1]

Q2: What are the expected effects of this compound in a neonatal hypoxia-ischemia (HI) rodent model?

A2: In neonatal rat models of HI, this compound has been shown to be neuroprotective.[3][4][5][6][7] Administration of this compound before or even up to 3 hours after the ischemic insult can significantly reduce brain injury, including white matter demyelination.[3][4][5][6] It has also been observed to reduce astrogliosis and microglial activation associated with the injury.[5][6] Furthermore, in female rats, this compound may enhance neurogenesis following HI.[8]

Q3: Are there any known toxic effects of this compound in animal models?

A3: The available scientific literature does not report significant toxic effects of this compound in the animal models studied (primarily mice and neonatal rats). The research has largely focused on its therapeutic benefits, such as neuroprotection and its effects on metabolism.[1][3] The primary "side effect" noted is a reduction in food intake and body weight, which is an intended therapeutic effect for anti-obesity studies.[1] As with any experimental compound, it is crucial to conduct your own dose-ranging studies to determine the optimal and safe dose for your specific animal model and experimental conditions.

Q4: We are observing unexpected side effects in our animal models after this compound administration. What could be the cause?

A4: If you are observing unexpected side effects, consider the following:

  • Vehicle Effects: Ensure that the vehicle used to dissolve and administer this compound is not causing the observed effects. Run a vehicle-only control group.

  • Dose and Route of Administration: The dosages reported in the literature are generally well-tolerated. If you are using significantly higher doses or a different route of administration, this could lead to unforeseen effects.

  • Animal Model: The species, strain, age, and sex of your animal model can all influence the response to a compound. Effects may differ from those reported in the literature if your model is different.

  • Compound Purity: Verify the purity of your this compound batch. Impurities could be responsible for unexpected biological activity.

It is recommended to perform a thorough literature review for your specific animal model and to conduct preliminary dose-escalation studies to establish a safety profile.

Troubleshooting Guides

Issue: No significant reduction in food intake or body weight is observed in our mouse model.
Possible Cause Troubleshooting Step
Insufficient Dose The dose of this compound may be too low. Studies showing significant effects on food intake used doses of 20 mg/kg administered intraperitoneally (i.p.).[1] Review your dosing regimen and consider a dose-response study.
Acclimation Period The animals may not be properly acclimated to the experimental conditions (e.g., housing, diet, handling). Ensure a sufficient acclimation period before starting the experiment.
Timing of Administration The timing of drug administration relative to the dark/light cycle (feeding cycle) is crucial. In the study by Clor et al. (2009), this compound was administered 30 minutes before the onset of the dark cycle.[1]
Diet The palatability and composition of the diet can influence feeding behavior. Ensure a consistent and appropriate diet is used for all experimental groups.
Issue: Inconsistent neuroprotective effects in the neonatal hypoxia-ischemia model.
Possible Cause Troubleshooting Step
Severity of Ischemic Insult The severity and consistency of the hypoxic-ischemic injury are critical. Variations in the duration of hypoxia or the degree of carotid artery occlusion can lead to high variability in brain damage. Standardize your surgical and hypoxic procedures meticulously.
Timing of Treatment The therapeutic window for this compound is time-dependent. While it is effective when given before or shortly after the insult, its efficacy may decrease with longer delays.[5][6] Ensure precise and consistent timing of administration.
Animal's Physiological State The body temperature of the pups during and after the procedure can significantly impact the extent of brain injury. Maintain and monitor core body temperature.
Sex Differences Some studies have suggested potential sex-dependent differences in the neurogenic response to this compound.[8] Analyze your data for males and females separately.

Quantitative Data Summary

Table 1: this compound Dosages and Effects in Animal Models

Animal Model Dose Route of Administration Observed Effects Reference
Swiss Mice5 mg/kg, 20 mg/kgi.p.20 mg/kg dose reduced food intake and body-weight gain.
Neonatal Rats (Sprague-Dawley)1 mg/kgi.p.Reduced brain injury and white matter demyelination after hypoxia-ischemia.[3][5]
Neonatal Rats (Wistar)1 mg/kgi.p.Neuroprotective effects in both male and female rats after hypoxia-ischemia; enhanced neurogenesis in females.[8]
C57BL/6J MiceNot specified in vivoNot specified in vivoDaily treatment decreased the development of liver metastasis in a melanoma model.[9]

Experimental Protocols

Neonatal Hypoxia-Ischemia Model

This protocol is based on the methodology described by Carloni et al. (2020).[3][4][5]

  • Animal Model: Postnatal day 7 (P7) rat pups.

  • Anesthesia: Pups are anesthetized, typically with isoflurane.

  • Surgery: The left common carotid artery is permanently ligated.

  • Recovery: Pups are allowed to recover for a short period (e.g., 1-2 hours) with their dam.

  • Hypoxia: Pups are placed in a hypoxic chamber with a controlled gas mixture (e.g., 8% oxygen) for a specified duration (e.g., 90-120 minutes). The chamber is partially submerged in a water bath to maintain a constant temperature.

  • This compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered via i.p. injection at a specified time point (e.g., 1 hour before or 30 minutes to 3 hours after the hypoxic insult).

  • Post-Hypoxia Care: Pups are returned to their dam.

  • Endpoint Analysis: At a predetermined time point (e.g., P14), brains are harvested for histological analysis (e.g., staining with toluidine blue) to assess the extent of brain damage.

Feeding Behavior Study

This protocol is based on the methodology described by Clor et al. (2009).[1]

  • Animal Model: Adult Swiss mice.

  • Acclimation: Mice are individually housed and acclimated to the experimental conditions for several days.

  • Baseline Measurement: Food intake and body weight are monitored for a baseline period before the start of the experiment.

  • This compound Administration: this compound (e.g., 20 mg/kg) or vehicle is administered via i.p. injection 30 minutes before the onset of the dark cycle.

  • Data Collection: Food intake is measured at various time points over a 24-hour period. Body weight is measured daily.

  • Statistical Analysis: The effects of this compound on food intake and body weight are compared to the vehicle-treated control group.

Visualizations

experimental_workflow cluster_surgery P7 Rat Pup Preparation cluster_treatment Treatment & Hypoxia cluster_analysis P14 Endpoint Analysis anesthesia Anesthesia ligation Left Common Carotid Artery Ligation anesthesia->ligation recovery1 Recovery with Dam ligation->recovery1 urb447_pre This compound/Vehicle Admin (Pre-HI) recovery1->urb447_pre hypoxia Hypoxic Exposure (8% O2) recovery1->hypoxia urb447_pre->hypoxia harvest Brain Harvest urb447_pre->harvest Return to Dam & Age to P14 urb447_post This compound/Vehicle Admin (Post-HI) hypoxia->urb447_post urb447_post->harvest Return to Dam & Age to P14 histology Histological Staining harvest->histology analysis Quantification of Brain Injury histology->analysis logical_relationship cluster_central Centrally-Acting CB1 Antagonists cluster_peripheral This compound (Peripherally Restricted) central_antagonist Crosses Blood-Brain Barrier cns_receptors Blocks CB1 Receptors in CNS central_antagonist->cns_receptors central_effects Therapeutic Effects (e.g., reduced appetite) cns_receptors->central_effects central_side_effects Side Effects (e.g., anxiety, depression) cns_receptors->central_side_effects This compound Does NOT Cross Blood-Brain Barrier peripheral_receptors Blocks Peripheral CB1 Receptors This compound->peripheral_receptors no_side_effects Avoids Central Side Effects This compound->no_side_effects peripheral_effects Therapeutic Effects (e.g., reduced appetite) peripheral_receptors->peripheral_effects

References

Technical Support Center: Ensuring Peripheral Restriction of URB447 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the peripheral restriction of URB447 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its peripheral restriction important?

This compound is a synthetic cannabinoid that functions as a potent antagonist for the cannabinoid type 1 (CB1) receptor and an agonist for the cannabinoid type 2 (CB2) receptor.[1][2] Its therapeutic potential for conditions like obesity is being explored due to its ability to reduce food intake and body weight.[1][2][3] The peripheral restriction of this compound is crucial because central nervous system (CNS) penetration of CB1 receptor antagonists can lead to undesirable neuropsychiatric side effects, such as anxiety and depression.[2] By confining its action to the periphery, researchers can investigate the metabolic effects of CB1 receptor blockade while avoiding these CNS-related adverse events.

2. How is this compound designed to be peripherally restricted?

The physicochemical properties of this compound are designed to limit its ability to cross the blood-brain barrier (BBB). While the exact structural determinants are complex, factors such as molecular size, polarity, and the number of hydrogen bond donors and acceptors are optimized to favor peripheral distribution.

3. What evidence supports the peripheral restriction of this compound?

Studies in adult animal models have demonstrated that this compound has limited brain penetration.[4] A key study in mice showed that after an intraperitoneal (i.p.) injection of 20 mg/kg, this compound was not detectable in brain tissue, while significant concentrations were found in the plasma.[4]

4. Can the peripheral restriction of this compound be compromised?

Yes, the integrity of the blood-brain barrier is critical for maintaining the peripheral restriction of this compound. In certain pathological conditions, such as hypoxia-ischemia in neonatal rats, the BBB can become "leaky," potentially allowing this compound to enter the CNS.[5][6] Therefore, it is essential to consider the experimental model and the health status of the animals when interpreting results.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with this compound, particularly concerning its peripheral restriction.

Observed Issue Potential Cause Recommended Action
Unexpected behavioral changes in animals (e.g., anxiety, altered locomotion). 1. Compromised Blood-Brain Barrier: The experimental model (e.g., disease state, age of animals) may involve a disrupted BBB, allowing central penetration of this compound. 2. Off-target effects: Although primarily a CB1 antagonist and CB2 agonist, high concentrations could lead to unforeseen interactions. 3. Incorrect dosage or administration: An error in dose calculation or administration route could lead to unexpectedly high plasma concentrations.1. Assess BBB Integrity: Use imaging techniques or tracer molecules to evaluate the permeability of the BBB in your specific experimental model. 2. Verify Drug Concentration: Directly measure the concentration of this compound in brain tissue and plasma using LC-MS/MS to confirm peripheral restriction. 3. Conduct Functional Assays: Perform behavioral tests that differentiate between central and peripheral CB1 receptor antagonism (see Experimental Protocols section). 4. Review Dosing Protocol: Double-check all calculations and procedures for drug preparation and administration.
Inconsistent or unexpected experimental results. 1. Variability in Drug Distribution: Differences in animal age, sex, or health status can affect drug metabolism and distribution. 2. Interaction with other compounds: Concurrently administered substances may alter the pharmacokinetics of this compound.1. Standardize Animal Cohorts: Ensure consistency in the age, sex, and health of the animals used in the experiments. 2. Control for Confounding Variables: Carefully review all experimental conditions and concurrently administered substances.
Difficulty replicating published findings on peripheral effects. 1. Differences in Experimental Protocols: Variations in drug formulation, administration route, or experimental endpoints can lead to different outcomes. 2. Supplier-to-supplier variability of the compound. 1. Adhere to Established Protocols: Closely follow validated and published experimental methodologies. 2. Confirm Compound Identity and Purity: Use analytical methods to verify the quality of the this compound being used.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's receptor binding and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesIC50 (nM)
CB1Rat313
CB2Human41

Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose 20 mg/kg (i.p.)
Plasma Cmax 596 ± 117 nM
Brain Concentration Not Detected (detection limit: 10 pmol/g)

Data from LoVerme J, et al. (2009).[4]

Experimental Protocols

1. Protocol for Assessing this compound Brain Penetration using LC-MS/MS

This protocol outlines the steps to quantify this compound concentrations in plasma and brain tissue to determine the brain-to-plasma ratio.

  • Drug Administration: Administer this compound to the experimental animals at the desired dose and route (e.g., 20 mg/kg, i.p. in mice).

  • Sample Collection: At various time points after administration, collect blood and perfuse the animals with saline before harvesting the brains to remove any remaining blood from the cerebral vasculature.

  • Sample Preparation:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma and brain homogenate.

  • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the extracted samples.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A low Kp value is indicative of poor brain penetration.

2. Protocol for Functional Differentiation of Central vs. Peripheral CB1 Antagonism

This protocol uses behavioral assays to functionally assess whether the effects of this compound are mediated by central or peripheral CB1 receptors.

  • Animal Groups:

    • Vehicle control

    • CB1 agonist known to have central effects (e.g., WIN55,212-2)

    • This compound + CB1 agonist

    • Centrally acting CB1 antagonist (e.g., rimonabant) + CB1 agonist

  • Centrally-Mediated Assays:

    • Hypothermia: Measure the core body temperature of the animals. Centrally acting CB1 agonists induce hypothermia, which should be blocked by a centrally acting antagonist but not by a peripherally restricted one.

    • Catalepsy: Assess the time an animal remains in an externally imposed posture. This is a classic centrally-mediated CB1 agonist effect.

  • Peripherally-Mediated Assay:

    • Analgesia in the Formalin Test: The late phase of the formalin test is associated with peripheral inflammation and pain. A peripherally acting CB1 antagonist should block the analgesic effects of a CB1 agonist in this phase.

  • Procedure:

    • Administer the antagonist (this compound or rimonabant) or vehicle.

    • After an appropriate pre-treatment time, administer the CB1 agonist.

    • Conduct the behavioral assays at the time of expected peak effect of the agonist.

  • Expected Outcome: this compound should antagonize the peripheral effects of the CB1 agonist (e.g., analgesia in the formalin test) but not the central effects (e.g., hypothermia, catalepsy).

Visualizations

URB447_Signaling_Pathway This compound Signaling Pathway This compound This compound CB1_peripheral Peripheral CB1 Receptor This compound->CB1_peripheral Antagonist CB2_peripheral Peripheral CB2 Receptor This compound->CB2_peripheral Agonist Downstream_CB1 Downstream Signaling (e.g., reduced neurotransmitter release) CB1_peripheral->Downstream_CB1 Downstream_CB2 Downstream Signaling (e.g., modulation of immune response) CB2_peripheral->Downstream_CB2 Metabolic_Effects Metabolic Effects (e.g., reduced food intake) Downstream_CB1->Metabolic_Effects

Caption: this compound's dual mechanism of action in the periphery.

Peripheral_Restriction_Workflow Workflow for Verifying Peripheral Restriction cluster_in_vivo In Vivo Studies cluster_functional Functional Assays drug_admin Administer this compound to animal model sample_collection Collect brain and plasma samples drug_admin->sample_collection central_assay Central Effect Assay (e.g., Hypothermia) drug_admin->central_assay peripheral_assay Peripheral Effect Assay (e.g., Analgesia) drug_admin->peripheral_assay lcms LC-MS/MS Analysis sample_collection->lcms ratio Calculate Brain/Plasma Ratio lcms->ratio compare Compare Effects central_assay->compare peripheral_assay->compare

Caption: Experimental workflow for assessing peripheral restriction.

Troubleshooting_Tree Troubleshooting Unexpected CNS Effects start Unexpected CNS effects observed? check_bbb Is BBB integrity compromised in the model? start->check_bbb measure_conc Measure brain and plasma concentrations of this compound check_bbb->measure_conc Yes review_protocol Review dosing and administration protocol check_bbb->review_protocol No brain_conc_high Brain concentration high? measure_conc->brain_conc_high re_evaluate Re-evaluate model suitability or consider alternative compounds brain_conc_high->re_evaluate Yes other_causes Investigate other potential causes (e.g., off-target effects) brain_conc_high->other_causes No review_protocol->other_causes

Caption: Decision tree for troubleshooting unexpected CNS effects.

References

Validation & Comparative

A Comparative Guide to the Cannabinoid Receptor Ligands: URB447 and WIN-55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of two prominent cannabinoid receptor ligands: URB447 and WIN-55,212-2. The information presented herein is curated from experimental data to facilitate an objective evaluation of their interactions with cannabinoid receptors CB1 and CB2.

Introduction to the Compounds

This compound is a synthetic compound characterized as a mixed antagonist/agonist with a notable preference for peripheral action. It functions as a neutral antagonist at the CB1 receptor and an agonist at the CB2 receptor.[1][2] Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral endocannabinoid system.[3]

WIN-55,212-2 is a potent, non-selective full agonist for both CB1 and CB2 receptors.[4][5] As an aminoalkylindole derivative, it is structurally distinct from classical cannabinoids like THC.[4] Its widespread use in research has made it a benchmark compound for studying the effects of cannabinoid receptor activation.

Comparative Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound and WIN-55,212-2 at human and rat CB1 and CB2 receptors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Binding Affinity (Ki / IC50)
CompoundReceptorSpeciesParameterValue (nM)
This compound CB1RatIC50313[3]
CB2HumanIC5041[3]
WIN-55,212-2 CB1HumanKi62.3[[“]][7]
CB2HumanKi3.3[[“]][7]
Table 2: Functional Activity (EC50 / IC50)
CompoundReceptorAssaySpeciesParameterValue (nM)
This compound CB1GTPγS Binding (inhibition of WIN-55,212-2)RatEC504900[3][8]
CB2cAMP Accumulation (inhibition of isoproterenol)Mouse-Active at 1000 nM[3][8]
WIN-55,212-2 CB1cAMP Accumulation (inhibition of forskolin)HumanEC5037[9]

Signaling Pathways

The interaction of this compound and WIN-55,212-2 with CB1 and CB2 receptors initiates distinct downstream signaling cascades.

WIN-55,212-2: CB1 and CB2 Receptor Agonism

As a full agonist at both CB1 and CB2 receptors, WIN-55,212-2 activates canonical G-protein signaling pathways. Both receptors are coupled to Gi/o proteins, and their activation by WIN-55,212-2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, the βγ subunits of the dissociated G-protein can activate other signaling pathways, including mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[1][12] Agonist binding also promotes the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.[12]

cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor Gi_o Gi/o CB1_CB2->Gi_o Activates beta_Arrestin β-Arrestin Recruitment CB1_CB2->beta_Arrestin AC Adenylyl Cyclase cAMP cAMP WIN552122 WIN-55,212-2 WIN552122->CB1_CB2 Binds to Gi_o->AC Inhibits MAPK_ERK MAPK/ERK Pathway Gi_o->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt PKA PKA cAMP->PKA Activates Cellular_Responses Cellular Responses (Survival, Proliferation, Inflammation) PKA->Cellular_Responses MAPK_ERK->Cellular_Responses PI3K_Akt->Cellular_Responses

WIN-55,212-2 Agonist Signaling Pathway
This compound: CB1 Receptor Antagonism and CB2 Receptor Agonism

This compound exhibits a dual mode of action. As a neutral antagonist at the CB1 receptor, it does not possess intrinsic activity but blocks the receptor from being activated by agonists like WIN-55,212-2 or endogenous cannabinoids.[8] This prevents the initiation of the downstream signaling cascades typically associated with CB1 activation, such as the inhibition of adenylyl cyclase and activation of MAPK pathways.[3]

Conversely, as a CB2 receptor agonist, this compound activates the same Gi/o-coupled signaling pathways as WIN-55,212-2 at this receptor subtype. This leads to the inhibition of adenylyl cyclase and subsequent modulation of downstream effectors, as well as the activation of MAPK/ERK and PI3K/Akt pathways, contributing to its effects on immune cells and inflammation.[1][12]

cluster_membrane Cell Membrane CB1 CB1 Receptor CB1_Signaling CB1 Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->CB1_Signaling X (Blocked) CB2 CB2 Receptor CB2_Signaling CB2 Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB2->CB2_Signaling This compound This compound This compound->CB1 Blocks This compound->CB2 Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1

This compound Dual Action Signaling Pathway

Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of this compound and WIN-55,212-2 on CB receptors.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and WIN-55,212-2 for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]WIN-55,212-2) and varying concentrations of the unlabeled test compound (this compound or WIN-55,212-2).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Membrane_Prep Prepare Membranes with CB1/CB2 Receptors Incubation Incubate with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Binding Assay Workflow
cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger.

Objective: To determine the potency (EC50 or IC50) and efficacy (Emax) of this compound and WIN-55,212-2 in modulating cAMP levels via CB1 and CB2 receptors.

Methodology:

  • Cell Culture: Cells stably expressing the cannabinoid receptor of interest (CB1 or CB2) are cultured.

  • Stimulation: Cells are pre-treated with the test compound (this compound or WIN-55,212-2) at various concentrations. Subsequently, adenylyl cyclase is stimulated with an agent such as forskolin or isoproterenol.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 or IC50 and the maximum effect (Emax) of the test compound. For agonists like WIN-55,212-2, this will be the inhibition of stimulated cAMP levels. For an antagonist like this compound at CB1, it will be the blockade of an agonist's effect.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, a key event in receptor desensitization and signaling.

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound and WIN-55,212-2 to induce β-arrestin recruitment to CB1 and CB2 receptors.

Methodology:

  • Cell Line: A cell line engineered to express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter® assay).

  • Compound Treatment: Cells are treated with varying concentrations of the test compound.

  • Recruitment and Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, allowing them to form a functional enzyme that generates a detectable signal (e.g., chemiluminescence).

  • Signal Detection: The signal is measured using a luminometer.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound and WIN-55,212-2 represent two distinct classes of cannabinoid receptor ligands with differing selectivity, efficacy, and modes of action. WIN-55,212-2 is a well-established tool for studying the global effects of CB1 and CB2 receptor activation. In contrast, this compound's unique profile as a peripherally restricted CB1 antagonist and CB2 agonist offers a more nuanced approach to dissecting the roles of these receptors in peripheral tissues, with potential therapeutic implications for conditions where central CB1 blockade is undesirable. The choice between these compounds will ultimately depend on the specific research question and the desired pharmacological outcome.

References

URB447: A Comparative Efficacy Analysis Against Other CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of URB447, a peripherally restricted cannabinoid CB1 receptor antagonist, with other notable CB1 antagonists. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment for research and development purposes.

Introduction to this compound

This compound is distinguished as a peripherally restricted CB1 antagonist, meaning it does not readily cross the blood-brain barrier.[1][2][3] This characteristic is significant as it may mitigate the centrally mediated side effects, such as anxiety and depression, that have limited the clinical utility of earlier CB1 antagonists.[1][4] Furthermore, this compound exhibits a unique pharmacological profile as it also acts as an agonist for the CB2 receptor.[1][3][5] Its potential applications are being explored in areas such as obesity, neuroprotection, and cancer treatment.[2][5][6][7][8][9]

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other well-characterized CB1 antagonists: rimonabant, taranabant, AM251, and ibipinabant (SLV319). This data is crucial for comparing the direct interaction of these compounds with the CB1 receptor.

Table 1: CB1 Receptor Binding Affinities (Ki)

CompoundKi (nM) for human CB1Ki (nM) for rat CB1Selectivity for CB1 over CB2Reference
This compound -313~7.6-fold (over human CB2)[2]
Rimonabant 1.8 - 1.98-~285-fold[3][10]
Taranabant 0.13->1000-fold[3]
AM251 8--
Ibipinabant (SLV319) 7.8->1000-fold[1]

Note: Lower Ki values indicate higher binding affinity.

Table 2: CB1 Receptor Functional Antagonism (IC50/EC50)

CompoundAssay TypeCell LineIC50/EC50 (nM)Reference
This compound GTPγS BindingRat cerebellar membranesEC50 = 4900[1]
Rimonabant ----
Taranabant ----
AM251 --IC50 = 8
Ibipinabant (SLV319) Arachidonic acid releaseCHO (human CB1)IC50 = 22[6]

Note: IC50 represents the concentration of an antagonist that inhibits a response by 50%. EC50 in this context for an antagonist refers to the concentration producing 50% of the maximal inhibition.

In Vivo Efficacy Comparison: Effects on Food Intake and Body Weight

A primary therapeutic target for CB1 antagonists has been the treatment of obesity. The data below compares the in vivo effects of this compound and rimonabant on feeding behavior and weight management in animal models.

Table 3: In Vivo Effects on Food Intake and Body Weight in Mice

CompoundDoseRoute of AdministrationEffect on Food IntakeEffect on Body Weight GainReference
This compound 20 mg/kgIntraperitoneal (i.p.)Significant reductionSignificant reduction[1][2]
Rimonabant 20 mg/kgIntraperitoneal (i.p.)Significant reduction-[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of CB1 antagonists.

Radioligand Binding Assay Protocol (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound or comparators).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay Protocol (for determining functional activity)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of agonism or inverse agonism. For antagonists, it measures their ability to block agonist-induced G-protein activation.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB1 receptor are used.

  • Incubation: Membranes are incubated with a CB1 agonist (e.g., WIN55,212-2), varying concentrations of the antagonist, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Reaction: Agonist binding to the CB1 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein. Antagonists will inhibit this stimulation.

  • Separation: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide by filtration.

  • Quantification: The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.

cAMP Accumulation Assay Protocol

This assay measures the downstream effect of CB1 receptor activation on the second messenger cyclic AMP (cAMP). CB1 receptors are typically Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Cell Culture: Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agent that increases intracellular cAMP (e.g., forskolin).

  • Treatment: The cells are then treated with a CB1 agonist in the presence or absence of varying concentrations of the CB1 antagonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing fluorescence or luminescence detection.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow relevant to the study of CB1 antagonists.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1_Antagonist CB1 Antagonist (e.g., this compound) CB1R CB1 Receptor CB1_Antagonist->CB1R Blocks Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates G_Protein Gi/o Protein CB1R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: CB1 Receptor Signaling Pathway Blockade by an Antagonist.

Experimental_Workflow start Start: Compound Library binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Secondary Screen: Functional Assays (GTPγS, cAMP) (Determine IC50/EC50) binding_assay->functional_assay Active Compounds selectivity_assay Selectivity Profiling (e.g., CB2 binding) functional_assay->selectivity_assay Potent Antagonists in_vivo_testing In Vivo Efficacy Studies (e.g., Food Intake, Body Weight) selectivity_assay->in_vivo_testing Selective Compounds lead_optimization Lead Optimization in_vivo_testing->lead_optimization Efficacious Compounds

Caption: Experimental Workflow for Screening CB1 Receptor Antagonists.

References

Validating the Neuroprotective Effects of URB447: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of the synthetic cannabinoid URB447 against other alternatives, supported by experimental data from preclinical studies.

This compound, a novel compound that acts as a CB1 receptor antagonist and a CB2 receptor agonist, has demonstrated significant neuroprotective potential, particularly in models of neonatal hypoxia-ischemia (HI).[1][2][3] This guide synthesizes key findings to facilitate an informed evaluation of its therapeutic promise.

Comparative Efficacy in Neonatal Hypoxia-Ischemia

The neuroprotective effects of this compound have been extensively studied in the context of neonatal HI in rat models. A key study directly compared this compound with the CB1 receptor antagonist/inverse agonist SR141716A (Rimonabant) and the non-selective CB1/CB2 receptor agonist WIN-55,212-2.[1][2] The data consistently show that this compound significantly reduces brain injury, with an efficacy comparable to the established neuroprotectant SR141716A.[1][2]

Table 1: Comparison of Infarct Volume Reduction in Neonatal Hypoxia-Ischemia (HI) Rat Model
Treatment GroupDoseAdministration TimeWhole Hemisphere Injury (%)Cerebral Cortex Injury (%)Hippocampus Injury (%)Reference
HI (Vehicle)--46.565.7N/A[1]
This compound1 mg/kg1h pre-HI16.37.316.0[1]
SR141716A1 mg/kg1h pre-HI<10<10<10[1]
WIN-55,212-21 mg/kg1.5h pre-HIShowed a reduction in the neuroprotective effect of this compound when co-administeredShowed a reduction in the neuroprotective effect of this compound when co-administeredShowed a reduction in the neuroprotective effect of this compound when co-administered[1]

Data extracted from Carloni et al., 2020.[1]

Table 2: Comparison with Non-Cannabinoid Neuroprotective Agents in Neonatal HI Rat Models
AgentDoseKey FindingsReference
Melatonin15 mg/kgSignificantly decreased brain tissue loss and improved long-term motor function.[4][4]
Caffeine5-40 mg/kgReduced brain tissue loss, microgliosis, and neuronal apoptosis.[5][6][7][8][9][5][6][7][8][9]
Erythropoietin (EPO)1000 U/kgSignificantly decreased mean infarct volume.[10][11][12][13][14][10][11][12][13][14]

Mechanism of Action: Signaling Pathways

The neuroprotective effects of this compound are attributed to its dual action on the cannabinoid receptors. By blocking the CB1 receptor and activating the CB2 receptor, this compound modulates multiple downstream signaling pathways implicated in neuronal survival and inflammation.

CB1 Receptor Antagonism and Neuroprotection

Antagonism of the CB1 receptor by compounds like this compound and SR141716A is thought to confer neuroprotection by mitigating the detrimental effects of excessive endocannabinoid signaling that can occur following a brain injury. This includes the reduction of excitotoxicity and neuroinflammation.[15][16][17][18][19]

CB1_Antagonist_Pathway cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron Glutamate_Release Excess Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activation Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity URB447_SR141716A This compound / SR141716A CB1_Receptor CB1 Receptor URB447_SR141716A->CB1_Receptor Antagonism CB1_Receptor->Glutamate_Release Inhibition of Glutamate Release

CB1 receptor antagonism pathway.
CB2 Receptor Agonism and Neuroprotection

Activation of the CB2 receptor, primarily expressed on immune cells like microglia, is a key mechanism for the anti-inflammatory effects of this compound. This leads to a reduction in the production of pro-inflammatory cytokines and promotes a shift towards a neuroprotective microglial phenotype.[20][21][[“]][23][24]

CB2_Agonist_Pathway cluster_0 Microglia URB447_Agonist This compound (Agonist) CB2_Receptor CB2 Receptor URB447_Agonist->CB2_Receptor Activation PI3K_Akt PI3K/Akt Pathway CB2_Receptor->PI3K_Akt ERK_MAPK ERK/MAPK Pathway CB2_Receptor->ERK_MAPK Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PI3K_Akt->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) ERK_MAPK->Pro_Inflammatory Inhibits Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Pro_Inflammatory->Neuroprotection Reduces Inflammation-induced Damage

CB2 receptor agonism pathway.

Experimental Protocols

The validation of this compound's neuroprotective effects relies on a standardized and reproducible experimental model of neonatal hypoxia-ischemia.

Neonatal Hypoxia-Ischemia Model (Rice-Vannucci Model)

This widely used model mimics the clinical features of perinatal asphyxia.

Procedure:

  • Animal Model: 7-day-old Wistar rat pups are utilized.[1]

  • Anesthesia: Pups are anesthetized, typically with isoflurane.

  • Unilateral Carotid Artery Ligation: The left common carotid artery is surgically exposed and permanently ligated with a silk suture.[1]

  • Recovery: Pups are allowed to recover with their dam for a short period (e.g., 1-2 hours).

  • Hypoxic Exposure: The pups are then placed in a hypoxic chamber containing a mixture of 8% oxygen and 92% nitrogen for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[1]

  • Post-Hypoxia Care: Following the hypoxic insult, the pups are returned to their dam.

  • Assessment of Brain Injury: Brain injury is typically assessed at a later time point (e.g., 7 days post-HI) using histological techniques (e.g., Nissl staining) to quantify the infarct volume in different brain regions.[1]

Drug Administration Protocol

This compound:

  • Dose: 1 mg/kg.[1]

  • Vehicle: The vehicle for this compound and SR141716A was 1:1:18 solution of emulphor:ethanol:saline.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1][25]

  • Timing: Administered either 1 hour before the hypoxic insult or at various time points post-insult.[1]

SR141716A:

  • Dose: 1 mg/kg.[1]

  • Vehicle: Same as this compound.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Timing: Administered 1 hour before the hypoxic insult.[1]

WIN-55,212-2:

  • Dose: 1 mg/kg.[1]

  • Vehicle: The vehicle for WIN-55,212-2 was a 1:1:8 solution of ethanol:emulphor:saline.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1][26]

  • Timing: Administered 1.5 hours before the hypoxic insult.[1]

Experimental_Workflow P7_Rats 7-day-old Rat Pups Anesthesia Anesthesia P7_Rats->Anesthesia Carotid_Ligation Unilateral Common Carotid Artery Ligation Anesthesia->Carotid_Ligation Drug_Administration Drug/Vehicle Administration (i.p.) Carotid_Ligation->Drug_Administration Recovery Recovery with Dam Drug_Administration->Recovery Hypoxia Hypoxic Exposure (8% O2, 2h) Recovery->Hypoxia Post_Natal_Care Return to Dam Hypoxia->Post_Natal_Care Assessment Assessment of Brain Injury (7 days post-HI) Post_Natal_Care->Assessment

Experimental workflow diagram.

Conclusion

The available preclinical data strongly support the neuroprotective effects of this compound in a model of neonatal hypoxia-ischemia. Its dual action as a CB1 antagonist and CB2 agonist provides a multi-faceted approach to mitigating neuronal damage by reducing excitotoxicity and inflammation. The efficacy of this compound is comparable to that of the established CB1 antagonist SR141716A. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other models of neurodegeneration. This guide provides a foundational understanding for researchers interested in pursuing further investigation into this compound and related compounds for neuroprotective therapies.

References

URB447: A Peripherally-Acting Alternative to Centrally-Acting CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of therapeutic agents targeting the cannabinoid 1 (CB1) receptor for metabolic disorders has been shaped by the promise of efficacy and the challenge of centrally-mediated side effects. First-generation, centrally-acting CB1 antagonists like rimonabant and taranabant demonstrated significant potential in reducing body weight and improving metabolic profiles. However, their clinical development was halted due to severe psychiatric adverse events, including anxiety and depression, stemming from their action on CB1 receptors in the central nervous system (CNS).[1][2][3][4] This has spurred the development of novel strategies, including peripherally-restricted CB1 antagonists, designed to retain the metabolic benefits while avoiding the CNS-related liabilities. URB447 has emerged as a significant compound in this new generation of CB1 receptor modulators.

This guide provides a comprehensive comparison of this compound with the archetypal centrally-acting CB1 antagonists, rimonabant and taranabant. We present a detailed analysis of their mechanisms of action, supported by experimental data, and outline the key experimental protocols used in their evaluation.

Mechanism of Action: A Tale of Two Peripheries

The fundamental difference between this compound and the first-generation antagonists lies in their site of action. Rimonabant and taranabant are inverse agonists that readily cross the blood-brain barrier, exerting their effects on CB1 receptors located throughout the brain.[1][5] This central blockade is responsible for both the desired reduction in appetite and the undesirable psychiatric side effects.

In contrast, this compound is a peripherally restricted CB1 receptor antagonist.[6] Its chemical structure is designed to limit its penetration into the CNS. Furthermore, this compound exhibits a unique dual activity, acting as an agonist at the cannabinoid 2 (CB2) receptor.[6] This dual pharmacology may contribute to its overall therapeutic profile, as CB2 receptor activation is often associated with anti-inflammatory effects.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound, rimonabant, and taranabant.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetSpeciesIC50 / Ki
This compound Rat CB1313 nM (IC50)
Human CB241 nM (IC50)
Rimonabant Human CB11.98 nM (Ki)
Human CB2>1000 nM (Ki)

Data sourced from preclinical studies.

Table 2: Preclinical Efficacy in Rodent Models of Obesity

CompoundModelDoseEffect on Food IntakeEffect on Body Weight
This compound ob/ob mice20 mg/kg/day (i.p.) for 2 weeksSignificant reductionSignificant reduction in weight gain
Rimonabant Diet-induced obese mice10 mg/kg/day (oral) for 4 weeksTransient reductionSustained reduction
Rimonabant ob/ob mice20 mg/kg/day (i.p.) for 2 weeksSignificant reductionSignificant reduction in weight gain

Data presented as observed effects from preclinical studies.[5][6]

Table 3: Clinical Efficacy of Centrally-Acting CB1 Antagonists (1-Year Treatment)

CompoundDosePlacebo-Subtracted Weight Loss (kg)% Patients with ≥10% Weight Loss (vs. Placebo)
Rimonabant 20 mg/day4.7 kgOdds Ratio: 5.1
Taranabant 2 mg/day4.9 kgSignificantly higher than placebo
4 mg/day5.5 kgSignificantly higher than placebo

Data sourced from meta-analyses and individual clinical trials.[1][7][8][9]

Table 4: Psychiatric Adverse Events in Clinical Trials of Centrally-Acting CB1 Antagonists

CompoundDoseAdverse EventOdds Ratio / Incidence
Rimonabant 20 mg/dayAnxietyOdds Ratio: 3.0
Depressive Mood DisordersOdds Ratio: 2.5
Taranabant 2 mg/dayPsychiatric Adverse Events28% (vs. 20% placebo)
4 mg/dayPsychiatric Adverse Events40% (vs. 20% placebo)
6 mg/dayPsychiatric Adverse Events38% (vs. 20% placebo)

Data sourced from meta-analyses and individual clinical trials.[1][3][4][10]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAP Kinase Pathway G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts Cellular_Response Decreased Neurotransmitter Release MAPK_pathway->Cellular_Response Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R Activates Antagonist This compound / Rimonabant (Antagonist/Inverse Agonist) Antagonist->CB1R Blocks ATP ATP ATP->AC cAMP->Cellular_Response Modulates

Caption: CB1 Receptor Signaling Pathway.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_lead Lead Optimization receptor_binding CB1/CB2 Receptor Binding Assays (IC50/Ki determination) functional_assays Functional Assays (GTPγS, cAMP) (Agonist/Antagonist/Inverse Agonist Profile) receptor_binding->functional_assays pk_pd Pharmacokinetics & Pharmacodynamics (Brain Penetration) functional_assays->pk_pd feeding_studies Feeding Behavior Studies (Food Intake, Body Weight) pk_pd->feeding_studies cns_effects CNS Side Effect Profile (Motor Activity, Anxiety Models) feeding_studies->cns_effects lead_optimization Lead Optimization (Improve Potency, Selectivity, PK) cns_effects->lead_optimization Iterative Process lead_optimization->receptor_binding

References

URB447: A Comparative Analysis of its Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of the synthetic cannabinoid URB447 with other alternatives, supported by experimental data. This compound, a dual-acting ligand, functions as a selective agonist for the cannabinoid receptor 2 (CB2) and an antagonist for the cannabinoid receptor 1 (CB1), a profile that suggests potential for anti-cancer activity with a reduced risk of psychoactive side effects.[1][2] This document summarizes key findings on this compound's performance in preclinical cancer models, details the experimental protocols used to generate these findings, and visualizes the underlying molecular pathways and experimental procedures.

Comparative Performance of this compound

In Vitro Anti-Tumor Activities

The following tables summarize the quantitative data on the effects of this compound and comparative agents on various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineConcentrationTreatment Duration% Reduction in Cell ViabilityCitation
B16-F10 Melanoma25 µM48 hours40%[1]
B16-F10 Melanoma50 µM48 hours60%[1]
MCA38 Colon Carcinoma25 µM48 hours40%[4]
MCA38 Colon Carcinoma50 µM48 hours67%[4]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineConcentrationTreatment DurationFold Increase in Apoptotic CellsCitation
B16-F10 Melanoma50 µM24 hours3-fold (early apoptotic)[1]
MCA38 Colon Carcinoma10 µM24 hours2.5-fold[4]
MCA38 Colon Carcinoma25 µM24 hours4-fold (early apoptotic)[4]

Table 3: Impact of this compound on Cancer Cell Migration

Cell LineConcentrationTreatment Duration% Reduction in MigrationCitation
B16-F10 Melanoma25 µM24 hours30%[5]
B16-F10 Melanoma50 µM24 hours50%[5]
MCA38 Colon Carcinoma25 µM24 hours30%[5]
MCA38 Colon Carcinoma50 µM24 hours~60%[5]

Table 4: Comparative Anti-proliferative Effects of Other Cannabinoids

CompoundCell LineConcentrationEffectCitation
Cannabidiol (CBD)Human GliomaNot specifiedInhibits cell migration[7]
JWH-133 (CB2 Agonist)Breast CancerNot specifiedInhibits tumor growth and metastasis[8]
HU 210 (Synthetic Cannabinoid)Caco-2 Colorectal CarcinomaNot specifiedCytotoxic effects, synergistic with 5-FU[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (Prestoblue™)
  • Cell Seeding: Plate cells in a 96-well microplate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for the specified duration (e.g., 24 or 48 hours).

  • Reagent Addition: Add Prestoblue™ reagent to each well, typically at a 1:10 ratio to the culture medium volume.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Measurement: Measure the fluorescence or absorbance of each well using a microplate reader. The signal is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Culture cells with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as required and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

  • Staining: Wash the fixed cells with PBS and then resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Monolayer Culture: Grow cells to a confluent monolayer in a multi-well plate.

  • Scratch Creation: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflow of the key experimental assays.

URB447_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R activates Ceramide Ceramide Synthesis CB2R->Ceramide stimulates Mitochondria Mitochondrial Intrinsic Pathway Ceramide->Mitochondria activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_migration Migration Assay v_start Seed Cells v_treat Treat with this compound v_start->v_treat v_reagent Add Prestoblue™ v_treat->v_reagent v_incubate Incubate v_reagent->v_incubate v_read Read Fluorescence/ Absorbance v_incubate->v_read a_start Treat Cells a_harvest Harvest Cells a_start->a_harvest a_stain Stain with Annexin V/PI a_harvest->a_stain a_analyze Flow Cytometry Analysis a_stain->a_analyze m_start Create Monolayer m_scratch Scratch Wound m_start->m_scratch m_treat Treat with this compound m_scratch->m_treat m_image Image at 0h and 24h m_treat->m_image m_analyze Measure Wound Closure m_image->m_analyze

References

A Comparative Guide to URB447 and SR141716A (Rimonabant) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of URB447 and SR141716A (rimonabant), two compounds that interact with the endocannabinoid system. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, mechanisms of action, and experimental data.

Introduction

This compound and SR141716A (rimonabant) are both synthetic ligands that modulate the activity of cannabinoid receptors, but they exhibit distinct pharmacological properties that lead to different physiological effects and therapeutic potentials. SR141716A, a well-characterized compound, was historically developed as an anti-obesity drug but was withdrawn from the market due to centrally mediated psychiatric side effects.[1] this compound, a more recent discovery, has been designed to circumvent these adverse effects by limiting its action to the periphery.[2][3] This guide will dissect the key differences between these two molecules.

Mechanism of Action and Receptor Binding

SR141716A (Rimonabant) is a potent and selective antagonist and inverse agonist of the cannabinoid type 1 (CB1) receptor.[1][4][5] Its high affinity for CB1 receptors, which are densely expressed in the central nervous system (CNS), is responsible for its effects on appetite and metabolism.[6] However, this central activity is also linked to its adverse psychiatric effects, such as depression and anxiety.[1][7] SR141716A has a significantly lower affinity for the cannabinoid type 2 (CB2) receptor.[8]

This compound is characterized as a peripherally restricted mixed CB1 receptor antagonist and CB2 receptor agonist.[2][9][10] This dual activity and its limited ability to cross the blood-brain barrier are its defining features.[2] By antagonizing peripheral CB1 receptors, this compound can influence metabolic processes without causing the central side effects associated with rimonabant.[2][3] Concurrently, its agonistic activity at CB2 receptors, which are primarily expressed in immune cells and peripheral tissues, may contribute to its therapeutic effects, including anti-inflammatory actions.[2]

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters for this compound and SR141716A.

ParameterThis compoundSR141716A (Rimonabant)Reference
CB1 Receptor Binding Affinity (Ki) Not explicitly defined as Ki, but has submicromolar affinity.1.98 nM[4][9]
CB1 Receptor Functional Activity Neutral AntagonistInverse Agonist/Antagonist[1][11]
CB2 Receptor Binding Affinity (Ki) Submicromolar affinity with a CB2/CB1 ratio of <10>1000-fold lower than for CB1[8][9]
CB2 Receptor Functional Activity Agonist-[2]
Brain Penetrance Peripherally restrictedBrain-penetrant[2][12]

Comparative In Vivo Studies

Direct comparisons of this compound and SR141716A in preclinical models have highlighted their distinct in vivo profiles.

Feeding Behavior and Body Weight

In studies with mice, both this compound and rimonabant have been shown to reduce food intake and body weight gain.[2][11] However, a key differentiator is that this compound achieves these effects without entering the brain, suggesting a mechanism mediated by peripheral CB1 receptor antagonism.[2] This is a significant advantage over rimonabant, whose anorectic effects are primarily centrally mediated and associated with adverse psychiatric events.[7]

Neuroprotection

In a model of neonatal hypoxia-ischemia, both this compound and SR141716A demonstrated neuroprotective effects.[10][13] Interestingly, the neuroprotective action of this compound was observed even with its limited brain penetrance, suggesting that its peripheral actions, possibly through its CB2 agonism and resulting anti-inflammatory effects, contribute to this outcome.[10]

Signaling Pathways

The differential receptor activity of this compound and SR141716A translates to distinct effects on downstream signaling pathways.

G cluster_0 SR141716A (Rimonabant) cluster_1 This compound SR141716A SR141716A CB1_R_SR CB1 Receptor (Central & Peripheral) SR141716A->CB1_R_SR Inverse Agonist/ Antagonist AC_SR Adenylyl Cyclase CB1_R_SR->AC_SR Inhibition (relieved) Other_Kinases_SR Other Kinases (e.g., ERK, Akt) CB1_R_SR->Other_Kinases_SR Modulation cAMP_SR cAMP AC_SR->cAMP_SR Production (increased) PKA_SR PKA cAMP_SR->PKA_SR Activation This compound This compound CB1_R_URB CB1 Receptor (Peripheral) This compound->CB1_R_URB Antagonist CB2_R_URB CB2 Receptor (Peripheral) This compound->CB2_R_URB Agonist AC_URB Adenylyl Cyclase CB2_R_URB->AC_URB Inhibition cAMP_URB cAMP AC_URB->cAMP_URB Production (decreased)

Signaling pathways of SR141716A and this compound.

SR141716A, as a CB1 inverse agonist, can increase the basal activity of adenylyl cyclase, leading to elevated cAMP levels and subsequent activation of protein kinase A (PKA) and other downstream signaling cascades.[14] this compound, by antagonizing peripheral CB1 receptors, blocks the effects of endogenous cannabinoids without affecting the basal activity of the receptor. Its agonism at CB2 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and SR141716A are provided below.

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for CB1 and CB2 receptors.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain for CB1) or cells expressing the receptor of interest in a buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

    • Add increasing concentrations of the unlabeled test compound (this compound or SR141716A).

    • To determine non-specific binding, add a high concentration of a known cannabinoid agonist or antagonist.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay is used to determine the effect of a compound on G-protein activation.

  • Membrane Preparation: As described in the receptor binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add the membrane preparation, GDP, and the test compound (agonist or antagonist).

    • Pre-incubate to allow the compound to bind to the receptors.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Counting: As described in the receptor binding assay protocol.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP.

  • Cell Culture:

    • Culture cells stably expressing the receptor of interest (e.g., CHO cells expressing CB2).

    • Seed the cells in a 96-well plate and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors like CB2, stimulate the cells with forskolin to increase basal cAMP levels.

    • Add the test compound (this compound) at various concentrations.

    • Incubate at 37°C for a specified time.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a LANCE-based assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Determine the EC50 or IC50 values.

Conclusion

This compound and SR141716A (rimonabant) represent two distinct approaches to modulating the endocannabinoid system. While both can influence metabolic processes, their differing receptor selectivity and ability to penetrate the central nervous system result in vastly different pharmacological profiles. SR141716A's potent central CB1 receptor antagonism is effective for weight loss but is accompanied by significant psychiatric side effects. In contrast, this compound's peripheral restriction and dual action as a CB1 antagonist and CB2 agonist offer the potential for therapeutic benefits in metabolic disorders and inflammatory conditions without the adverse central nervous system effects. For researchers and drug developers, the choice between these or similar compounds will depend on the specific therapeutic target and the desired balance between efficacy and safety. The experimental protocols provided herein offer a foundation for the further characterization and comparison of these and other novel cannabinoid receptor modulators.

References

Synergistic Potential of URB447: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of URB447 with other compounds, supported by experimental data. This compound, a synthetic cannabinoid, exhibits a unique pharmacological profile as a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1) and an agonist of the cannabinoid receptor type 2 (CB2). This dual activity underpins its therapeutic potential in various preclinical models, particularly in neuroprotection and oncology.

This guide summarizes key findings from studies investigating the combined effects of this compound with other agents, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways using Graphviz diagrams.

Neuroprotective Synergies in Neonatal Hypoxia-Ischemia

Recent studies have highlighted the significant neuroprotective effects of this compound when used in combination with other therapies in models of neonatal hypoxia-ischemia (HI), a major cause of brain injury in newborns.

Combination with Melatonin

A study investigating the combined administration of this compound and melatonin in a neonatal rat model of HI demonstrated improved neurodevelopmental outcomes and enhanced protection of both grey and white matter compared to either treatment alone. While monotherapies with melatonin or this compound did not show significant improvements in sensorimotor performance, the combination therapy yielded better results. Histological analysis revealed that the combination therapy, despite showing similar results to this compound alone in some aspects, led to a better global neuropathological score and reduced white matter injury in the cingulum.

Treatment GroupGlobal Neuropathological Score (Mean ± SD)Cortical Neuropathological Score (Mean ± SD)Hippocampal Neuropathological Score (Mean ± SD)
Hypoxia-Ischemia (HI)16.73 ± 7.706.93 ± 3.657.20 ± 3.32
Melatonin-onlySimilar to HISimilar to HISimilar to HI
This compound-only8.30 ± 9.643.30 ± 4.143.50 ± 4.12
Melatonin + this compound9.87 ± 9.484.07 ± 4.134.40 ± 4.03
*p < 0.05 vs. HI group.

The experimental protocol for inducing neonatal hypoxia-ischemia in Sprague-Dawley rats involved the unilateral ligation of the left common carotid artery on postnatal day 7, followed by exposure to a hypoxic environment (8% oxygen) for two hours. Melatonin (15 mg/kg) was administered five minutes after HI and repeated at 24 and 48 hours. A single dose of this compound (1 mg/kg) was administered three hours after HI. Behavioral tests were conducted on postnatal days 8 and 14, followed by histological analysis of the brain.

Combination with Therapeutic Hypothermia (TH)

In a preclinical model of neonatal hypoxic-ischemic encephalopathy, the combination of this compound with therapeutic hypothermia (TH) showed enhanced neuroprotective effects. Notably, the timing of this compound administration was critical. When administered before TH, this compound significantly increased neuroprotection in the brain hemispheres and hippocampus compared to TH alone or this compound administered after TH. This pre-treatment also led to a significant reduction in tissue loss.

Treatment GroupNeuroprotection (Brain Hemispheres)Neuroprotection (Hippocampus)Tissue Loss (%)
Therapeutic Hypothermia (TH) only72.93%45.49%27.56%
This compound after TH50.93%40.29%29.70%
This compound before TH95.8%98.54%9.51%
p < 0.05 compared to TH-only and this compound after TH groups.

In this preclinical study, neonatal rats were subjected to hypoxia-ischemia on postnatal day 7. This compound (1 mg/kg, intraperitoneally) was administered either before or after the initiation of therapeutic hypothermia. The extent of neuroprotection and tissue loss was subsequently evaluated.

Interaction with Cannabinoid Receptor Ligands

The neuroprotective effects of this compound are intrinsically linked to its activity at cannabinoid receptors. Studies have shown that the CB1 receptor agonist WIN-55,212-2 significantly reduces the neuroprotective effect of this compound in the neonatal HI model. This suggests that the CB1 receptor antagonism of this compound is a key component of its neuroprotective mechanism in this context. Conversely, the neuroprotective effect of this compound was comparable to that of the CB1 antagonist SR141716A.

This antagonistic interaction highlights the importance of blocking CB1 receptor signaling while simultaneously activating CB2 receptors to achieve maximal neuroprotection in the context of neonatal brain injury.

This compound Signaling in Neuroprotection This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonizes CB2 CB2 Receptor This compound->CB2 Agonizes Neuroinflammation Neuroinflammation CB1->Neuroinflammation Promotes Apoptosis Apoptosis CB1->Apoptosis Promotes CB2->Neuroinflammation Inhibits Neuronal_Survival Neuronal Survival CB2->Neuronal_Survival Promotes

This compound's dual action on CB1 and CB2 receptors.

Antitumor Effects of this compound

In the realm of oncology, this compound has demonstrated antitumor and antimetastatic effects in preclinical models of melanoma and colon cancer. While studies on synergistic combinations with other anticancer agents are not yet available, the standalone efficacy of this compound suggests its potential as a component of future combination therapies.

This compound has been shown to decrease the viability of melanoma and colon cancer cells in a dose-dependent manner. This effect is mediated, at least in part, by the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Furthermore, this compound has been observed to impair the migration of cancer cells. In an in vivo model of liver metastasis, daily treatment with this compound reduced the metastatic burden in melanoma.

Cancer Cell LineThis compound Concentration (µM)Reduction in Cell Viability (48h)
B16-F10 Melanoma10~10%
25~40%
50~60%
MCA38 Colon Cancer10~10%
25~40%
50~67%

*Data extracted from graphical representations in the source material.

Murine melanoma (B16-F10) and colon carcinoma (MCA38) cells were treated with varying concentrations of this compound (10 µM, 25 µM, and 50 µM). Cell viability was assessed after 24 and 48 hours. Apoptosis and cell cycle analysis were conducted using flow cytometry. Cell migration was evaluated using a wound-healing assay.

Experimental Workflow for In Vitro Anticancer Effects of this compound cluster_cell_lines Cancer Cell Lines cluster_assays In Vitro Assays B16_F10 B16-F10 (Melanoma) Treatment This compound Treatment (10, 25, 50 µM) B16_F10->Treatment MCA38 MCA38 (Colon Cancer) MCA38->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Migration Wound Healing Assay Treatment->Migration

Workflow for assessing this compound's in vitro anticancer activity.

Conclusion

The available evidence strongly suggests that this compound holds significant promise as a synergistic agent, particularly in the field of neuroprotection. Its combination with melatonin and therapeutic hypothermia has demonstrated superior efficacy in preclinical models of neonatal hypoxia-ischemia. The antagonistic interaction with CB1 agonists further clarifies its mechanism of action. While its standalone anticancer effects are notable, further research is warranted to explore its synergistic potential with established chemotherapeutic agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the synergistic applications of this compound.

Validating the Peripheral Activity of URB447 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

URB447 is a synthetic cannabinoid receptor ligand characterized by its unique mixed activity as a peripherally restricted CB1 receptor antagonist and a CB2 receptor agonist.[1][2] This profile allows for the therapeutic targeting of peripheral cannabinoid receptors while minimizing the central nervous system (CNS) side effects associated with direct CB1 receptor agonists or antagonists that cross the blood-brain barrier.[3][4] This guide provides an objective comparison of this compound's in vivo performance with other relevant cannabinoid receptor modulators, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound in Preclinical Models

The in vivo effects of this compound have been evaluated in various animal models, primarily focusing on its metabolic, analgesic, and neuroprotective properties. Below are summary tables comparing this compound to the well-characterized CB1 antagonist/inverse agonist, rimonabant, and the potent CB1/CB2 agonist, WIN-55,212-2.

Table 1: Effects on Food Intake and Body Weight in Mice
CompoundDose (i.p.)Effect on Cumulative Food IntakeCNS PenetrationReference
This compound 5 mg/kgNo significant effectNot detected in brain[3]
This compound 20 mg/kgSignificantly reducedNot detected in brain[3]
Rimonabant20 mg/kgSignificantly reducedCrosses blood-brain barrier[3]
Table 2: Comparison of Central vs. Peripheral Cannabinoid Effects in Mice
PretreatmentDose (i.p.)ChallengeEffect on Methanandamide-Induced Analgesia (Peripheral)Effect on WIN-55,212-2-Induced Catalepsy (Central)Effect on WIN-55,212-2-Induced Hypothermia (Central)Reference
This compound 20 mg/kgMethanandamideCompletely blockedNo effectNo effect[3]
Rimonabant2 mg/kgMethanandamideCompletely blocked--[3]
Rimonabant5 mg/kgWIN-55,212-2-ReversedAttenuated[3]
Table 3: Neuroprotective Effects in a Neonatal Rat Hypoxia-Ischemia (HI) Model
TreatmentDose (i.p.)Administration Time Relative to HIEffect on Brain InjuryReference
This compound 1 mg/kg1 hour beforeStrongly reduced brain injury[2][5]
This compound 1 mg/kg3 hours afterReduced neurodegeneration and white matter damage[2][5]
SR141716A (Rimonabant)1 mg/kg1 hour beforeComparable reduction in brain injury to this compound[2][5]
WIN-55,212-21 mg/kg1.5 hours before HIReduced the neuroprotective effect of this compound[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Formalin-Induced Nocifensive Behavior

This assay is used to assess peripherally mediated analgesia.

  • Animals: Male Swiss mice are used.

  • Drug Administration: this compound (20 mg/kg, i.p.) or rimonabant (2 mg/kg, i.p.) is administered 30 minutes prior to the formalin injection.

  • Nociceptive Challenge: A 5% formalin solution is injected into the plantar surface of the hind paw.

  • Behavioral Scoring: The time spent licking, biting, or shaking the injected paw is recorded as a measure of nocifensive behavior.

  • Rationale: The analgesic effect of the endocannabinoid analogue methanandamide in this test is known to be peripherally mediated. Blockade of this effect by a test compound indicates peripheral CB1 receptor antagonism.[3]

Catalepsy Test (Ring Test)

This test measures centrally mediated motor effects (catalepsy) induced by CB1 agonists.

  • Animals: Male Swiss mice are used.

  • Drug Administration: this compound (20 mg/kg, i.p.) or rimonabant (5 mg/kg, i.p.) is administered 30 minutes prior to the CB1 agonist.

  • Catalepsy Induction: The potent CB1 agonist WIN-55,212-2 (5 mg/kg, i.p.) is administered.

  • Behavioral Scoring: 30 minutes after WIN-55,212-2 injection, mice are placed on a horizontal ring, and the time they remain immobile (cataleptic) is measured.

  • Rationale: A failure to reverse WIN-55,212-2-induced catalepsy suggests that the compound does not antagonize central CB1 receptors.[3]

Neonatal Hypoxia-Ischemia (HI) Brain Injury Model

This model assesses the neuroprotective potential of compounds against ischemic brain damage in neonates.

  • Animals: Neonatal rat pups (e.g., postnatal day 7).

  • Surgical Procedure: The left common carotid artery is permanently occluded.

  • Hypoxic Challenge: Animals are placed in a hypoxic chamber (e.g., 8% oxygen) for a defined period.

  • Drug Administration: this compound (1 mg/kg, i.p.) is administered either before or after the hypoxic insult as per the study design.

  • Outcome Measures: After a recovery period (e.g., 7 days), brain injury is assessed by measuring infarct volume. Immunohistochemical analysis for markers of astrogliosis (GFAP) and microglial activation (Iba-1) is also performed to evaluate neuroinflammation.[1][2]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

URB447_Signaling_Pathway cluster_periphery Peripheral Tissues cluster_cns Central Nervous System (CNS) This compound This compound CB1 Peripheral CB1 Receptor This compound->CB1 Antagonism CB2 Peripheral CB2 Receptor This compound->CB2 Agonism Anorexia Reduced Food Intake (Anorexia) CB1->Anorexia Blockade leads to Analgesia Peripheral Analgesia CB1->Analgesia Blockade of agonist-induced Anti_Inflammation Anti-inflammatory Effects (Reduced gliosis) CB2->Anti_Inflammation Activation leads to Neuroprotection Neuroprotection Anti_Inflammation->Neuroprotection Contributes to BBB Blood-Brain Barrier (Not crossed by this compound) Central_CB1 Central CB1 Receptor (Unaffected) Catalepsy No Catalepsy Central_CB1->Catalepsy

Caption: Proposed signaling pathway for the peripheral effects of this compound.

Experimental Workflow: In Vivo Validation

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Swiss mice) Drug_Prep Prepare this compound and Control Compounds (e.g., Rimonabant) Administration Administer Compounds (e.g., 20 mg/kg, i.p.) Drug_Prep->Administration Challenge Apply Experimental Challenge (e.g., Formalin injection, WIN-55,212-2) Administration->Challenge Observation Observe and Record Behavioral/ Physiological Responses Challenge->Observation Data_Collection Collect Quantitative Data (e.g., Licking time, Immobility score) Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpret Results: Peripheral vs. Central Effects Stats->Interpretation

Caption: General workflow for in vivo validation of this compound's peripheral activity.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for URB447

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper handling and disposal of the synthetic cannabinoid receptor ligand, URB447. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is publicly available. Therefore, this guidance is based on general best practices for the disposal of hazardous chemical waste and investigational drugs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure full compliance with local, state, and federal regulations.

Chemical Data and Identifiers

For proper waste manifest documentation and communication with safety personnel, key identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name --INVALID-LINK--methanone
CAS Number 696580-99-9
Molecular Formula C25H21ClN2O
Molecular Weight 400.9 g/mol
Compound Type Synthetic Cannabinoid Receptor Ligand, Pyrrole Derivative

Experimental Protocol: Proper Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, solutions, and contaminated labware.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene) when handling this compound in any form.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Establish a designated hazardous waste container for all this compound waste. This includes:

    • Expired or unused pure this compound solid.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, weighing papers, and gloves.

  • The waste container must be:

    • Made of a compatible material (e.g., polyethylene).

    • Leak-proof with a secure, tight-fitting lid.

    • Clearly labeled as "Hazardous Waste" and include the full chemical name: "--INVALID-LINK--methanone" and CAS number "696580-99-9".

3. Handling of Different Waste Forms:

  • Solid Waste: Collect unadulterated this compound powder and contaminated solids (e.g., weighing papers, gloves) in the designated hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as hazardous waste with the chemical name.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled this compound hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secure area, away from general lab traffic and incompatible materials.

  • Ensure the container remains closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the hazardous waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.

  • Provide the EHS team with a complete and accurate description of the waste contents as indicated on the label.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

URB447_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid Waste (Pure compound, contaminated consumables) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) ppe->sharps_waste hw_container Place in Labeled Hazardous Waste Container (Chemical Name & CAS) solid_waste->hw_container liquid_waste->hw_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) hw_container->saa sharps_container->saa ehs_pickup Contact EHS for Hazardous Waste Pickup saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling URB447

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for URB447 is not publicly available. The following guidelines are based on best practices for handling potent, biologically active research compounds and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory activities involving this compound must be performed in compliance with institutional and national safety regulations.

This compound, a synthetic cannabinoid receptor ligand, is a potent bioactive molecule.[1][2] Due to its pharmacological activity, accidental exposure could lead to unintended physiological effects. Therefore, stringent adherence to safety protocols is paramount to minimize risk to researchers and the environment.

Personal Protective Equipment (PPE)

A risk-based approach should be adopted when selecting PPE for handling this compound. The following table summarizes recommended PPE for various stages of handling.

Activity Required PPE Recommended Additional PPE
Receiving & Storage - Standard laboratory coat- Safety glasses- Nitrile gloves- Face shield if there is a risk of splash
Weighing & Aliquoting (Solid) - Disposable, low-permeability lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR)- Hair bonnet- Shoe covers
Solution Preparation & Handling - Disposable, low-permeability lab coat or gown- Chemical splash goggles- Double-gloving with nitrile gloves- Face shield- Chemical-resistant apron
Spill Cleanup - Chemical-resistant coveralls- Chemical splash goggles- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Appropriate respiratory protection- Face shield- Chemical-resistant boots or shoe covers
Waste Disposal - Disposable lab coat- Safety glasses- Nitrile gloves- Face shield if handling liquid waste

Operational Plan: Step-by-Step Guidance

1. Engineering Controls:

  • All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[3]

  • Use a disposable work surface liner to contain any potential spills.

2. Weighing and Solution Preparation:

  • Weigh the smallest amount of this compound necessary for the experiment.

  • Use dedicated, clearly labeled glassware and equipment.

  • When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing. This compound has been dissolved in vehicles such as a 1:9 PBS:DMSO mixture for in vivo studies.[1]

3. Administration to Animals (if applicable):

  • Personnel should wear appropriate PPE, including a lab coat, gloves, and eye protection.[4]

  • Use appropriate animal handling techniques to minimize the risk of bites or scratches that could lead to exposure.[4]

  • Ensure that animal cages are clearly labeled.

Disposal Plan

All waste materials contaminated with this compound are to be considered hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, disposable lab coats, bench liners, and weighing papers. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all this compound solutions and contaminated solvents in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram outlines the logical process for selecting appropriate PPE when handling this compound in the absence of a specific Safety Data Sheet.

PPE_Selection_Workflow This compound PPE Selection Workflow A Start: Handling this compound B Is a specific SDS available? A->B C Follow SDS recommendations for PPE B->C Yes D No specific SDS found. Treat as a potent, bioactive compound. B->D No E Conduct Risk Assessment: - Physical form (solid/liquid) - Quantity - Procedure (weighing, dissolving, etc.) - Potential for aerosolization D->E F Select Base PPE: - Lab coat - Safety glasses - Nitrile gloves E->F G Is there a risk of splash or spray? F->G H Add Face Shield G->H Yes I Is there a risk of inhalation (e.g., handling powder)? G->I No H->I J Add Respiratory Protection (e.g., N95 or PAPR) I->J Yes K Is there a risk of significant skin contact? I->K No J->K L Use Double Gloves and Chemical-Resistant Gown/Apron K->L Yes M Proceed with experiment K->M No L->M

Caption: Logical workflow for determining appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
URB447
Reactant of Route 2
URB447

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。